1alpha-Hydroxy VD4
説明
Structure
3D Structure
特性
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h11-12,18-20,24-27,29-30H,5,7-10,13-17H2,1-4,6H3/b22-11+,23-12-/t19-,20+,24+,25+,26-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEETXMRNUNEBRH-GOTXBORWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432714 | |
| Record name | 1alpha-Hydroxy VD4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143032-85-3 | |
| Record name | (5Z,7E)-9,10-Secoergosta-5,7,10(19)-triene-1alpha,3beta-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143032853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1alpha-Hydroxy VD4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5Z,7E)-9,10-SECOERGOSTA-5,7,10(19)-TRIENE-1.ALPHA.,3.BETA.-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OXD32U2AB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 1α-Hydroxyvitamin D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α-Hydroxyvitamin D4 (1α-OH VD4) is a synthetic analog of vitamin D. It primarily functions as a prodrug, undergoing metabolic activation to its biologically active form, which then modulates gene expression through the vitamin D receptor (VDR). This guide provides a detailed technical overview of the mechanism of action of 1α-OH VD4, from its metabolic conversion to its effects on gene transcription.
Metabolic Activation of 1α-Hydroxyvitamin D4
The initial and rate-limiting step in the activation of 1α-OH VD4 is its hydroxylation at the 25-position. This reaction is catalyzed by the mitochondrial cytochrome P450 enzyme, 25-hydroxyvitamin D 1α-hydroxylase (CYP27B1)[1][2]. This conversion yields the active metabolite, 1α,25-dihydroxyvitamin D4 (calcitriol), which is the primary ligand for the vitamin D receptor[3]. While CYP27B1 is predominantly expressed in the kidneys, its expression has also been observed in other tissues, including macrophages and dysgerminomas, suggesting potential for extra-renal activation of 1α-OH VD4[4][5].
Core Signaling Pathway
The biological effects of activated 1α-OH VD4 are mediated through the nuclear vitamin D receptor (VDR). The following diagram and description detail the canonical signaling pathway.
Caption: Core signaling pathway of activated 1α-Hydroxyvitamin D4.
Upon conversion to calcitriol, the active ligand binds to the VDR in the cytoplasm. This binding induces a conformational change in the VDR, leading to its translocation into the nucleus. In the nucleus, the ligand-bound VDR forms a heterodimer with the retinoid X receptor (RXR). This VDR-RXR heterodimer then binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes.
The transcriptional activity of the VDR-RXR complex is modulated by the recruitment of co-regulatory proteins. In the presence of an agonist like calcitriol, the complex typically recruits co-activators such as Steroid Receptor Coactivator-1 (SRC1), CREB-binding protein (CBP), and Mediator Complex Subunit 1 (MED1). These co-activators facilitate gene transcription, often through histone acetyltransferase activity. Conversely, the VDR can also interact with co-repressors like Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT). The binding of an agonist generally leads to the dissociation of co-repressors and the recruitment of co-activators, thereby initiating gene transcription. However, some studies suggest that co-repressors can also be recruited to positively regulated genes, highlighting the complexity of transcriptional regulation.
Quantitative Data
The following tables summarize the available quantitative data for the binding affinity and transcriptional activation of calcitriol, the active metabolite of 1α-OH VD4. Data for 1α-OH VD4 itself is limited, underscoring its role as a prodrug with significantly lower affinity for the VDR prior to metabolic activation.
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Ligand | IC50 (nM) | Kd (nM) | Reference(s) |
| Calcitriol (1α,25-(OH)2D3) | [3H]-Calcitriol | ≈ 3.6 | 0.10 - 0.13 | |
| 1α-Hydroxyvitamin D4 | Not available | Not available | Not available |
Table 2: Transcriptional Activation of VDR Target Genes
| Compound | Target Gene | EC50 (nM) | Cell Line | Reference(s) |
| Calcitriol (1α,25-(OH)2D3) | CYP24A1, CAMP | ≈ 0.1 - 1 | Various | |
| 1α-Hydroxyvitamin D4 | Not available | Not available | Not available |
Experimental Protocols
VDR Competitive Binding Assay
This assay quantifies the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.
Caption: Experimental workflow for a VDR competitive binding assay.
Methodology:
-
Reagent Preparation:
-
Receptor Source: Use recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: Use tritiated calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration at or below its dissociation constant (Kd).
-
Test Compound: Prepare serial dilutions of 1α-OH VD4.
-
Assay Buffer: A typical buffer is TEKGD (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).
-
-
Assay Setup:
-
In a 96-well plate, combine the receptor preparation (e.g., 50-120 µg protein for tissue homogenates), the radioligand, and either the test compound, excess unlabeled calcitriol (for non-specific binding), or buffer (for total binding) in a final volume of 250 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Separation:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI). This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
-
VDR Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate VDR-mediated gene transcription.
Caption: Experimental workflow for a VDR reporter gene assay.
Methodology:
-
Cell Culture and Plating:
-
Use a human cell line (e.g., HEK293) stably or transiently transfected with two plasmids: one expressing the human VDR and another containing a luciferase reporter gene under the control of a VDRE-containing promoter.
-
Plate the cells in a 96-well white, clear-bottom plate and allow them to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of 1α-OH VD4 and a reference agonist (e.g., calcitriol) in the appropriate cell culture medium.
-
After a pre-incubation period of 4-6 hours, replace the existing medium with the treatment media containing the test compounds.
-
-
Incubation:
-
Incubate the plate for 22-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Luciferase Assay:
-
Remove the treatment media and wash the cells with PBS.
-
Lyse the cells using a lysis buffer.
-
Add a luciferase assay reagent containing luciferin to the cell lysate.
-
-
Measurement:
-
Measure the luminescence intensity from each well using a plate luminometer.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against the logarithm of the test compound concentration.
-
For agonists, use non-linear regression to calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).
-
Chromatin Immunoprecipitation (ChIP-qPCR) Assay
ChIP-qPCR is used to determine if the VDR-RXR complex binds to the promoter of a specific target gene in response to ligand treatment.
References
- 1. Human 25-hydroxyvitamin D-1alpha-hydroxylase: cloning, mutations, and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1alpha-Hydroxylase and the action of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential for vitamin D receptor agonists in the treatment of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased Expression of 25-Hydroxyvitamin D-1α-Hydroxylase in Dysgerminomas: A Novel Form of Humoral Hypercalcemia of Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased expression of the 25-hydroxyvitamin D(3)-1alpha-hydroxylase gene in alveolar macrophages of patients with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
1α-Hydroxyvitamin D4: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α-Hydroxyvitamin D4 (1α-OH VD4) is a synthetic analog of vitamin D. Structurally similar to other vitamin D compounds, its biological activity is contingent on metabolic activation. This document provides a comprehensive overview of the known biological functions of 1α-OH VD4, with a focus on its mechanism of action, effects on cell differentiation, and the signaling pathways it modulates. The information is presented to support research and development efforts in oncology and other therapeutic areas.
Core Biological Activity: Induction of Myeloid Leukemia Cell Differentiation
The most prominently documented biological effect of 1α-OH VD4 is its ability to induce the differentiation of human monoblastic leukemia cells.[1][2] This has been observed in several cell lines, including U937, P39/TSU, and P31/FUJ.[1][2] The differentiation process is characterized by a shift towards a more mature monocytic phenotype.
Quantitative Data Summary
| Parameter | Compound | Cell Line | Effect | Value | Citation |
| Differentiation Induction | 1α-hydroxyvitamin D derivatives (including VD4) | U937, P39/TSU, P31/FUJ | Effective induction of differentiation | Data not quantified | |
| Clonal Proliferation Inhibition (for comparison) | 1α,25-dihydroxyvitamin D3 | U937 | 50% inhibition | 3 x 10⁻⁸ - 8 x 10⁻¹⁰ M |
Mechanism of Action and Signaling Pathway
1α-OH VD4 is a prohormone and requires metabolic activation to exert its biological effects. The proposed mechanism follows the established pathway for vitamin D activation and signaling.
-
Metabolic Activation: 1α-OH VD4 undergoes 25-hydroxylation, primarily in the liver, by the enzyme 25-hydroxylase (CYP27A1). This reaction converts it to the biologically active form, 1,25-dihydroxyvitamin D4.
-
Receptor Binding: The active metabolite, 1,25-dihydroxyvitamin D4, binds to the nuclear Vitamin D Receptor (VDR). The affinity of 1α-OH VD4 itself for the VDR is expected to be low, as the 25-hydroxyl group is crucial for high-affinity binding.
-
Heterodimerization and DNA Binding: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).
-
Transcriptional Regulation: This VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell differentiation, proliferation, and other cellular processes.
Signaling Pathway Diagram
Experimental Protocols
Detailed protocols for key assays used to characterize the biological activity of 1α-OH VD4 are provided below. These are based on established methodologies for assessing vitamin D analog function.
Vitamin D Receptor Competitive Binding Assay
This assay determines the affinity of a compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.
Objective: To determine the inhibitory constant (Ki) of 1α-OH VD4 (or its active metabolite) for the VDR.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: [³H]-1α,25(OH)₂D₃ (Calcitriol) at a concentration at or below its Kd.
-
Test Compound: 1α-OH VD4 and its 25-hydroxylated metabolite at serial dilutions.
-
Unlabeled Ligand: High concentration of unlabeled 1α,25(OH)₂D₃ for determining non-specific binding.
-
Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).
-
Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters with a cell harvester.
-
Scintillation cocktail and counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test and control compounds in the assay buffer.
-
Reaction Setup: In microtiter plates or tubes, add in order: Assay Buffer, Radioligand, and Receptor Source.
-
Incubation: Incubate the mixture at 4°C for 4-18 hours to reach equilibrium.
-
Separation (HAP Method):
-
Add ice-cold HAP slurry to each tube, vortex, and incubate on ice.
-
Centrifuge to pellet the HAP with the bound receptor-ligand complexes.
-
Wash the pellet multiple times with wash buffer.
-
-
Quantification:
-
Resuspend the HAP pellet or place the filter into a scintillation vial.
-
Add scintillation cocktail and measure radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Leukemia Cell Differentiation Assay: Nitroblue Tetrazolium (NBT) Reduction
This assay measures the functional differentiation of myeloid cells by their ability to produce superoxide anions, which reduce the yellow NBT to a blue formazan precipitate.
Objective: To quantify the induction of differentiation in leukemia cell lines (e.g., U937) following treatment with 1α-OH VD4.
Materials:
-
U937 cells.
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
1α-OH VD4 stock solution.
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control for NBT reduction.
-
Nitroblue tetrazolium (NBT) solution (1 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Cell Culture and Treatment:
-
Culture U937 cells in RPMI-1640 medium.
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Treat cells with various concentrations of 1α-OH VD4 or vehicle control for 72-96 hours.
-
-
NBT Reduction:
-
After the incubation period, add PMA (e.g., 100 ng/mL) and NBT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Centrifuge the plate and discard the supernatant.
-
Add DMSO to each well to dissolve the formazan precipitate.
-
-
Quantification:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of NBT reduction relative to the control.
-
Plot the percentage of NBT reduction against the log concentration of 1α-OH VD4 to determine the EC50.
-
Leukemia Cell Differentiation Assay: Flow Cytometry for CD11b and CD14 Expression
This method quantifies the expression of cell surface markers associated with monocytic differentiation.
Objective: To measure the percentage of differentiated cells in a population of 1α-OH VD4-treated leukemia cells.
Materials:
-
U937 cells.
-
RPMI-1640 medium.
-
1α-OH VD4.
-
Phosphate-buffered saline (PBS).
-
Fluorochrome-conjugated antibodies against human CD11b and CD14.
-
Isotype control antibodies.
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat U937 cells with 1α-OH VD4 as described in the NBT assay protocol.
-
-
Cell Staining:
-
After treatment, harvest the cells and wash with cold PBS.
-
Resuspend the cells in staining buffer (PBS with 1% FBS).
-
Add the anti-CD11b and anti-CD14 antibodies (or isotype controls) and incubate in the dark for 30 minutes on ice.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in PBS.
-
Analyze the samples on a flow cytometer, acquiring data for a sufficient number of events (e.g., 10,000).
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter.
-
Determine the percentage of cells positive for CD11b and CD14 expression compared to the isotype control.
-
Experimental Workflow Diagrams
References
Unveiling 1α-Hydroxyvitamin D4: A Technical Guide to its Discovery and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α-Hydroxyvitamin D4 (1α-OH VD4) has emerged as a significant synthetic analog of the vitamin D family, distinguished by its potent ability to induce cellular differentiation, particularly in myeloid leukemia cell lines. This technical guide provides a comprehensive overview of the discovery, history, and core scientific data related to 1α-OH VD4, intended to serve as a valuable resource for researchers and professionals in the fields of oncology, hematology, and drug development. While the detailed historical narrative of its initial synthesis and discovery remains somewhat elusive in publicly accessible scientific literature, its chemical identity and biological functions have been characterized, primarily in the context of cancer research.
Chemical Identity
1α-Hydroxyvitamin D4 is chemically identified as (1R,3S,Z)-5-((E)-2-((7aR)-1-((2R,5S)-5,6-dimethylheptan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol, with the assigned CAS number 143032-85-3 .[1][2][3][4][5] Its structure features the characteristic 1α-hydroxyl group, a key modification known to be crucial for the biological activity of vitamin D compounds.
Discovery and History
Mechanism of Action: A Focus on Leukemia Cell Differentiation
The primary biological activity attributed to 1α-Hydroxyvitamin D4 is its ability to induce the differentiation of myeloid leukemia cells. This action is consistent with the known role of other 1α-hydroxylated vitamin D compounds in promoting the maturation of malignant cells into more mature, non-proliferating cell types.
The mechanism of action, while not elucidated in detail specifically for 1α-OH VD4, is presumed to follow the canonical vitamin D signaling pathway. This pathway is initiated by the binding of the active vitamin D compound to the nuclear Vitamin D Receptor (VDR).
The Vitamin D Receptor (VDR) Signaling Pathway
The binding of a 1α-hydroxylated vitamin D analog, such as 1α-OH VD4, to the VDR is the pivotal event that triggers a cascade of molecular events leading to changes in gene expression.
Upon binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell cycle regulation, proliferation, and differentiation, ultimately leading to the observed phenotypic changes in leukemia cells.
Biological Activity in Leukemia Cell Lines
1α-Hydroxyvitamin D4 has been shown to be an effective inducer of differentiation in several human monoblastic leukemia cell lines, including U937, P39/TSU, and P31/FUJ. The differentiation process is characterized by a shift towards a more mature monocytic/macrophage-like phenotype.
Quantitative Data
| Cell Line | Vitamin D Analog | Observed Effect | Concentration Range (Typical) | Reference |
| U937 | 1α,25-dihydroxyvitamin D3 | Induction of differentiation markers (e.g., CD14, NBT reduction) | 1-100 nM | |
| HL-60 | 1α,25-dihydroxyvitamin D3 | Induction of monocytic differentiation | 1-100 nM | |
| M1 | 1α,25-dihydroxyvitamin D3 | Induction of macrophage differentiation | 0.12-12 nM |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of 1α-Hydroxyvitamin D4 are not publicly available. However, standard methodologies used for assessing the differentiation-inducing activity of vitamin D analogs can be applied.
Synthesis of 1α-Hydroxylated Vitamin D Analogs
The synthesis of 1α-hydroxylated vitamin D analogs is a complex multi-step process. A general workflow is outlined below. It is important to note that the specific reagents and conditions would be unique to the synthesis of the VD4 analog.
In Vitro Assay for Cell Differentiation: Nitroblue Tetrazolium (NBT) Reduction Assay
This assay is a common method to assess the functional differentiation of myeloid cells into mature monocytes or macrophages, which gain the ability to produce superoxide radicals.
Principle: Differentiated cells, upon stimulation, produce superoxide anions that reduce the soluble yellow NBT to a dark-blue, insoluble formazan. The amount of formazan produced is proportional to the degree of cell differentiation.
Protocol Outline:
-
Cell Culture: Culture leukemia cells (e.g., U937) in appropriate media.
-
Treatment: Treat cells with varying concentrations of 1α-OH VD4 or a vehicle control for a specified period (e.g., 72-96 hours).
-
NBT Assay:
-
Harvest and wash the cells.
-
Resuspend cells in a solution containing NBT and a stimulant (e.g., phorbol 12-myristate 13-acetate, PMA).
-
Incubate to allow for formazan production.
-
Solubilize the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically ~570 nm).
-
-
Data Analysis: Quantify the percentage of NBT-positive cells or the overall formazan production relative to the control.
Conclusion and Future Directions
1α-Hydroxyvitamin D4 represents a potentially valuable tool in the field of oncology research, particularly for studying the mechanisms of myeloid cell differentiation and for the potential development of differentiation-based therapies for leukemia. While its primary biological activity is established, a significant need exists for more detailed, publicly available research on this specific compound. Future studies should aim to:
-
Elucidate the detailed synthetic pathway and publish it in the peer-reviewed literature.
-
Determine the precise binding affinity of 1α-OH VD4 for the Vitamin D Receptor.
-
Generate comprehensive dose-response data for its differentiation-inducing effects on a wider range of cancer cell lines.
-
Investigate its in vivo efficacy and safety profile in preclinical animal models of leukemia.
-
Explore the specific downstream gene targets and signaling pathways modulated by 1α-OH VD4 in comparison to other vitamin D analogs.
The availability of such data would significantly enhance the utility of 1α-Hydroxyvitamin D4 as a research tool and accelerate the assessment of its therapeutic potential.
References
- 1. Vitamin D and its receptor polymorphisms: New possible prognostic biomarkers in leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspectives of Differentiation Therapies of Acute Myeloid Leukemia: The Search for the Molecular Basis of Patients’ Variable Responses to 1,25-Dihydroxyvitamin D and Vitamin D Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Vitamin D Derivatives in Acute Myeloid Leukemia: The Matter of Selecting the Right Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmaceutical Chemicals Manufacturer, Pharmaceutical Chemicals Exporter, Supplier [chemvonbiotech.com]
1alpha-Hydroxy VD4: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and signaling pathways associated with 1alpha-Hydroxy VD4, a synthetic analog of vitamin D. The information is intended to support research and development efforts in the fields of oncology, immunology, and metabolic diseases.
Core Chemical Properties
This compound, also known as 1α-Hydroxyvitamin D4, is a derivative of vitamin D4. Its chemical structure is characterized by a hydroxyl group at the 1-alpha position, which is crucial for its biological activity.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and may vary from experimentally determined data.
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₆O₂ | [1][2] |
| Molecular Weight | 414.66 g/mol | [1][2] |
| CAS Number | 143032-85-3 | [1] |
| Appearance | White to off-white solid | |
| Solubility | DMSO: 42 mg/mL (101.29 mM) | |
| Storage Conditions | -20°C, protect from light | |
| Predicted Boiling Point | 539.0 ± 50.0 °C | N/A |
| Predicted pKa | 14.43 ± 0.40 | N/A |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of this compound's properties and biological activity. The following sections provide generalized methodologies for its synthesis, purification, and a common biological assay.
Synthesis of this compound
The synthesis of 1alpha-hydroxyvitamin D analogs typically involves a multi-step chemical process. A general approach for the synthesis of this compound can be adapted from established methods for similar vitamin D compounds. A plausible synthetic route is outlined below.
Starting Material: A suitable steroid precursor, such as a derivative of cholesta-4,6-dien-3-one.
Key Steps:
-
Introduction of the 1α-hydroxyl group: This is a critical step and can be achieved through various methods, including allylic oxidation of a protected 3,5-cyclovitamin D intermediate using selenium dioxide, followed by solvolysis to yield the 1α-hydroxy derivative.
-
Side-chain modification: The characteristic side chain of vitamin D4 is introduced. This may involve Grignard reactions or other coupling methods to build the C28 side chain with the correct stereochemistry.
-
Deprotection and purification: Protecting groups used during the synthesis are removed, and the final product is purified.
A detailed, step-by-step protocol would require specific laboratory development and optimization. Researchers should refer to literature on the synthesis of vitamin D analogs for specific reaction conditions and reagents.
Purification by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the purification and analysis of vitamin D compounds.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase: A mixture of organic solvents such as methanol, acetonitrile, and water. The exact ratio should be optimized to achieve good separation. For example, an isocratic elution with a mobile phase of methanol/acetonitrile/water (70/25/5) can be a starting point.
Protocol:
-
Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent.
-
Injection: Inject the sample onto the HPLC column.
-
Elution: Run the HPLC with the optimized mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Detection: Monitor the elution profile at a wavelength of 265 nm, which is the characteristic absorbance maximum for the vitamin D triene system.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Purity Analysis: Re-inject a small aliquot of the collected fraction to confirm its purity.
Cell Differentiation Assay
This compound has been shown to induce the differentiation of monocytic leukemia cells. The following is a general protocol to assess this activity.
Cell Line: Human monocytic leukemia cell lines such as U937, P39/TSU, or P31/FUJ.
Materials:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
This compound stock solution (dissolved in DMSO)
-
Differentiation markers (e.g., CD11b, CD14 antibodies for flow cytometry, or reagents for nitroblue tetrazolium (NBT) reduction assay)
-
96-well plates
Protocol:
-
Cell Seeding: Seed the leukemia cells in 96-well plates at a density of approximately 1 x 10⁵ cells/mL.
-
Treatment: Add varying concentrations of this compound to the cell cultures. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 3-5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Assessment of Differentiation:
-
NBT Reduction Assay: This assay measures the production of superoxide, a characteristic of mature monocytes/macrophages. Differentiated cells will reduce the yellow NBT to a dark blue formazan, which can be quantified spectrophotometrically.
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against cell surface markers of differentiation (e.g., CD11b, CD14). Analyze the percentage of positive cells using a flow cytometer.
-
Morphological Analysis: Observe changes in cell morphology (e.g., increased size, adherence, and cytoplasmic-to-nuclear ratio) using a microscope.
-
Signaling Pathways
The biological effects of this compound are mediated through its interaction with specific cellular signaling pathways. As an analog of vitamin D, it primarily acts through the Vitamin D Receptor (VDR).
Genomic Signaling Pathway
The classical, genomic pathway involves the binding of this compound to the VDR in the cytoplasm. This complex then translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This VDR/RXR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to changes in protein expression that mediate the physiological effects of the compound, such as cell differentiation and inhibition of proliferation.
Caption: Genomic signaling pathway of this compound.
Non-Genomic Signaling Pathway: PI3K/Akt/mTOR
In addition to the genomic pathway, vitamin D analogs can also elicit rapid, non-genomic effects. One such pathway involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade. This pathway is crucial for regulating cell survival, proliferation, and metabolism. The binding of this compound to a membrane-associated VDR is thought to initiate a rapid signaling cascade, leading to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt can then modulate the activity of various downstream targets, including the mTOR complex, to influence cellular processes.
Caption: Non-genomic PI3K/Akt/mTOR signaling by this compound.
Experimental Workflow: Cell Differentiation Assay
The following diagram illustrates a typical workflow for assessing the cell differentiation potential of this compound.
Caption: Workflow for this compound cell differentiation assay.
References
An In-depth Technical Guide to 1α-Hydroxyvitamin D4 (CAS: 143032-85-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1α-Hydroxyvitamin D4 (1α-OH VD4) is a synthetic derivative of vitamin D that has demonstrated significant potential as an inducer of differentiation in monoblastic leukemia cells. This technical guide provides a comprehensive overview of the available data on 1α-OH VD4, including its chemical properties, biological activity, and mechanism of action. Detailed experimental protocols for key assays and a summary of quantitative data are presented to support further research and development. The primary mechanism of action involves binding to the Vitamin D Receptor (VDR), initiating a signaling cascade that leads to cell cycle arrest and monocytic differentiation.
Chemical and Physical Properties
1α-Hydroxyvitamin D4 is a white to off-white solid compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 143032-85-3 | N/A |
| Molecular Formula | C₂₈H₄₆O₂ | N/A |
| Molecular Weight | 414.66 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Storage | Store at -20°C, protect from light, and store under nitrogen. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | N/A |
Biological Activity
The primary biological activity of 1α-OH VD4 is the induction of differentiation in human monoblastic leukemia cell lines.[1] This effect is particularly pronounced in U937, P39/TSU, and P31/FUJ cells.[1] The differentiation process leads to the development of mature monocyte-like characteristics and a concurrent inhibition of cell proliferation.
Quantitative Data
| Parameter | Cell Line(s) | Value | Reference |
| Effective Concentration for Differentiation (as 1α-OH VD3) | Mouse Myeloid Leukemia | 0.01 - 1 µM | [2] |
Mechanism of Action: The Vitamin D Receptor Signaling Pathway
1α-OH VD4, like other active vitamin D compounds, is believed to exert its biological effects through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.
Signaling Pathway Overview
The proposed signaling cascade for 1α-OH VD4-induced differentiation is as follows:
-
Ligand Binding: 1α-OH VD4 enters the cell and binds to the VDR in the cytoplasm.
-
Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).
-
Nuclear Translocation: The VDR-RXR heterodimer translocates to the nucleus.
-
VDRE Binding: In the nucleus, the complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.
-
Gene Transcription: This binding event recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription. Key target genes are involved in cell cycle regulation and monocytic differentiation.
The following diagram illustrates the canonical VDR signaling pathway:
Caption: Canonical Vitamin D Receptor (VDR) Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of 1α-OH VD4.
Cell Culture
-
Cell Lines: Human monoblastic leukemia cell lines U937, P39/TSU, and P31/FUJ.
-
Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Differentiation Assays
This assay measures the production of superoxide anions, a characteristic of mature monocytes and macrophages.
-
Procedure:
-
Culture cells (e.g., U937) in the presence of 1α-OH VD4 at various concentrations for a specified period (e.g., 72-96 hours).
-
Harvest and wash the cells with phosphate-buffered saline (PBS).
-
Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in fresh culture medium.
-
Add an equal volume of NBT solution (1 mg/mL in PBS) containing 100 ng/mL of 12-O-tetradecanoylphorbol-13-acetate (TPA).
-
Incubate for 30-60 minutes at 37°C.
-
Observe the cells under a light microscope. Differentiated cells will contain dark blue formazan deposits.
-
Count at least 200 cells and determine the percentage of NBT-positive cells.
-
This assay assesses the ability of differentiated cells to engulf particles.
-
Procedure:
-
Differentiate cells with 1α-OH VD4 as described above.
-
Wash the cells and resuspend them in fresh medium.
-
Add fluorescently labeled latex beads or zymosan particles to the cell suspension.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Wash the cells thoroughly to remove non-engulfed particles.
-
Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of phagocytic cells and the number of particles engulfed per cell.
-
VDR Competitive Binding Assay
This assay is used to determine the binding affinity of 1α-OH VD4 to the Vitamin D Receptor.
-
Materials:
-
Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radiolabeled 1α,25-dihydroxyvitamin D3 ([³H]-1,25(OH)₂D₃).
-
Unlabeled 1α,25(OH)₂D₃ (for determining non-specific binding).
-
1α-OH VD4 at various concentrations.
-
Assay buffer (e.g., Tris-HCl, EDTA, DTT, KCl, glycerol).
-
Hydroxylapatite slurry or glass fiber filters for separation.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed amount of VDR with a constant concentration of [³H]-1,25(OH)₂D₃ and varying concentrations of unlabeled 1α-OH VD4.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand using hydroxylapatite or filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
The concentration of 1α-OH VD4 that displaces 50% of the bound radioligand is the IC50 value, which can be used to calculate the binding affinity (Ki).
-
The following diagram illustrates the workflow for a VDR competitive binding assay:
Caption: VDR Competitive Binding Assay Workflow.
Conclusion
1α-Hydroxyvitamin D4 is a promising compound for inducing differentiation in monoblastic leukemia cells. Its mechanism of action via the Vitamin D Receptor pathway highlights its potential as a therapeutic agent. The experimental protocols and data presented in this guide provide a foundation for further investigation into its efficacy and clinical applicability. Future research should focus on determining the precise quantitative parameters of its biological activity and elucidating the specific downstream genetic targets that mediate its differentiating effects.
References
- 1. Growth inhibition and differentiation induction in human monoblastic leukaemia cells by 1alpha-hydroxyvitamin D derivatives and their enhancement by combination with hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiation of mouse myeloid leukemia cells induced by 1 alpha,25-dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Biological Activity of 1α-Hydroxylated Vitamin D Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1α-hydroxylated Vitamin D analogs, with a primary focus on 1α-Hydroxyvitamin D3 (Alfacalcidol), often referred to in literature by similar nomenclature such as 1α-Hydroxy VD4. These compounds are of significant interest due to their potent biological activities, including the regulation of calcium homeostasis and the induction of cell differentiation, making them valuable tools in both research and therapeutic development.
Molecular Structure and Properties
1α-hydroxylated Vitamin D analogs are characterized by the presence of a hydroxyl group at the 1-alpha position of the A-ring of the secosteroid structure. This structural modification is crucial for their biological activity, as it bypasses the need for renal 1α-hydroxylation, the key regulatory step in the activation of Vitamin D.
The molecular formula for 1α-Hydroxyvitamin D4 is C28H46O2, with a molecular weight of 414.66 g/mol [1][2][3]. While the term "1α-Hydroxy VD4" is used, much of the available scientific literature and chemical databases identify the well-characterized compound with a similar structure and activity as 1α-Hydroxyvitamin D3 (Alfacalcidol). Alfacalcidol has the chemical formula C27H44O2 and a molecular weight of 400.6 g/mol [4][5]. For the purpose of this guide, we will focus on the extensively studied 1α-hydroxylated Vitamin D analogs, with Alfacalcidol as a prime example.
Quantitative Data Summary
The following table summarizes key quantitative data for 1α-Hydroxyvitamin D3 (Alfacalcidol).
| Property | Value | References |
| Molecular Formula | C27H44O2 | |
| Molecular Weight | 400.64 g/mol | |
| CAS Number | 41294-56-8 | |
| Appearance | White to off-white powder or crystals | |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. | |
| VDR Binding Affinity (relative to 1,25(OH)2D3) | Lower, approximately two orders of magnitude less. | |
| 1H NMR (CDCl3) | Characteristic peaks for the vitamin D secosteroid structure. | |
| 13C NMR (CDCl3) | Signals corresponding to the 27 carbon atoms of the molecule. | |
| Mass Spectrometry | Consistent with the molecular weight and fragmentation pattern of the molecule. |
Signaling Pathway
1α-hydroxylated Vitamin D analogs exert their biological effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. The signaling cascade is initiated by the binding of the analog to the VDR in the cytoplasm.
Upon binding, the VDR undergoes a conformational change and heterodimerizes with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then translocates to the nucleus. In the nucleus, the complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.
The binding of the VDR-RXR complex to VDREs recruits a variety of co-regulatory proteins, including co-activators and co-repressors, which ultimately modulate the transcription of downstream genes. This regulation of gene expression mediates the diverse physiological effects of Vitamin D analogs, such as calcium and phosphate homeostasis, and the control of cell proliferation and differentiation.
Signaling pathway of 1α-hydroxylated Vitamin D analogs.
Experimental Protocols
Synthesis of 1α-Hydroxyvitamin D3 (Alfacalcidol)
The following is a representative protocol for the chemical synthesis of Alfacalcidol, adapted from publicly available methods. This process involves multiple steps and requires expertise in organic synthesis.
Materials:
-
1α-hydroxy-3,5-cyclovitamin D3 (starting material)
-
Dimethyl sulfoxide (DMSO)
-
Glacial acetic acid
-
Ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Methyl formate
-
Silica gel for column chromatography
-
n-hexane
Procedure:
-
Solvolysis: Dissolve 1α-hydroxy-3,5-cyclovitamin D3 in a mixture of DMSO and glacial acetic acid.
-
Heat the reaction mixture at 50°C for 1 hour under a nitrogen atmosphere.
-
Cool the reaction and pour it into a cold aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous phase three times with ether.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting product is a mixture of alfacalcidol and its 5,6-trans-isomer.
-
Diels-Alder Reaction: Dissolve the crude product in ethyl acetate and add 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).
-
Stir the reaction at 10°C for 2 hours under a nitrogen atmosphere.
-
Purification: Concentrate the reaction mixture and purify the residue by silica gel column chromatography (eluent: ethyl acetate/n-hexane) or recrystallization from methyl formate to yield pure alfacalcidol.
-
Characterization: Confirm the identity and purity of the final product using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Workflow for the synthesis and purification of Alfacalcidol.
Induction of Differentiation in U937 Monoblastic Leukemia Cells
This protocol describes a general method for inducing the differentiation of U937 cells into a monocyte/macrophage-like phenotype using a 1α-hydroxylated Vitamin D analog.
Materials:
-
U937 human monoblastic leukemia cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
1α-hydroxylated Vitamin D analog stock solution (e.g., in ethanol or DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Reagents for assessing differentiation markers (e.g., Wright-Giemsa stain for morphology, antibodies for flow cytometry analysis of surface markers like CD11b and CD14, Nitroblue tetrazolium (NBT) for respiratory burst activity).
Procedure:
-
Cell Culture: Maintain U937 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2. Subculture the cells every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Seeding: Seed U937 cells at a density of 2 x 10^5 cells/mL in fresh culture medium in appropriate culture vessels (e.g., 6-well plates).
-
Treatment: Add the 1α-hydroxylated Vitamin D analog to the cell cultures to achieve the desired final concentration (typically in the range of 1-100 nM). Include a vehicle control (e.g., ethanol or DMSO at the same final concentration as in the treated wells).
-
Incubation: Incubate the cells for 3-5 days.
-
Assessment of Differentiation:
-
Morphology: Prepare cytospin slides, stain with Wright-Giemsa, and examine for morphological changes indicative of monocytic differentiation (e.g., increased cell size, decreased nuclear-to-cytoplasmic ratio, nuclear indentation).
-
Cell Viability and Count: At the end of the incubation period, harvest the cells and determine the cell number and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Surface Marker Expression: Analyze the expression of monocyte-specific surface markers such as CD11b and CD14 using flow cytometry.
-
Functional Assays: Perform functional assays such as the NBT reduction assay to measure the respiratory burst activity, a characteristic of mature monocytes and macrophages.
-
Conclusion
1α-hydroxylated Vitamin D analogs represent a potent class of compounds with significant therapeutic and research potential. Their ability to activate the Vitamin D receptor and modulate gene expression underlies their diverse biological activities. This guide provides a foundational understanding of their molecular characteristics, signaling mechanisms, and key experimental methodologies to aid researchers and drug development professionals in their exploration of these fascinating molecules. Further investigation into the specific structure-activity relationships of different analogs will continue to advance their application in various fields of biomedical science.
References
- 1. Alfacalcidol synthesis - chemicalbook [chemicalbook.com]
- 2. Peroxygenase-Catalyzed Selective Synthesis of Calcitriol Starting from Alfacalcidol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Synthesis of Vitamins D2, D4, D5, D6, and D7 from Commercially Available Phytosterol, β-Sitosterol, and Identification of Each Vitamin D by HSQC NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alfacalcidol | C27H44O2 | CID 5282181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1a-Hydroxyvitamin D3 = 97.0 HPLC 41294-56-8 [sigmaaldrich.com]
An In-depth Technical Guide to 1alpha-Hydroxy VD4 and Vitamin D Receptor (VDR) Binding
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between 1alpha-Hydroxy VD4 and the Vitamin D Receptor (VDR). While specific quantitative binding and functional data for this compound are not extensively available in public literature, this document outlines the established methodologies for characterizing such interactions. It details the VDR signaling pathway, experimental protocols for assessing ligand binding and functional activity, and presents a comparative analysis of VDR affinity for various well-characterized vitamin D analogs. This guide serves as a foundational resource for researchers engaged in the study of VDR modulation and the development of novel vitamin D-related therapeutics.
Introduction: The Vitamin D Endocrine System and this compound
The vitamin D endocrine system plays a crucial role in a multitude of physiological processes, extending beyond its classical role in calcium and phosphate homeostasis to include immunoregulation, cell differentiation, and apoptosis. The biological effects of vitamin D are primarily mediated by the Vitamin D Receptor (VDR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily. The most biologically active endogenous VDR ligand is 1α,25-dihydroxyvitamin D3 (calcitriol).
This compound is a derivative of 1α-hydroxyvitamin D and has been noted for its capacity to induce differentiation in monoblastic leukemia cells.[1][2] This activity suggests an interaction with the VDR signaling pathway. Understanding the precise nature of this interaction is critical for elucidating its mechanism of action and therapeutic potential.
The Vitamin D Receptor (VDR) Signaling Pathway
The VDR mediates the genomic and non-genomic actions of its ligands.
2.1. Genomic Signaling Pathway
The canonical genomic pathway involves the regulation of gene expression.[3] Upon ligand binding, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[3][4] This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. The binding of this complex to VDREs initiates the recruitment of co-activator or co-repressor proteins, which in turn modulate the transcription of genes involved in a wide array of biological functions.
Canonical VDR Genomic Signaling Pathway.
2.2. Non-Genomic Signaling Pathway
In addition to genomic actions, VDR can mediate rapid, non-genomic responses. These effects are initiated by a subpopulation of VDR localized at the plasma membrane and involve the activation of second messenger systems and cytosolic kinases, leading to rapid changes in intracellular calcium levels.
Quantitative Analysis of VDR Binding and Activity
The interaction of a ligand with the VDR is characterized by its binding affinity and its functional potency in activating or inhibiting gene transcription. Due to the limited availability of specific quantitative data for this compound, this section provides a comparative overview of well-characterized vitamin D analogs.
Table 1: Comparative VDR Binding Affinities of Vitamin D Analogs
| Compound | Common Name | Relative Binding Affinity (%) (vs. 1,25(OH)₂D₃) | IC₅₀ (nM) | Key Characteristics |
| 1α,25(OH)₂D₃ | Calcitriol | 100 | ~0.1 - 1 | Endogenous high-affinity VDR agonist with potent effects on gene transcription and calcium homeostasis. |
| Calcipotriol | Dovonex | ~100 | Similar to Calcitriol | Synthetic analog with high VDR affinity but significantly lower calcemic activity in vivo. |
| Paricalcitol | Zemplar | ~12.5 | 0.8 | A 19-nor vitamin D₂ analog with reduced calcemic effects. |
| 2-methylene-19-nor-(20S)-1α,25-(OH)₂D₃ | 2MD | ~1000 | 0.1 | A synthetic analog with approximately 10-fold higher affinity for VDR than calcitriol. |
Note: IC₅₀ values can vary between assay systems, cell types, and specific experimental conditions.
Table 2: Comparative Functional Potency of Vitamin D Analogs
| Compound | EC₅₀ (nM) for Transcriptional Activation | Notes |
| 1α,25(OH)₂D₃ | ~0.1 - 1 | Potent activator of VDR-mediated gene transcription. |
| Calcipotriol | Equipotent to Calcitriol | Demonstrates similar potency to the natural ligand in in vitro functional assays. |
| Paricalcitol | Less potent than Calcitriol | Generally shows lower transcriptional activation potential compared to calcitriol. |
| 2-methylene-19-nor-(20S)-1α,25-(OH)₂D₃ | More potent than Calcitriol | Exhibits greater potency in inducing VDR-dependent gene expression than the endogenous hormone. |
Note: EC₅₀ values are highly dependent on the specific reporter gene, cell line, and assay conditions used.
Experimental Protocols for VDR Ligand Characterization
The characterization of a novel VDR ligand like this compound involves a multi-tiered approach, beginning with binding assays and progressing to functional cell-based assays.
Logical Flow for Characterizing a Novel VDR Ligand.
4.1. Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the VDR.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: Tritiated calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration at or below its Kₔ.
-
Test Compound: e.g., this compound, at serial dilutions.
-
Unlabeled Ligand: High concentration of unlabeled calcitriol for determining non-specific binding.
-
Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).
-
Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters with a cell harvester.
-
Scintillation Cocktail & Counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and control compounds in assay buffer.
-
Reaction Setup: In microtiter plates or tubes, add in order: Assay Buffer, radioligand, test compound or unlabeled ligand (for non-specific binding) or buffer (for total binding), and receptor source.
-
Incubation: Incubate the mixture at 4°C for 4-18 hours to reach equilibrium.
-
Separation:
-
HAP Method: Add ice-cold HAP slurry, vortex, and incubate on ice. Centrifuge to pellet the HAP with bound receptor-ligand complexes. Wash the pellet multiple times.
-
Filtration Method: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.
-
-
Quantification: Resuspend the HAP pellet or place the filter into a scintillation vial. Add scintillation cocktail and measure radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Experimental Workflow for VDR Competitive Binding Assay.
4.2. Luciferase Reporter Gene Assay
This cell-based assay measures the functional ability of a compound to act as an agonist or antagonist of the VDR by quantifying the expression of a reporter gene (luciferase) under the control of a VDRE.
Objective: To determine the half-maximal effective concentration (EC₅₀) for an agonist or the half-maximal inhibitory concentration (IC₅₀) for an antagonist.
Materials:
-
VDR Reporter Cell Line: A mammalian cell line stably transfected with a VDR expression vector and a luciferase reporter plasmid containing VDREs.
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) with charcoal-stripped fetal bovine serum.
-
Test Compound: e.g., this compound, at serial dilutions.
-
Reference Agonist: Calcitriol.
-
Luciferase Assay Reagent: Contains luciferin substrate and lysis buffer.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the VDR reporter cells into a 96-well white, clear-bottom plate and allow them to attach overnight.
-
Compound Treatment:
-
Agonist Mode: Replace the medium with fresh medium containing serial dilutions of the test compound or reference agonist.
-
Antagonist Mode: Pre-incubate cells with serial dilutions of the test compound, then add a fixed concentration of calcitriol (typically its EC₈₀).
-
-
Incubation: Incubate the plate for 18-24 hours.
-
Cell Lysis: Remove the medium and add luciferase assay reagent to lyse the cells and provide the luciferin substrate.
-
Luminescence Measurement: Measure the light output from each well using a luminometer.
-
Data Analysis:
-
Normalize the data (e.g., to a vehicle control).
-
Plot the luminescence signal against the log concentration of the test compound.
-
Use non-linear regression to determine the EC₅₀ (agonist) or IC₅₀ (antagonist) value.
-
4.3. Mammalian Two-Hybrid Assay
This assay is used to investigate the ligand-dependent interaction between the VDR and its co-activator or co-repressor proteins in a cellular context.
Objective: To assess the ability of a ligand to promote or disrupt the interaction between the VDR and specific co-regulator proteins.
Materials:
-
Mammalian Cell Line: e.g., HEK293T or COS-7.
-
Expression Plasmids:
-
"Bait" plasmid: VDR ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4-DBD).
-
"Prey" plasmid: Co-activator/co-repressor fused to a transcriptional activation domain (e.g., VP16-AD).
-
-
Reporter Plasmid: Contains a reporter gene (e.g., luciferase) downstream of a promoter with binding sites for the "bait" DNA-binding domain (e.g., UAS-luciferase).
-
Transfection Reagent.
-
Test Compound: e.g., this compound.
-
Luciferase Assay Reagents and Luminometer.
Procedure:
-
Co-transfection: Co-transfect the mammalian cells with the "bait," "prey," and reporter plasmids.
-
Compound Treatment: After 24 hours, treat the transfected cells with the test compound or vehicle control.
-
Incubation: Incubate for an additional 24 hours.
-
Luciferase Assay: Perform a luciferase assay as described in section 4.2.
-
Data Analysis: An increase in luciferase activity in the presence of the test compound indicates that it promotes the interaction between the VDR-LBD and the co-regulator protein. Conversely, a decrease in a ligand-induced signal would suggest an antagonistic effect on the interaction.
Conclusion and Future Directions
This compound demonstrates biological activity consistent with VDR modulation, particularly in the context of leukemia cell differentiation. While direct quantitative data on its binding affinity and transcriptional potency remain to be fully elucidated in publicly accessible literature, the methodologies outlined in this guide provide a robust framework for such characterization. Future research should focus on performing these detailed in vitro assays to precisely quantify the interaction of this compound with the VDR. Such data will be invaluable for understanding its molecular mechanism of action and for guiding its potential development as a therapeutic agent. Furthermore, exploring its profile of co-activator and co-repressor recruitment will provide deeper insights into its potential for tissue-selective VDR modulation.
References
1α-Hydroxyvitamin D4 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1α-Hydroxyvitamin D4 (1α-OH VD4) is a synthetic derivative of vitamin D4 that has demonstrated notable potential in cancer research, particularly in the context of myeloid leukemia. As with other vitamin D analogs, its biological activity is primarily mediated through the vitamin D receptor (VDR), a nuclear transcription factor that regulates genes involved in cell proliferation, differentiation, and apoptosis. This technical guide provides an in-depth overview of the core preclinical findings, experimental methodologies, and underlying signaling pathways related to 1α-OH VD4's anti-cancer effects. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate the replication and further exploration of these findings.
Introduction
The active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), is a potent regulator of cell growth and differentiation in various cancer models. However, its therapeutic application is often limited by its hypercalcemic effects. This has spurred the development of synthetic vitamin D analogs, such as 1α-OH VD4, which aim to retain or enhance the anti-cancer properties while minimizing calcemic activity. 1α-OH VD4 has been identified as an effective inducer of differentiation in monoblastic leukemia cells, suggesting its potential as a therapeutic agent for acute monocytic leukemia.[1] This document serves as a comprehensive resource for researchers interested in the preclinical development of 1α-OH VD4.
Mechanism of Action and Signaling Pathway
The anti-cancer effects of 1α-OH VD4 are believed to be mediated through its interaction with the Vitamin D Receptor (VDR). The VDR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR).[2][3] Upon binding of 1α-OH VD4, this complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[3][4] This binding initiates the transcription of genes that control cellular differentiation, proliferation, and apoptosis. In the context of myeloid leukemia, this signaling cascade leads to the expression of monocytic markers and a more mature, less proliferative phenotype.
Quantitative Data
The primary anti-cancer activity of 1α-OH VD4 reported in the literature is the induction of differentiation in human monoblastic leukemia cell lines. The following table summarizes the available quantitative data from in vitro studies.
| Cell Line | Treatment | Assay | Result | Reference |
| U937 | 1α-OH VD4 (10⁻⁷ M) for 4 days | NBT Reduction | ~40% of cells were NBT-positive. | |
| U937 | 1α-OH VD4 (10⁻⁷ M) + Hydroxyurea (10⁻⁵ M) | NBT Reduction | ~70% of cells were NBT-positive, demonstrating a synergistic effect. | |
| P39/TSU | 1α-OH VD4 | Differentiation Induction | Effectively induced differentiation (specific quantitative data not provided in the abstract). | |
| P31/FUJ | 1α-OH VD4 | Differentiation Induction | Effectively induced differentiation (specific quantitative data not provided in the abstract). | |
| U937 | 1α,25(OH)₂D₃ (10 nM) for 5 days | C3b Receptor (CR1) Expression | 292% of control. | |
| U937 | 1α,25(OH)₂D₃ (10 nM) for 5 days | Phagocytosis of S. aureus | 645% of control. |
Note: Data for 1α,25(OH)₂D₃ on U937 cells is included for comparative purposes as it is the prototypical active vitamin D metabolite.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of 1α-OH VD4 and related vitamin D analogs.
Cell Culture
-
Cell Lines: Human monoblastic leukemia cell lines U937, P39/TSU, and P31/FUJ.
-
Media: RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified atmosphere of 5% CO₂ at 37°C.
-
Passaging: Cells are passaged every 2-3 days to maintain logarithmic growth.
In Vitro Differentiation Assay (NBT Reduction)
The Nitroblue Tetrazolium (NBT) reduction assay is a hallmark of functional monocytic differentiation, measuring the production of superoxide anions.
-
Cell Seeding: Seed U937 cells at a density of 2 x 10⁵ cells/mL in fresh culture medium.
-
Treatment: Add 1α-OH VD4 to the desired final concentrations (e.g., 10⁻¹⁰ M to 10⁻⁷ M). For combination studies, add co-treatment agents like hydroxyurea (e.g., 10⁻⁵ M).
-
Incubation: Incubate the cells for 96 hours at 37°C in 5% CO₂.
-
NBT Staining:
-
Harvest and wash the cells with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 200 µL of a solution containing 1 mg/mL NBT and 200 ng/mL 12-O-tetradecanoylphorbol-13-acetate (TPA) in PBS.
-
Incubate for 20 minutes at 37°C.
-
Prepare cytospin slides.
-
Counterstain with 0.5% Safranin O.
-
-
Quantification: Count at least 200 cells under a light microscope. Cells containing intracellular blue-black formazan deposits are considered NBT-positive. Express the results as the percentage of NBT-positive cells.
Flow Cytometry for Surface Marker Expression
Analysis of cell surface markers such as CD11b and CD14 is a quantitative method to assess monocytic differentiation.
-
Cell Preparation: Treat cells with 1α-OH VD4 as described in the differentiation assay.
-
Antibody Staining:
-
Harvest approximately 5 x 10⁵ cells and wash with ice-cold PBS containing 1% bovine serum albumin (BSA).
-
Resuspend the cells in 100 µL of the same buffer.
-
Add fluorochrome-conjugated monoclonal antibodies against CD11b and CD14 at the manufacturer's recommended concentration.
-
Incubate for 30-45 minutes at 4°C in the dark.
-
Wash the cells twice with PBS + 1% BSA.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Analyze the samples using a flow cytometer.
-
Gate on the viable cell population based on forward and side scatter properties.
-
Quantify the percentage of cells positive for CD11b and CD14.
-
Western Blot for VDR Pathway Proteins
This protocol is for assessing the expression levels of key proteins in the VDR signaling pathway.
-
Protein Extraction:
-
Treat cells with 1α-OH VD4 for the desired time points.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against VDR, RXR, or other targets overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for in vitro analysis of 1α-OH VD4 and a logical workflow for drug development.
Conclusion and Future Directions
1α-OH VD4 has demonstrated clear efficacy in inducing the differentiation of monoblastic leukemia cells in vitro, particularly in synergy with other agents like hydroxyurea. Its mechanism of action is consistent with other vitamin D analogs, operating through the VDR to modulate gene expression. While current data is promising, further research is required to fully elucidate its therapeutic potential. Future studies should focus on:
-
Broadening the Scope: Investigating the effects of 1α-OH VD4 on a wider range of cancer cell types, including solid tumors.
-
In Vivo Efficacy: Conducting animal studies, such as leukemia xenograft models, to assess the in vivo anti-tumor activity and potential for hypercalcemia.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of 1α-OH VD4.
-
Combination Therapies: Exploring synergistic interactions with other established and novel anti-cancer agents.
This technical guide provides a solid foundation for researchers to build upon these future investigations into the potential of 1α-OH VD4 as a novel cancer therapeutic.
References
- 1. Growth inhibition and differentiation induction in human monoblastic leukaemia cells by 1alpha-hydroxyvitamin D derivatives and their enhancement by combination with hydroxyurea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
1α-Hydroxyvitamin D4: A Catalyst for Leukemia Cell Differentiation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The induction of differentiation in malignant cells represents a cornerstone of targeted cancer therapy. This whitepaper provides an in-depth technical examination of 1α-Hydroxyvitamin D4 (1α-OH VD4), a derivative of the vitamin D endocrine system, and its role in promoting the differentiation of leukemia cells. We consolidate quantitative data on its efficacy, provide detailed experimental protocols for assessing its biological activity, and delineate the core signaling pathways that mediate its effects. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for leukemia.
Introduction
Acute myeloid leukemia (AML) is characterized by the rapid proliferation of abnormal myeloid progenitor cells that fail to differentiate into mature blood cells. Differentiation therapy aims to overcome this maturation arrest, compelling leukemic blasts to mature into non-proliferating, functional cells. The hormonally active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), and its analogs have long been recognized for their potent pro-differentiating effects on various cancer cell lines, particularly myeloid leukemia cells.[1][2] These compounds mediate their effects primarily through the nuclear vitamin D receptor (VDR), initiating a cascade of genomic and non-genomic signals that halt proliferation and induce a monocytic/macrophagic phenotype.[3][4]
1α-Hydroxyvitamin D4 is a synthetic analog designed to elicit potent differentiation-inducing activity. This document synthesizes the available scientific knowledge on 1α-OH VD4 and related compounds, focusing on the molecular mechanisms and practical methodologies relevant to its study in the context of leukemia.
Mechanism of Action and Signaling Pathways
The biological activity of 1α-OH VD4 in leukemia cells is initiated by its binding to the Vitamin D Receptor (VDR). The VDR, upon ligand binding, forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus. This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.[3]
The key signaling events triggered by 1α-OH VD4 are multifaceted and involve the interplay of several pathways:
-
VDR-Mediated Genomic Pathway: This is the classical pathway where the VDR/RXR heterodimer acts as a transcription factor, upregulating genes that promote differentiation and cell cycle arrest. Key transcriptional targets include genes encoding for the cell surface markers CD14 and CD11b, which are characteristic of the monocyte-macrophage lineage.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK cascades, including ERK1/2, p38, and JNK, are crucial for transmitting signals from the cell surface to the nucleus. Activation of these pathways is required for the nuclear translocation of the VDR and subsequent gene transcription. There is evidence of negative cross-talk between the different MAPK pathways, suggesting a complex regulatory network.
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt signaling pathway is also essential for 1,25(OH)₂D₃-induced monocytic differentiation. Inhibition of this pathway can block the expression of differentiation markers.
These pathways converge to upregulate the expression of key transcription factors, such as C/EBPβ, and cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27, which ultimately drive the cell out of the proliferative cycle and towards terminal differentiation.
Quantitative Data on Biological Activity
While extensive quantitative data specifically for 1α-Hydroxyvitamin D4 is limited in publicly available literature, studies on closely related 1α-hydroxyvitamin D derivatives and the parent compound 1,25(OH)₂D₃ provide a strong basis for its expected efficacy. The following tables summarize representative data from studies on human myeloid leukemia cell lines such as U937 and HL-60.
Note: The data presented below for 1,25(OH)₂D₃ is used as a proxy to illustrate the expected effects and concentrations for 1α-OH VD4, which has been shown to be effective in the 0.01-1 µM range.
Table 1: Effect of Vitamin D Analogs on Leukemia Cell Proliferation
| Compound | Cell Line | Assay | Concentration | % Inhibition | Reference |
| 1,25(OH)₂D₃ | RWLeu-4 | DNA Synthesis | 3.5-10 nM | 50% (IC₅₀) | |
| 1,25(OH)₂D₃ | HL-60 | Clonal Growth | 3 x 10⁻⁸ - 8 x 10⁻¹⁰ M | 50% (IC₅₀) | |
| 1α(OH)D₃ | M1 (murine) | In vivo survival | 12.5-50 pmol/mouse | Prolonged survival |
Table 2: Induction of Differentiation Markers by Vitamin D Analogs
| Compound | Cell Line | Marker | Concentration | % Positive Cells (approx.) | Time (h) | Reference |
| 1,25(OH)₂D₃ | RWLeu-4 | NBT Reduction | 5 nM | 50% | 72 | |
| 1,25(OH)₂D₃ | U937 | CD11b | 100 nM | >80% | 96 | |
| 1,25(OH)₂D₃ | U937 | CD14 | 100 nM | >60% | 96 | |
| 1,25(OH)₂D₃ | HL-60 | CD11b | 100 nM | >70% | 96 | |
| 1,25(OH)₂D₃ | HL-60 | CD14 | 100 nM | >40% | 96 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the differentiation-inducing effects of 1α-OH VD4 on leukemia cells.
Cell Culture and Differentiation Induction
-
Cell Lines: Human promyelocytic leukemia HL-60 or human monocytic leukemia U937 cells are commonly used.
-
Culture Medium: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed cells at a density of 1 x 10⁵ cells/mL in culture plates or flasks.
-
Treatment: Add 1α-OH VD4 (dissolved in ethanol or DMSO) to the culture medium to achieve final concentrations typically ranging from 1 nM to 1 µM. An equivalent volume of the vehicle (e.g., ethanol) should be added to control cultures.
-
Incubation: Incubate the cells for 48 to 96 hours to allow for differentiation to occur.
Nitroblue Tetrazolium (NBT) Reduction Assay
This assay measures the production of superoxide anions, a characteristic of mature phagocytic cells.
-
Cell Harvesting: After the incubation period, harvest approximately 1 x 10⁶ cells by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1 mL of fresh culture medium.
-
NBT Solution: Prepare a solution of 1 mg/mL NBT in phosphate-buffered saline (PBS) with 200 ng/mL phorbol 12-myristate 13-acetate (PMA) as a stimulant.
-
Incubation: Add 100 µL of the cell suspension to 100 µL of the NBT/PMA solution in a 96-well plate. Incubate for 30-60 minutes at 37°C.
-
Stopping the Reaction: Add 100 µL of 2M HCl to stop the reaction.
-
Solubilization: Centrifuge the plate, discard the supernatant, and add 120 µL of DMSO to each well to dissolve the formazan precipitate.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. An increase in absorbance indicates a higher level of NBT reduction and thus, differentiation.
Flow Cytometry for CD11b and CD14 Expression
This method quantifies the percentage of cells expressing monocytic surface markers.
-
Cell Harvesting: Harvest approximately 5 x 10⁵ cells per sample by centrifugation.
-
Washing: Wash the cells once with cold PBS containing 1% bovine serum albumin (BSA).
-
Antibody Staining: Resuspend the cell pellet in 100 µL of PBS/BSA and add fluorochrome-conjugated monoclonal antibodies against human CD11b (e.g., PE-conjugated) and CD14 (e.g., FITC-conjugated). Also include an isotype control for each fluorochrome.
-
Incubation: Incubate the cells in the dark for 30 minutes at 4°C.
-
Washing: Wash the cells twice with cold PBS/BSA to remove unbound antibodies.
-
Resuspension: Resuspend the final cell pellet in 500 µL of PBS/BSA.
-
Analysis: Analyze the samples on a flow cytometer. Gate on the viable cell population based on forward and side scatter properties and quantify the percentage of cells positive for CD11b and CD14.
Western Blot for p21 and p27
This technique detects the upregulation of cell cycle inhibitors.
-
Cell Lysis: After treatment, harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto a 12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21 and p27 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
1α-Hydroxyvitamin D4 and related vitamin D analogs hold significant promise as therapeutic agents for leukemia by inducing terminal differentiation of malignant cells. The underlying mechanism is complex, involving a coordinated network of signaling pathways initiated by the activation of the Vitamin D Receptor. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these compounds. Further research into the precise molecular targets and the development of analogs with improved therapeutic indices will be crucial for translating these promising findings into effective clinical treatments for leukemia.
References
- 1. Vitamin D receptor signaling of monocytic differentiation in human leukemia cells: role of MAPK pathways in transcription factor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling of monocytic differentiation by a non-hypercalcemic analog of vitamin D3, 1,25(OH)2-5,6 trans-16-ene-vitamin D3, involves nuclear vitamin D receptor (nVDR) and non-nVDR-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D3-driven signals for myeloid cell differentiation - Implications for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of monocyte differentiation by specific signaling modules and associated transcription factor networks - PMC [pmc.ncbi.nlm.nih.gov]
1alpha-Hydroxy VD4: A Technical Guide to Downstream Signaling Targets
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
1alpha-Hydroxyvitamin D4 (1α-OH-VD4) is a synthetic derivative of Vitamin D, which, like other active Vitamin D compounds, exerts its pleiotropic effects primarily through the Vitamin D Receptor (VDR).[1][2] Upon entering the target cell, it is hydroxylated by the enzyme 25-hydroxylase to form 1α,25-dihydroxyvitamin D4, the active ligand for the VDR. The VDR is a ligand-dependent transcription factor belonging to the nuclear receptor superfamily that regulates the expression of a multitude of genes involved in a wide array of biological processes, including calcium and bone metabolism, immune modulation, cell proliferation, and differentiation.[3][4]
The signaling cascades initiated by the activation of VDR can be broadly categorized into two main pathways: a well-characterized genomic pathway that involves the direct regulation of gene transcription in the nucleus, and a rapid, non-genomic pathway that is initiated at the cell membrane.[3] This technical guide provides an in-depth exploration of these downstream signaling targets, presents quantitative data on gene regulation, details key experimental protocols for their investigation, and visualizes the core pathways and workflows.
The VDR Genomic Signaling Pathway
The classical, or genomic, mechanism of action is the cornerstone of VDR signaling. This pathway involves the direct modulation of target gene expression and is responsible for the majority of the long-term physiological effects of Vitamin D compounds.
The process begins when 1α-OH-VD4's active metabolite binds to the VDR in the cytoplasm. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter or enhancer regions of target genes. The majority of VDREs consist of a direct repeat of two hexameric binding sites separated by three nucleotides (DR3-type). Upon binding to a VDRE, the VDR-RXR complex recruits a suite of co-activator or co-repressor proteins, which ultimately modulates the transcription of the target gene by interacting with the basal transcription machinery.
Downstream Gene Targets
VDR activation regulates a vast network of genes. Genome-wide analyses using techniques like Chromatin Immunoprecipitation Sequencing (ChIP-seq) have identified thousands of VDR binding sites, confirming its role as a major transcriptional regulator. These studies reveal that VDR binding sites are not confined to promoter regions but are also found in introns and intergenic regions, highlighting a complex regulatory landscape. The table below summarizes key downstream target genes and their functions.
| Gene Symbol | Gene Name | Regulation | Function | Cellular Process |
| CYP24A1 | 24-hydroxylase | Upregulated | Catalyzes the degradation of 1,25(OH)₂D₃ | Negative feedback of Vitamin D signaling |
| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | Upregulated | Inhibits cyclin-dependent kinases | G1 cell cycle arrest |
| CDKN1B (p27) | Cyclin Dependent Kinase Inhibitor 1B | Upregulated | Inhibits cyclin-dependent kinases | G1 cell cycle arrest |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | Upregulated | Sensor of genotoxic stress | G2/M cell cycle arrest, DNA repair |
| CAMP (LL-37) | Cathelicidin Antimicrobial Peptide | Upregulated | Antimicrobial peptide | Innate immunity |
| DEFB4 | Defensin Beta 4 | Upregulated | Antimicrobial peptide | Innate immunity |
| IRF8 | Interferon Regulatory Factor 8 | Upregulated | Transcription factor | Immune cell differentiation, autoimmunity |
| PTPN2 | Protein Tyrosine Phosphatase Non-Receptor Type 2 | Upregulated | Negative regulator of inflammatory signaling | Immune regulation, autoimmunity |
| PTH | Parathyroid Hormone | Downregulated | Regulates serum calcium and phosphate | Calcium homeostasis |
| CYP27B1 | 1-alpha-hydroxylase | Downregulated | Catalyzes synthesis of 1,25(OH)₂D₃ | Negative feedback in kidney |
| VEGF | Vascular Endothelial Growth Factor | Downregulated | Promotes angiogenesis | Inhibition of tumor growth |
Non-Genomic Signaling Pathways
In addition to its genomic actions, 1α-OH-VD4 can elicit rapid biological responses that are independent of gene transcription. These non-genomic effects are typically initiated by the binding of the active ligand to a putative membrane-associated VDR (mVDR). This interaction triggers a variety of second messenger signaling cascades, leading to swift changes in cellular activity.
Key downstream pathways activated via non-genomic signaling include:
-
Calcium Influx: Binding to mVDR can activate G-protein coupled receptors (GPCRs) and open calcium channels, leading to a rapid increase in intracellular calcium (Ca²⁺) concentrations.
-
Protein Kinase C (PKC) Activation: The influx of Ca²⁺ can activate PKC, a key signaling molecule involved in numerous cellular processes.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, can be activated, influencing cell proliferation and differentiation.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical cascade that can be stimulated, playing roles in cell survival and metabolism.
These rapid signaling events can also cross-talk with the genomic pathway, as activated kinases can phosphorylate the VDR or its co-regulators, thereby modifying their transcriptional activity.
Key Experimental Protocols
Investigating the downstream targets of 1α-OH-VD4 requires a multi-faceted approach. The following sections detail the core methodologies used to identify VDR binding sites, measure its transcriptional activity, and quantify target gene expression.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful method used to identify the genome-wide binding sites of a transcription factor, such as VDR. This technique combines chromatin immunoprecipitation with massively parallel DNA sequencing.
Detailed Protocol:
-
Cell Culture and Treatment: Culture target cells (e.g., human lymphoblastoids, THP-1 monocytes) to a sufficient density. Treat cells with 1α-OH-VD4 or its active metabolite (e.g., 10-100 nM 1,25(OH)₂D₃) for a specified duration (e.g., 40 minutes to 36 hours) to induce VDR binding. A vehicle-treated control is essential.
-
Cross-linking: Add formaldehyde directly to the culture media to a final concentration of 1% and incubate to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Extract the chromatin and shear it into fragments of 200-600 bp using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to VDR. The antibody will bind to the VDR-DNA complexes.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-VDR-DNA complexes. Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating in the presence of a high-salt buffer. Degrade proteins with proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA. A small fraction of the sheared chromatin should be processed in parallel without the IP step to serve as an "input" control.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the ChIP and input DNA samples. Sequence the libraries using a next-generation sequencing platform.
-
Data Analysis: Align sequence reads to a reference genome. Use a peak-calling algorithm (e.g., MACS) to identify regions of significant enrichment in the ChIP sample relative to the input control, revealing the VDR binding sites.
Luciferase Reporter Assay
This cell-based assay is used to quantify the functional transcriptional activity of VDR. It relies on cells engineered to express VDR and contain a reporter plasmid where the luciferase gene is under the control of a promoter containing VDREs.
Detailed Protocol:
-
Cell Preparation: Utilize a reporter cell line engineered for constitutive VDR expression and containing a VDRE-luciferase reporter construct. Alternatively, co-transfect target cells with a VDR expression plasmid and the reporter plasmid. A plasmid expressing Renilla luciferase can be co-transfected for normalization.
-
Cell Seeding: Dispense the reporter cells into a 96-well assay plate and allow them to adhere for 4-6 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound (1α-OH-VD4) and a reference agonist (e.g., Calcitriol) in the appropriate cell culture medium. Remove the initial culture medium from the cells and add the treatment media. Incubate for 22-24 hours.
-
Cell Lysis: Discard the treatment media and add a lysis buffer to each well to release the cellular contents, including the expressed luciferase enzymes.
-
Luminescence Detection: Add the luciferase detection reagent, which contains the substrate (luciferin). The luciferase enzyme catalyzes the oxidation of luciferin, producing light.
-
Data Quantification: Measure the light intensity (luminescence) from each well using a plate-reading luminometer. If a normalization control (e.g., Renilla) was used, measure its activity as well.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable). Plot the normalized relative light units (RLU) against the compound concentration to generate a dose-response curve and determine potency (e.g., EC₅₀).
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the change in the messenger RNA (mRNA) expression levels of specific VDR target genes following treatment with 1α-OH-VD4.
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells of interest and treat with 1α-OH-VD4 or vehicle control for a predetermined time (e.g., 4 to 48 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., Trizol or column-based kits). Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 96-well qPCR plate. Each reaction well should contain: cDNA template, forward and reverse primers specific to the target gene (e.g., CYP24A1, CDKN1A), and a qPCR master mix containing DNA polymerase and a fluorescent dye (e.g., SYBR Green). Include a no-template control (NTC) and reactions for one or more stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
qPCR Amplification: Run the plate in a real-time PCR machine. The machine will cycle through denaturation, annealing, and extension temperatures, amplifying the target DNA. Fluorescence is measured at the end of each cycle.
-
Data Analysis: The instrument software generates an amplification plot and calculates the quantification cycle (Cq) value for each reaction. Use the delta-delta Cq (ΔΔCq) method to determine the fold change in target gene expression in the treated samples relative to the vehicle controls, after normalizing to the housekeeping gene(s).
Conclusion
1alpha-Hydroxy VD4, through its activation of the Vitamin D Receptor, orchestrates a complex and extensive network of downstream signaling events. The genomic pathway, characterized by the VDR-RXR heterodimer's interaction with VDREs, directly alters the transcription of hundreds of genes, influencing critical cellular functions such as cell cycle progression, immune response, and mineral homeostasis. Concurrently, rapid non-genomic pathways initiated at the cell membrane modulate intracellular signaling cascades, providing another layer of regulation. A thorough understanding of these downstream targets, facilitated by the robust experimental protocols detailed herein, is crucial for researchers and drug development professionals seeking to harness the therapeutic potential of Vitamin D analogs in oncology, immunology, and metabolic diseases.
References
Unlocking the Transcriptional Code: A Technical Guide to 1alpha-Hydroxy VD4 Gene Regulation Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the gene regulatory mechanisms of 1alpha-Hydroxy VD4, a synthetic analog of Vitamin D. This document outlines the core signaling pathways, detailed experimental protocols for analysis, and a framework for understanding its therapeutic potential through the lens of gene expression modulation.
Core Principles of this compound Gene Regulation
This compound, like other Vitamin D analogs, exerts its biological effects primarily through the modulation of gene expression. The central player in this process is the Vitamin D Receptor (VDR), a ligand-activated transcription factor. Upon binding to this compound, the VDR undergoes a conformational change, leading to a cascade of molecular events that ultimately alter the transcription of target genes.
The canonical pathway for Vitamin D-mediated gene regulation involves the following key steps:
-
Ligand Binding: this compound enters the cell and binds to the VDR in the cytoplasm or nucleus.
-
Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: The VDR/RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the regulatory regions of target genes.
-
Recruitment of Co-regulators: The DNA-bound VDR/RXR complex recruits a suite of co-activator or co-repressor proteins. This recruitment is a critical step that dictates whether the target gene's transcription is enhanced or suppressed.
-
Transcriptional Modulation: The assembled complex influences the assembly and activity of the basal transcription machinery, leading to an increase or decrease in the rate of transcription of the target gene into messenger RNA (mRNA).
This intricate process allows this compound to precisely control the expression of a wide array of genes involved in cellular differentiation, proliferation, and apoptosis, making it a compound of significant interest in therapeutic areas such as oncology.
Signaling Pathways and Experimental Workflows
To visually conceptualize the mechanisms of this compound action and the experimental approaches to study them, the following diagrams are provided.
Quantitative Data on Gene Expression Changes
While comprehensive, publicly available datasets on the global gene expression changes induced specifically by this compound are limited, studies on the closely related and biologically active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), provide a strong predictive framework. The following table summarizes the typical regulation of key VDR target genes observed in cancer cell lines (e.g., myeloid leukemia) following treatment with 1,25(OH)2D3, which are expected to be similarly affected by this compound.
| Target Gene | Function | Expected Regulation | Typical Fold Change (mRNA) |
| CYP24A1 | Vitamin D catabolism, negative feedback | Upregulation | 100 - 1000 |
| CDKN1A (p21) | Cell cycle arrest, tumor suppressor | Upregulation | 2 - 10 |
| CD14 | Monocytic differentiation marker | Upregulation | 5 - 20 |
| GADD45A | DNA damage response, apoptosis | Upregulation | 2 - 5 |
| c-MYC | Cell proliferation, oncogene | Downregulation | 0.2 - 0.5 |
Note: The fold changes are indicative and can vary depending on the cell type, dose, and duration of treatment. These values are based on studies with 1,25(OH)2D3 and serve as a reference for expected outcomes with this compound.
Detailed Experimental Protocols
To facilitate the investigation of this compound's effects on gene regulation, this section provides detailed methodologies for key experiments.
Cell Culture and Treatment
-
Cell Lines: Human myeloid leukemia cell lines such as HL-60, U937, or THP-1 are suitable models.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells at a density of 2 x 10^5 cells/mL.
-
Prepare a stock solution of this compound in ethanol or DMSO.
-
Treat cells with the desired concentration of this compound (typically in the range of 1-100 nM).
-
Include a vehicle control (ethanol or DMSO at the same final concentration).
-
Incubate for the desired time points (e.g., 6, 24, 48 hours) before harvesting for downstream analysis.
-
RNA Extraction and Reverse Transcription-Quantitative PCR (RT-qPCR)
This protocol is for the targeted analysis of specific gene expression changes.
-
RNA Extraction:
-
Harvest approximately 1-5 x 10^6 cells by centrifugation.
-
Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based qPCR master mix.
-
Perform qPCR using a real-time PCR system. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)
This protocol is for the genome-wide identification of VDR binding sites.
-
Chromatin Cross-linking and Preparation:
-
Treat 1-2 x 10^7 cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for VDR. Include an IgG control.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
DNA Elution and Purification:
-
Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the immunoprecipitated DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify regions of VDR enrichment.
-
Annotate the peaks to nearby genes and perform motif analysis to identify VDREs.
-
RNA-Sequencing (RNA-seq)
This protocol is for the global analysis of gene expression changes.
-
RNA Extraction and Library Preparation:
-
Extract high-quality total RNA as described in section 4.2.
-
Deplete ribosomal RNA (rRNA) or select for poly(A)+ mRNA.
-
Construct a sequencing library from the enriched RNA.
-
-
Sequencing:
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the reference genome.
-
Quantify gene expression levels.
-
Perform differential expression analysis between this compound-treated and control samples to identify significantly up- and down-regulated genes.
-
Conduct pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.
-
Conclusion and Future Directions
The analysis of this compound-mediated gene regulation provides a powerful approach to understanding its therapeutic potential. The methodologies outlined in this guide offer a robust framework for researchers and drug developers to dissect the molecular mechanisms of this promising compound. Future research should focus on generating comprehensive, multi-omics datasets specific to this compound to build a more complete picture of its gene regulatory network. This will be crucial for identifying predictive biomarkers of response and for the rational design of combination therapies, ultimately accelerating the clinical translation of this and other next-generation Vitamin D analogs.
1alpha-Hydroxy VD4 role in hematopoiesis
An In-Depth Technical Guide on the Role of 1α-Hydroxyvitamin D4 in Hematopoiesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin D analogs, particularly those hydroxylated at the 1α position, are potent regulators of cellular differentiation and proliferation within the hematopoietic system. This technical guide provides a comprehensive overview of the role of 1α-Hydroxyvitamin D4 (1α-OH-VD4) and its related compounds in hematopoiesis. We delve into the molecular mechanisms of action, detailing the canonical and non-canonical signaling pathways. The guide summarizes the compound's effects on hematopoietic stem cells and its profound influence on myeloid and lymphoid lineage development, with a particular focus on inducing monocytic differentiation. Quantitative data from key studies are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for foundational assays and mandatory Graphviz visualizations of core pathways and workflows are provided to support further research and drug development in this area.
Introduction
Hematopoiesis is the complex process by which hematopoietic stem cells (HSCs) proliferate and differentiate to form all mature blood cell lineages. The regulation of this process is governed by a network of cytokines, growth factors, and hormones. Among the hormonal regulators, the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (Calcitriol), and its synthetic analogs have garnered significant interest for their potent effects on cell fate decisions.
1α-Hydroxyvitamin D4 (1α-OH-VD4) is a synthetic derivative of the vitamin D family. Like other 1α-hydroxylated analogs such as 1α-Hydroxyvitamin D3, it is a pro-drug that undergoes 25-hydroxylation in the liver to become the biologically active 1α,25-dihydroxyvitamin D4. These compounds are recognized for their ability to induce the differentiation of myeloid leukemia cells, positioning them as potential therapeutic agents for hematologic malignancies like Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).[1][2][3] This guide will explore the molecular underpinnings and cellular consequences of 1α-OH-VD4 action on the hematopoietic system.
Mechanism of Action
The biological effects of 1α-OH-VD4 are mediated through both genomic and non-genomic signaling pathways after its conversion to the active 1α,25-dihydroxy form.
Canonical Genomic Pathway
The primary mechanism of action is the regulation of gene transcription.[3] The active vitamin D compound diffuses into the cell and binds to the Vitamin D Receptor (VDR), a nuclear receptor. This binding event induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[1] This binding recruits a complex of co-activator or co-repressor proteins, which ultimately modulates the transcription of genes involved in cell differentiation, proliferation, and apoptosis.
Caption: Canonical genomic signaling pathway of Vitamin D analogs.
Non-Genomic Pathway
In addition to genomic regulation, rapid, non-genomic effects have been described. Studies in THP-1 monocytic cells have shown that 1α,25-dihydroxyvitamin D3 can trigger a rapid and transient increase in phosphatidylinositol 3-kinase (PI3K) activity. This activation is dependent on the VDR, suggesting the formation of a VDR-PI3K signaling complex near the cell membrane, which contributes to the regulation of monocytic differentiation.
Caption: Rapid non-genomic signaling via a VDR-PI3K complex.
Effects on Hematopoietic Lineages
The Vitamin D Receptor is expressed on various hematopoietic precursors, including monocytes and activated T and B lymphocytes. While VDR knockout mice produce normal numbers of blood cells, indicating that vitamin D signaling is not essential for basal hematopoiesis, its stimulation can significantly influence hematopoietic development.
Hematopoietic Stem and Progenitor Cells (HSPCs)
The impact on the most primitive hematopoietic cells is multifaceted. In zebrafish models, active vitamin D3 was shown to act directly on HSPCs to increase proliferation and enhance hematopoietic colony numbers. Similarly, ex vivo treatment of human CD34+ HSPCs with 1,25(OH)2D3 stimulated proliferation and differentiation. However, other studies show that at physiological concentrations (10 nM), 1,25(OH)2D3 can impair the development of certain lineages, such as Natural Killer (NK) cells, while strongly inducing differentiation towards a myeloid pathway.
Myeloid Lineage
The most pronounced and well-documented effect of 1α-hydroxylated vitamin D analogs is the induction of myeloid differentiation.
-
Monocytic Differentiation: Treatment of normal hematopoietic progenitors and various myeloid leukemia cell lines (e.g., HL-60, U937, THP-1, M1) with active vitamin D robustly promotes their differentiation towards the monocyte/macrophage lineage. This process is characterized by cell cycle arrest and the upregulation of monocytic surface markers such as CD14 and CD11b.
-
Functional Maturation: The induced cells not only express monocytic markers but also acquire functional characteristics of mature macrophages, including phagocytic activity and the ability to reduce nitroblue tetrazolium (NBT).
Lymphoid Lineage
The role of vitamin D in the lymphoid lineage is primarily immunomodulatory. VDR is expressed on activated T and B cells and plays a role in regulating immune responses.
-
T-Cells: Vitamin D signaling can influence T-cell activation and cytokine production.
-
B-Cells: It can decrease the pool of memory B cells and inhibit the generation of plasma cells.
-
NK Cells: As noted, 1,25(OH)2D3 at 10 nM has been shown to impair human NK cell development from HSCs, shunting progenitors towards a CD14+ monocytic fate instead.
Quantitative Data Presentation
The following tables summarize quantitative findings from key studies on the effects of 1α-hydroxylated vitamin D analogs on hematopoietic cells.
Table 1: Induction of Myeloid Differentiation in Leukemic Cell Lines
| Cell Line | Compound | Concentration | Effect | Reference |
|---|---|---|---|---|
| Mouse Myeloid Leukemia (M1) | 1α,25(OH)₂D₃ | 0.12 nM | Minimal concentration to induce differentiation | |
| Mouse Myeloid Leukemia (M1) | 1α,25(OH)₂D₃ | 12 nM | Induced differentiation equivalent to 1 µM dexamethasone | |
| Mouse Myeloid Leukemia (M1) | 1α(OH)D₃ | 0.01 - 1 µM | Induced phagocytic, lysozyme, and locomotive activities | |
| Human Promyelocytic (HL-60) | 1α,25(OH)₂D₃ | 3 x 10⁻⁸ - 8 x 10⁻¹⁰ M | 50% inhibition of clonal growth |
| Human Monocytic (U937) | 1α-Hydroxy VD4 | Not specified | Effective inducer of differentiation | |
Table 2: Effects on Hematopoietic Stem and Progenitor Cells
| Cell Source | Compound | Concentration | Effect | Reference |
|---|---|---|---|---|
| Human CD34+ HSPCs | 1,25(OH)₂D₃ | Not specified | Stimulated proliferation and differentiation |
| Human Umbilical Cord Blood CD34+ | 1,25(OH)₂D₃ | 10 nM | Impaired NK cell development; strongly induced CD14+ cell differentiation | |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of 1α-OH-VD4's effects. Below are protocols for key assays.
Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors
This assay quantifies the frequency of hematopoietic progenitors in a cell sample (e.g., bone marrow, cord blood) by their ability to form distinct colonies in a semi-solid medium.
Caption: Standard workflow for a Colony-Forming Unit (CFU) assay.
Protocol:
-
Cell Preparation: Thaw cryopreserved HSPCs (e.g., human CD34+ cells) and wash with Iscove's Modified Dulbecco's Medium (IMDM) containing 2% Fetal Bovine Serum (FBS). Perform a viable cell count using Trypan Blue exclusion. Resuspend cells to a 10X final plating concentration.
-
Reagent Preparation: Thaw MethoCult™ semi-solid medium (e.g., H4434 Classic, STEMCELL Technologies) at room temperature and let bubbles dissipate. Prepare stock solutions of 1α-OH-VD4 in a suitable vehicle (e.g., ethanol) and dilute to 10X final concentrations in IMDM.
-
Cell Inoculation: Add 0.3 mL of the 10X cell suspension to 3 mL of MethoCult™ medium. Add 0.3 mL of the 10X treatment (1α-OH-VD4) or vehicle control. Vortex the tube vigorously for 5 seconds to ensure a homogenous mixture.
-
Plating: Let the tube stand for 5 minutes for bubbles to rise. Using a 3 mL syringe with a 16G blunt-end needle, dispense 1.1 mL of the cell/MethoCult mixture into each of two 35 mm culture dishes.
-
Incubation: Place the culture dishes into a larger 100 mm dish containing an open 35 mm dish of sterile water to maintain humidity. Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 14-16 days.
-
Colony Enumeration: Using an inverted microscope, identify and count the different types of colonies, such as Burst-Forming Unit-Erythroid (BFU-E), Colony-Forming Unit-Granulocyte, Macrophage (CFU-GM), and Colony-Forming Unit-Granulocyte, Erythrocyte, Macrophage, Megakaryocyte (CFU-GEMM). The results are expressed as the number of colonies per number of cells plated.
Flow Cytometry for Myeloid Differentiation Markers
This protocol is used to quantify the expression of cell surface markers (e.g., CD14, CD11b) indicative of monocytic differentiation.
Caption: Workflow for analyzing cell surface markers by flow cytometry.
Protocol:
-
Cell Culture: Seed myeloid leukemia cells (e.g., THP-1, HL-60) at a density of 0.2 x 10⁶ cells/mL and treat with various concentrations of 1α-OH-VD4 or vehicle control for the desired time (e.g., 72 hours).
-
Harvesting: Harvest approximately 0.5-1 x 10⁶ cells per sample. Centrifuge at 300 x g for 5 minutes and wash once with cold staining buffer (PBS + 2% FBS).
-
Staining: Resuspend the cell pellet in 100 µL of staining buffer. Add fluorochrome-conjugated primary antibodies against differentiation markers (e.g., anti-CD14, anti-CD11b) and appropriate isotype controls at pre-titrated optimal concentrations.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of cold staining buffer to remove unbound antibodies, centrifuging at 300 x g for 5 minutes after each wash.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of staining buffer, adding a viability dye (e.g., DAPI or 7-AAD) just before analysis. Acquire data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software. Gate on the live, single-cell population and quantify the percentage of cells positive for each marker relative to the isotype control.
Therapeutic Potential and Future Directions
The potent pro-differentiating effect of 1α-hydroxylated vitamin D analogs on myeloid cells has led to significant interest in their use as "differentiation therapy" for myeloid malignancies. The goal is to force malignant myeloblasts to mature into non-proliferating, functional cells. While early clinical trials with vitamin D alone showed limited success due to hypercalcemia at therapeutic doses, the development of less calcemic analogs and combination therapies holds promise. For example, combining VDR agonists with hypomethylating agents has been shown to promote leukemia stem cell exhaustion in AML mouse models.
Future research should focus on:
-
Developing novel, low-calcemic 1α-OH-VD4 analogs with enhanced hematopoietic activity.
-
Elucidating the precise mechanisms that determine lineage fate (myeloid vs. lymphoid) in response to VDR signaling in HSPCs.
-
Conducting rational combination studies with other anti-leukemic agents to enhance therapeutic efficacy and overcome resistance.
Conclusion
1α-Hydroxyvitamin D4 and its related analogs are powerful modulators of hematopoiesis. Their primary action, mediated through the VDR, is the potent induction of monocytic differentiation in myeloid progenitor cells. This activity forms the basis of their therapeutic potential in hematologic cancers. While effects on stem and lymphoid cells are more complex and context-dependent, they highlight the broad immunomodulatory role of vitamin D signaling. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore and harness the therapeutic potential of this important class of compounds.
References
Methodological & Application
Application Notes and Protocols for 1alpha-Hydroxy VD4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1alpha-Hydroxyvitamin D4 (1α-OH VD4), a synthetic derivative of vitamin D, serves as a precursor to the biologically active form of vitamin D4. Following administration, it undergoes hydroxylation in the liver to become 1,25-dihydroxyvitamin D4, the active metabolite. This metabolite then binds to the vitamin D receptor (VDR), a nuclear transcription factor, to modulate the expression of numerous genes.[1] This signaling pathway is pivotal in regulating a variety of cellular processes, including differentiation, proliferation, and apoptosis. In a research context, 1α-OH VD4 is a valuable tool for investigating cellular differentiation pathways, particularly in leukemia and other cancer cell lines, as well as in keratinocytes.[2][3]
Chemical Properties and Storage
| Property | Value |
| Synonyms | 1α-Hydroxyvitamin D4 |
| CAS Number | 143032-85-3 |
| Molecular Formula | C₂₈H₄₆O₂ |
| Molecular Weight | 414.66 g/mol |
| Solubility | DMSO: ≥ 2.5 mg/mL |
| Storage | Store stock solutions at -20°C or -80°C, protected from light.[2] |
Preparation of Stock Solutions:
To prepare a stock solution, dissolve 1alpha-Hydroxy VD4 in DMSO. For example, to make a 10 mM stock solution, dissolve 4.15 mg of this compound in 1 mL of DMSO. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. When stored at -20°C, the stock solution is stable for up to one month, and for up to six months when stored at -80°C.
Mechanism of Action
This compound exerts its biological effects primarily through its conversion to the active metabolite, 1,25-dihydroxyvitamin D4. This active form binds to the Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, leading to the transcriptional regulation of genes involved in cell differentiation, proliferation, and other cellular processes.
References
Application Notes and Protocols for 1α-Hydroxyvitamin D4 Induced U937 Cell Differentiation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human U937 cell line, derived from a histiocytic lymphoma, serves as a valuable in vitro model for studying monocytic differentiation. These promonocytic, non-adherent cells can be induced to differentiate into mature monocytes and macrophages by various agents. 1α-Hydroxyvitamin D4 (1α-OH VD4) is a synthetic analog of the prohormone vitamin D. While much of the literature focuses on its more active metabolite, 1α,25-dihydroxyvitamin D3 (calcitriol), 1α-OH VD4 is a crucial compound in studying the metabolic activation of vitamin D analogs and their therapeutic potential in myeloid leukemias. Upon cellular uptake, 1α-OH VD4 is hydroxylated to its active form, which then binds to the vitamin D receptor (VDR). This ligand-receptor complex translocates to the nucleus, where it modulates the transcription of genes involved in cell cycle arrest and monocytic differentiation. This document provides detailed protocols and application notes for inducing and assessing the differentiation of U937 cells using 1α-OH VD4.
Principle of the Assay
This assay is based on the principle that 1α-OH VD4, after intracellular conversion to its active form, induces U937 cells to exit the cell cycle and differentiate along the monocyte/macrophage lineage. This differentiation process is characterized by a series of morphological and functional changes, including:
-
Morphological Changes: Cells cease to proliferate, become larger, and may become adherent.
-
Expression of Cell Surface Markers: Upregulation of specific cell surface antigens, notably CD11b (integrin αM) and CD14 (lipopolysaccharide receptor), which are characteristic of mature monocytes and macrophages.[1][2]
-
Functional Maturation: Acquisition of functions typical of mature macrophages, such as phagocytosis and the ability to produce superoxide upon stimulation, which can be measured by the nitroblue tetrazolium (NBT) reduction assay.[2][3]
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
| Reagent/Parameter | Recommended Concentration/Condition | Incubation Time | Notes |
| U937 Cell Seeding Density | 2 x 10⁵ cells/mL | N/A | Adjust based on experimental vessel size. |
| 1α-Hydroxyvitamin D4 | 10⁻⁸ to 10⁻⁷ M | 48 - 96 hours | Optimal concentration may vary; a dose-response experiment is recommended. |
| Phorbol 12-Myristate 13-Acetate (PMA) | 10 - 100 ng/mL | 24 - 48 hours | Positive control for differentiation. |
| NBT Solution | 1 mg/mL in PBS | 1 - 3 hours | For functional differentiation assay. |
| PMA (for NBT stimulation) | 100 - 200 ng/mL | 30 minutes | To stimulate superoxide production. |
| Anti-CD11b Antibody | Manufacturer's recommendation | 30 minutes | For flow cytometry analysis. |
| Anti-CD14 Antibody | Manufacturer's recommendation | 30 minutes | For flow cytometry analysis. |
Table 2: Expected Outcomes of U937 Cell Differentiation
| Parameter | Undifferentiated U937 Cells (Control) | Differentiated U937 Cells (1α-OH VD4 treated) | Method of Assessment |
| Morphology | Suspension, round, uniform size | Adherent, larger, irregular shape | Phase-contrast microscopy |
| CD11b Expression | Low (< 10% positive) | High (> 50% positive) | Flow Cytometry |
| CD14 Expression | Very Low (< 5% positive) | Moderate to High (> 30% positive) | Flow Cytometry |
| NBT Reduction | Low (< 10% formazan-positive) | High (> 40% formazan-positive) | Light Microscopy |
| Phagocytic Activity | Low | Significantly Increased | Phagocytosis Assay (e.g., using fluorescent beads) |
| Cell Proliferation | High | Inhibited/Arrested | Cell Counting/Viability Assay (e.g., Trypan Blue) |
Experimental Protocols
Protocol 1: U937 Cell Culture and Maintenance
-
Cell Culture: Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[4]
-
Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage the cells every 2-3 days to maintain a cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL. Do not allow the culture to exceed 1.5 x 10⁶ cells/mL to ensure logarithmic growth.
Protocol 2: Induction of Differentiation with 1α-Hydroxyvitamin D4
-
Cell Seeding: Seed U937 cells at a density of 2 x 10⁵ cells/mL in appropriate culture vessels (e.g., 6-well plates, T-25 flasks).
-
Compound Preparation: Prepare a stock solution of 1α-Hydroxyvitamin D4 in a suitable solvent (e.g., ethanol or DMSO). Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 10⁻⁸ M, 5 x 10⁻⁸ M, 10⁻⁷ M).
-
Treatment: Add the diluted 1α-OH VD4 to the cell cultures. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution). A positive control using PMA (e.g., 50 ng/mL) can also be included.
-
Incubation: Incubate the cells for 48 to 96 hours at 37°C and 5% CO₂. The optimal incubation time should be determined empirically.
Protocol 3: Assessment of Differentiation Markers by Flow Cytometry
-
Cell Harvesting: After the incubation period, gently collect the cells (both adherent and suspension) by scraping and centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS) containing 1% bovine serum albumin (BSA).
-
Antibody Staining: Resuspend the cells in staining buffer (PBS with 1% BSA) and add fluorescently labeled monoclonal antibodies against CD11b and CD14 at the manufacturer's recommended concentrations.
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with staining buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the final cell pellet in PBS and analyze the samples using a flow cytometer.
-
Analysis: Gate on the viable cell population and quantify the percentage of cells positive for CD11b and CD14, as well as the mean fluorescence intensity.
Protocol 4: Nitroblue Tetrazolium (NBT) Reduction Assay
-
Cell Preparation: After the differentiation induction period, harvest the cells and resuspend them in fresh culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Stimulation: Add PMA to a final concentration of 100-200 ng/mL to stimulate superoxide production.
-
NBT Addition: Immediately add NBT solution to a final concentration of 1 mg/mL.
-
Incubation: Incubate the cells for 1-3 hours at 37°C.
-
Microscopic Analysis: Prepare cytospin slides or wet mounts of the cell suspension.
-
Quantification: Using a light microscope, count at least 200 cells and determine the percentage of cells containing dark blue/purple intracellular formazan deposits, which indicates NBT reduction.
Mandatory Visualizations
Caption: A flowchart of the experimental workflow for the 1α-Hydroxyvitamin D4 induced U937 cell differentiation assay.
Caption: The signaling pathway of 1α-Hydroxyvitamin D4 leading to U937 cell differentiation.
References
- 1. Effects of 1 alpha,25-dihydroxyvitamin D3 and cytokines on the expression of MHC antigens, complement receptors and other antigens on human blood monocytes and U937 cells: role in cell differentiation, activation and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of differentiation of U937 leukemic cells induced by GM-CSF and 1,25(OH)2 vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differentiation of a human monocytic cell line by 1,25-dihydroxyvitamin D3 (calcitriol): a morphologic, phenotypic, and functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Notes and Protocols for Determining the Dose-Response Curve of 1alpha-Hydroxy VD4
For Researchers, Scientists, and Drug Development Professionals
Introduction
1alpha-Hydroxyvitamin D4 (1α-OH-VD4) is a synthetic analog of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol). Like other vitamin D analogs, it has been shown to induce differentiation and inhibit the proliferation of various cancer cell lines, particularly myeloid leukemia cells.[1] Establishing a precise dose-response curve is a critical step in the preclinical evaluation of 1α-OH-VD4, providing essential data on its potency (e.g., IC50 or EC50 values) and therapeutic window.
These application notes provide a comprehensive overview of the methodologies required to construct a robust dose-response curve for 1α-OH-VD4. The protocols detailed below cover the assessment of cell viability, the induction of differentiation, and the analysis of target gene expression in relevant cell line models, such as the human myeloid leukemia cell lines U937 and HL-60.
Signaling Pathway of 1alpha-Hydroxy VD4
1α-OH-VD4, like other active vitamin D compounds, exerts its biological effects primarily through the nuclear Vitamin D Receptor (VDR). Upon entering the cell, it binds to the VDR. This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). The VDR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor complexes, leading to the modulation of gene transcription. The downstream effects include the regulation of genes involved in the cell cycle, proliferation, and differentiation.[2]
Experimental Protocols
To establish a dose-response curve for 1α-OH-VD4, a series of in vitro experiments should be conducted. The following protocols outline the key assays.
Cell Viability and Proliferation Assay (MTT Assay)
This assay determines the effect of 1α-OH-VD4 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding: Seed myeloid leukemia cells (e.g., U937 or HL-60) in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/mL in 100 µL of complete culture medium per well.
-
Compound Preparation and Treatment: Prepare a stock solution of 1α-OH-VD4 in a suitable solvent (e.g., ethanol or DMSO). Perform serial dilutions to obtain a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M). Add the diluted compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (typically 24, 48, 72, or 96 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the 1α-OH-VD4 concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Cell Differentiation Assays
The induction of differentiation is a key therapeutic effect of vitamin D analogs. This can be assessed by monitoring changes in cell morphology and the expression of differentiation markers.
This assay measures the ability of differentiated myeloid cells to produce superoxide anions, which reduce the yellow NBT to a blue formazan precipitate.
Detailed Protocol:
-
Cell Treatment: Treat cells with various concentrations of 1α-OH-VD4 as described in the MTT assay protocol and incubate for 72-96 hours.
-
Cell Harvesting and Resuspension: Harvest the cells and resuspend them in fresh culture medium at a concentration of 1 x 10⁶ cells/mL.
-
NBT Incubation: Add an equal volume of NBT solution (1 mg/mL in PBS containing 200 ng/mL phorbol 12-myristate 13-acetate - PMA) to the cell suspension.
-
Incubation: Incubate the mixture for 30-60 minutes at 37°C.
-
Microscopic Examination: Place a drop of the cell suspension on a microscope slide and count the percentage of NBT-positive cells (containing blue formazan deposits) out of at least 200 cells.
-
Data Analysis: Plot the percentage of NBT-positive cells against the log of the 1α-OH-VD4 concentration to generate a dose-response curve and determine the EC50 value.
This method provides a quantitative analysis of the expression of cell surface markers associated with monocytic differentiation.
Detailed Protocol:
-
Cell Treatment: Treat cells with a range of 1α-OH-VD4 concentrations for 72-96 hours.
-
Cell Harvesting and Staining: Harvest the cells and wash them with PBS. Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA). Add fluorescently-labeled antibodies against CD11b and CD14. Incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with staining buffer to remove unbound antibodies.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer.
-
Data Analysis: Determine the percentage of cells positive for CD11b and/or CD14 for each treatment condition. Plot the percentage of positive cells against the log of the 1α-OH-VD4 concentration to create a dose-response curve and calculate the EC50.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This assay measures the dose-dependent effect of 1α-OH-VD4 on the expression of VDR target genes.
Experimental Workflow:
Detailed Protocol:
-
Cell Treatment: Treat cells with various concentrations of 1α-OH-VD4 for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers for target genes (e.g., CYP24A1, a primary VDR target gene, and p21, a cell cycle inhibitor), and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression for each concentration compared to the vehicle control using the ΔΔCt method. Plot the fold change against the log of the 1α-OH-VD4 concentration.
Data Presentation
The quantitative data obtained from the dose-response experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Dose-Dependent Effect of 1α,25(OH)₂D₃ on HL-60 Cell Differentiation
| Concentration (M) | % NBT Positive Cells (Mean ± SD) |
| 0 (Vehicle) | 5 ± 2 |
| 10⁻¹⁰ | 15 ± 4 |
| 10⁻⁹ | 45 ± 6 |
| 10⁻⁸ | 80 ± 5 |
| 10⁻⁷ | 92 ± 3 |
Note: This table presents representative data for the more potent analog, 1α,25(OH)₂D₃, on HL-60 cells as a model for the expected dose-dependent effects of 1α-OH-VD4.
Table 2: Dose-Dependent Effect of 1α,25(OH)₂D₃ on U937 Cell Surface Marker Expression
| Concentration (M) | % CD11b Positive Cells (Mean ± SD) | % CD14 Positive Cells (Mean ± SD) |
| 0 (Vehicle) | 8 ± 3 | 4 ± 2 |
| 10⁻¹⁰ | 25 ± 5 | 18 ± 4 |
| 10⁻⁹ | 60 ± 7 | 55 ± 6 |
| 10⁻⁸ | 88 ± 4 | 85 ± 5 |
| 10⁻⁷ | 95 ± 2 | 93 ± 3 |
Note: This table illustrates the expected dose-dependent increase in differentiation markers on U937 cells treated with a potent vitamin D analog, serving as a template for presenting data for 1α-OH-VD4.[3][4]
Table 3: Dose-Dependent Effect of 1α-OH-VD4 on Target Gene Expression in Myeloid Leukemia Cells (Hypothetical Data)
| Concentration (M) | Relative Fold Change in CYP24A1 mRNA (Mean ± SD) | Relative Fold Change in p21 mRNA (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.2 | 1.0 ± 0.1 |
| 10⁻¹⁰ | 2.5 ± 0.4 | 1.8 ± 0.3 |
| 10⁻⁹ | 8.0 ± 1.1 | 4.5 ± 0.6 |
| 10⁻⁸ | 25.0 ± 3.5 | 12.0 ± 1.5 |
| 10⁻⁷ | 40.0 ± 5.2 | 18.0 ± 2.1 |
Note: This table provides a hypothetical representation of the expected dose-dependent upregulation of VDR target genes following treatment with 1α-OH-VD4.
References
- 1. Antagonistic action of novel 1alpha,25-dihydroxyvitamin D3-26, 23-lactone analogs on differentiation of human leukemia cells (HL-60) induced by 1alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticoagulant effects of 1alpha,25-dihydroxyvitamin D3 on human myelogenous leukemia cells and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1α,25-Dihydroxyvitamin D3–Induced Myeloid Cell Differentiation Is Regulated by a Vitamin D Receptor–Phosphatidylinositol 3-Kinase Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,25-Dihydroxyvitamin D3, but not retinoic acid, induces the differentiation of U937 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of 1α-Hydroxyvitamin D4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro experimental setup for studying 1α-Hydroxyvitamin D4 (1α-OH VD4). This document includes detailed protocols for key experiments, a summary of expected quantitative data, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
1α-Hydroxyvitamin D4 is a synthetic analog of the hormonally active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol). Like calcitriol, 1α-OH VD4 is a pro-hormone that requires hydroxylation at the C25 position by the enzyme 25-hydroxylase to become biologically active, forming 1α,25-dihydroxyvitamin D4. In many in vitro systems, particularly those using liver-derived cells or microsomes, this conversion can occur, allowing for the study of its downstream effects. The primary mechanism of action for the active form of 1α-OH VD4 is through the nuclear vitamin D receptor (VDR), which modulates the expression of numerous genes involved in cell proliferation, differentiation, and apoptosis.[1] These properties make 1α-OH VD4 and its analogs promising candidates for investigation in cancer research and other diseases characterized by cellular hyperproliferation.
Signaling Pathway of Active 1α-Hydroxyvitamin D4
The biological effects of 1α-OH VD4 are mediated through the Vitamin D Receptor (VDR) signaling pathway following its conversion to the active form. The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.
VDR Signaling Pathway for active 1α-OH VD4.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the biological activity of 1α-OH VD4.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of 1α-OH VD4 on the viability and proliferation of cancer cell lines. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[2]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, LNCaP, Caco-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
1α-Hydroxyvitamin D4 (dissolved in a suitable solvent like DMSO or ethanol)[3]
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[4]
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of 1α-OH VD4 in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 1α-OH VD4 (e.g., 10⁻¹⁰ to 10⁻⁶ M). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Western Blot for VDR Activation
This protocol is used to assess the effect of 1α-OH VD4 on the protein expression of the Vitamin D Receptor (VDR) and downstream targets.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-VDR, anti-p21, anti-Cyclin D1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is used to measure the changes in mRNA levels of VDR target genes, such as CYP24A1, in response to 1α-OH VD4 treatment.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Forward and reverse primers for target genes (e.g., VDR, CYP24A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the untreated control.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from in vitro experiments with 1α-OH VD4 and its more potent metabolite, 1α,25-dihydroxyvitamin D3. Data for 1α,25-dihydroxyvitamin D3 is often used as a benchmark for the activity of its analogs.
Table 1: Antiproliferative Activity (IC50 Values) of Vitamin D Analogs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| 1α,25-(OH)2D3 | TDEC | Tumor-derived Endothelial | ~10 | |
| EB1089 | TDEC | Tumor-derived Endothelial | ~1 | |
| 1α,25-(OH)2D3 | CaCo-2 | Colon Adenocarcinoma | >100 (in 1.8 mM Ca++) | |
| Ro 23-7553 | CaCo-2 | Colon Adenocarcinoma | ~10 (in 1.8 mM Ca++) |
Table 2: Gene Expression Changes in Response to 1α,25-dihydroxyvitamin D3
| Gene | Cell Line | Treatment Concentration | Fold Change | Reference |
| CYP24A1 | Human Syncytiotrophoblasts | 10 nM | Increased | |
| CYP27B1 | Human Syncytiotrophoblasts | 10 nM | Decreased | |
| 1α-hydroxylase | HKC-8 | 10 nM | Down-regulated | |
| VDR | Human Myoblasts | 1 nM | ~1.36 |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro evaluation of 1α-OH VD4.
In Vitro Experimental Workflow for 1α-OH VD4.
References
Application Notes and Protocols: Preparation of 1α-Hydroxyvitamin D4 (1α-OH-VD4) Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1α-Hydroxyvitamin D4 (1α-OH-VD4) is a synthetic analog of Vitamin D that can effectively induce the differentiation of various cell lines, such as monoblastic leukemia cells.[1][2] As with other Vitamin D compounds, 1α-OH-VD4 is highly sensitive to light, air, and temperature.[3][4] Therefore, the precise and careful preparation of stock solutions is paramount to ensure the compound's stability and integrity, leading to reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of 1α-OH-VD4 stock solutions.
Compound Properties and Solubility
Summarized below are the key physical and chemical properties of 1α-Hydroxyvitamin D4.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₄₆O₂ | [1] |
| Molecular Weight | 414.66 g/mol | |
| CAS Number | 143032-85-3 | |
| Appearance | White to off-white powder/solid | |
| Solubility (25°C) | DMSO: ~42 mg/mL Ethanol: Soluble |
Protocol for Stock Solution Preparation
This protocol outlines the steps for preparing a 10 mM stock solution of 1α-OH-VD4 in DMSO. Adjustments can be made for other solvents or concentrations.
Required Materials and Equipment
-
1α-Hydroxyvitamin D4 solid powder
-
Anhydrous/Biotechnology-grade Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Calibrated analytical balance (precision of at least 0.1 mg)
-
Amber or foil-wrapped microcentrifuge tubes or glass vials with PTFE-lined caps
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer and/or sonicator
-
Source of inert gas (e.g., Nitrogen or Argon)
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, and gloves
Experimental Workflow Diagram
References
Application Notes and Protocols for 1α-Hydroxyvitamin D4 in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α-Hydroxyvitamin D4 (1α-OH VD4) is a synthetic analog of the prohormone vitamin D. In vivo, it is converted to its active form, 1α,25-dihydroxyvitamin D4, which is a potent regulator of calcium homeostasis. Beyond its classical endocrine functions, the active metabolites of vitamin D, including those derived from 1α-OH VD4, have demonstrated significant anti-proliferative, pro-differentiative, and pro-apoptotic effects in a variety of cancer cell lines. These cellular responses are primarily mediated through the nuclear vitamin D receptor (VDR), which upon ligand binding, heterodimerizes with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2] This document provides detailed application notes on the working concentrations of 1α-OH VD4 and its active metabolite in various cell lines, alongside comprehensive protocols for key cellular assays.
Data Presentation: Working Concentrations of 1α-OH VD4 and its Active Metabolite
The effective concentration of 1α-OH VD4 and its more biologically active metabolite, 1α,25-dihydroxyvitamin D3 (Calcitriol), can vary significantly depending on the cell line, the specific biological endpoint being measured, and the duration of treatment. The following table summarizes reported working concentrations from various in vitro studies. It is important to note that 1α-OH VD4 is a prohormone and its activity depends on the intracellular conversion to the active 1α,25-dihydroxy form by the enzyme 1α-hydroxylase.
| Compound | Cell Line(s) | Assay Type | Effective Concentration Range | Reference |
| 1α-Hydroxy VD4 | U937, P39/TSU, P31/FUJ (Monoblastic Leukemia) | Differentiation | Not specified, but effective | [3] |
| 1α,25-dihydroxyvitamin D3 | Kaposi Sarcoma (SVEC, SVEC-vGPCR) | Cell Cycle Arrest & Apoptosis | 10 nM | [4] |
| 1α,25-dihydroxyvitamin D3 | T47-D (Breast Cancer) | Biphasic: Stimulation of replication at low concentrations, inhibition at high concentrations. | Biphasic dose-response | [5] |
| 1α,25-dihydroxyvitamin D3 | Colon Cancer Cells | Inhibition of proliferation, induction of differentiation and apoptosis. | Not specified, but effective |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of 1α-OH VD4 on cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
1α-Hydroxyvitamin D4 (stock solution in DMSO or ethanol)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of 1α-OH VD4 in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of 1α-OH VD4. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest 1α-OH VD4 concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of 1α-OH VD4 that inhibits cell viability by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the detection and quantification of apoptotic cells following treatment with 1α-OH VD4 using flow cytometry.
Materials:
-
Cells of interest
-
Complete culture medium
-
1α-Hydroxyvitamin D4 (stock solution in DMSO or ethanol)
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of 1α-OH VD4 and a vehicle control as described in the MTT assay protocol. Incubate for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, collect them, and wash with ice-cold PBS.
-
Suspension cells: Collect the cells by centrifugation and wash with ice-cold PBS.
-
-
Cell Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use FITC signal (FL1) to detect Annexin V-positive cells and PI signal (FL3 or appropriate channel) to detect necrotic cells.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Differentiation Assay (NBT Reduction Assay for Myeloid Differentiation)
This protocol is suitable for assessing the induction of differentiation in myeloid leukemia cell lines (e.g., U937) by 1α-OH VD4. Differentiated cells gain the ability to produce superoxide, which reduces nitroblue tetrazolium (NBT) to a blue formazan precipitate.
Materials:
-
Myeloid leukemia cells (e.g., U937)
-
Complete culture medium
-
1α-Hydroxyvitamin D4 (stock solution in DMSO or ethanol)
-
NBT solution (1 mg/mL in PBS)
-
Phorbol 12-myristate 13-acetate (PMA) (100 ng/mL in PBS)
-
96-well tissue culture plates
-
Microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium. Treat with various concentrations of 1α-OH VD4 and a vehicle control.
-
Incubation: Incubate the plate for 48-96 hours at 37°C in a humidified 5% CO2 incubator to allow for differentiation.
-
NBT Staining:
-
Add 100 µL of NBT/PMA solution (1 mg/mL NBT and 100 ng/mL PMA in complete medium) to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Quantification:
-
Observe the cells under a microscope for the presence of blue formazan deposits within the cells.
-
Count the number of blue-positive cells and the total number of cells in several fields of view to determine the percentage of differentiated cells.
-
Alternatively, the formazan can be solubilized with DMSO and the absorbance measured at 570 nm.
-
Western Blot Analysis for VDR and Downstream Targets
This protocol describes the detection of the Vitamin D Receptor (VDR) and key downstream proteins involved in cell cycle arrest and apoptosis after treatment with 1α-OH VD4.
Materials:
-
Cells of interest
-
Complete culture medium
-
1α-Hydroxyvitamin D4 (stock solution in DMSO or ethanol)
-
6-well tissue culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-VDR, anti-p21, anti-p27, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with 1α-OH VD4 as described previously.
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Mandatory Visualizations
Signaling Pathway of 1α-Hydroxy VD4
Caption: Signaling pathway of 1α-Hydroxy VD4.
Experimental Workflow for Assessing 1α-Hydroxy VD4 Effects
Caption: Experimental workflow for 1α-OH VD4 studies.
References
- 1. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell cycle arrest and apoptosis induced by 1α,25(OH)2D3 and TX 527 in Kaposi sarcoma is VDR dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1 alpha, 25-Dihydroxyvitamin D3 specifically induces its own metabolism in a human cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1α-Hydroxy VD4 Treatment in Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the in vitro use of 1α-Hydroxyvitamin D4 (1α-OH VD4), a synthetic analog of the vitamin D prohormone. The information presented here is curated from peer-reviewed scientific literature and is intended to assist in the design and execution of cell culture experiments investigating the biological effects of this compound.
Introduction
1α-Hydroxyvitamin D4 is a pro-drug that is converted into its biologically active form, 1α,25-dihydroxyvitamin D4, by the enzyme 25-hydroxylase in vitro and in vivo. The active metabolite is a potent regulator of various cellular processes, including cell differentiation, proliferation, and hormone secretion. These protocols focus on two primary applications: the induction of monocytic differentiation in leukemia cell lines and the modulation of steroidogenesis in an adrenocortical carcinoma cell line.
Data Presentation
The following tables summarize quantitative data from key experiments involving treatment with the active form of 1α-OH VD4, 1α,25-dihydroxyvitamin D3 (calcitriol), which is expected to elicit similar biological responses.
Table 1: Time-Dependent Induction of Differentiation Markers in U937 Human Monoblastic Leukemia Cells Treated with 1α,25-dihydroxyvitamin D3.
| Time Point | c-myc mRNA Level (% of Control) | CD14 Surface Expression (% Positive Cells) |
| 4 hours | Reduced | Not significant |
| 18 hours | - | Detectable |
| 24 hours | 38 ± 8.2 | - |
| 48 hours | - | 63.6 ± 4.2 (Peak) |
| 72 hours | - | Declining |
Data adapted from studies on 1,25-dihydroxyvitamin D3.
Table 2: Effect of 1α,25-dihydroxyvitamin D3 on NCI-H295R Human Adrenocortical Carcinoma Cells.
| Treatment Duration | Parameter Assessed | Observation |
| 96 hours | DNA Synthesis | Inhibition of proliferation |
| Not specified | Cell Cycle | Arrest at G0/G1 phase |
| Not specified | Hormone Production | Suppression of corticosterone, aldosterone, DHEA, and androstenedione |
| Not specified | Gene Expression (mRNA) | Decreased CYP21A2; Increased CYP11A1, CYP17A1 |
Data adapted from studies on 1,25-dihydroxyvitamin D3.
Experimental Protocols
Protocol 1: Induction of Monocytic Differentiation in Leukemia Cell Lines (U937, P39/TSU, P31/FUJ)
This protocol is based on methodologies reported for the active metabolite, 1α,25-dihydroxyvitamin D3, and is applicable for inducing differentiation of monoblastic leukemia cell lines. 1α-OH VD4 has been shown to be effective in these cell lines.[1]
Materials:
-
1α-Hydroxyvitamin D4 (1α-OH VD4)
-
U937, P39/TSU, or P31/FUJ cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
Flow cytometer
-
Antibodies for differentiation markers (e.g., anti-CD11b, anti-CD14)
-
Reagents for Nitroblue Tetrazolium (NBT) reduction assay
Procedure:
-
Cell Culture: Culture the leukemia cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified atmosphere of 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Treatment Preparation: Prepare a stock solution of 1α-OH VD4 in ethanol. Further dilute the stock solution in the culture medium to the desired final concentration (typically in the range of 10-100 nM). A vehicle control (ethanol) should be prepared in parallel.
-
Cell Seeding and Treatment: Seed the cells in culture plates at a density of 2 x 10^5 cells/mL. Add the diluted 1α-OH VD4 or vehicle control to the respective wells.
-
Incubation: Incubate the cells for a period of 36 to 72 hours. A time course experiment is recommended to determine the optimal differentiation period for the specific cell line and experimental endpoint. For commitment to differentiation, a minimum of 36-48 hours is often required.[2]
-
Assessment of Differentiation:
-
Morphology: Observe changes in cell morphology, such as increased size, adherence, and granularity, using a light microscope.
-
Viability: Determine cell viability using the Trypan Blue exclusion assay.
-
Surface Marker Expression: Stain the cells with fluorescently labeled antibodies against monocytic markers (e.g., CD11b, CD14) and analyze by flow cytometry. An increase in the percentage of positive cells indicates differentiation.
-
Functional Assay (NBT Reduction): Perform the NBT reduction assay to assess the functional maturation of the cells. Differentiated monocytic cells will show an increased ability to reduce NBT.
-
Protocol 2: Modulation of Steroidogenesis in NCI-H295R Cells
This protocol describes the treatment of the human adrenocortical carcinoma cell line NCI-H295R to study the effects of 1α-OH VD4 on hormone production and the expression of steroidogenic enzymes.
Materials:
-
1α-Hydroxyvitamin D4 (1α-OH VD4)
-
NCI-H295R cells
-
DMEM/F12 medium supplemented with 10% FBS, insulin, transferrin, selenium (ITS), and antibiotics
-
6-well or 12-well culture plates
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Reagents for protein extraction and Western blotting
-
ELISA kits for hormone quantification (e.g., cortisol, aldosterone)
Procedure:
-
Cell Culture: Culture NCI-H295R cells in DMEM/F12 medium with supplements at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Preparation: Prepare a stock solution of 1α-OH VD4 in ethanol and dilute it in the culture medium to the desired final concentration (e.g., 1-100 nM). Prepare a vehicle control.
-
Cell Seeding and Treatment: Seed the cells in multi-well plates and allow them to adhere and reach approximately 70-80% confluency. Replace the medium with fresh medium containing 1α-OH VD4 or vehicle control.
-
Incubation: Incubate the cells for 24 to 96 hours, depending on the endpoint. For studies on gene expression, a shorter incubation of 24-48 hours may be sufficient. For assessing changes in hormone secretion and cell proliferation, a longer incubation of 72-96 hours is recommended.[3]
-
Analysis:
-
Hormone Secretion: Collect the culture medium at the end of the treatment period. Quantify the levels of secreted hormones (e.g., corticosterone, aldosterone) using specific ELISA kits.
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Perform qRT-PCR to analyze the expression levels of genes involved in steroidogenesis (e.g., CYP11A1, CYP17A1, CYP21A2).
-
Protein Expression Analysis: Lyse the cells and extract total protein. Perform Western blotting to analyze the protein levels of key steroidogenic enzymes.
-
Cell Proliferation: Assess cell proliferation using a suitable method, such as a BrdU incorporation assay or by cell counting.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Conversion and genomic signaling pathway of 1α-OH VD4.
Caption: Experimental workflow for inducing leukemia cell differentiation.
Caption: Genomic and non-genomic signaling of active Vitamin D4.
References
- 1. Growth inhibition and differentiation induction in human monoblastic leukaemia cells by 1alpha-hydroxyvitamin D derivatives and their enhancement by combination with hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin D3-driven signals for myeloid cell differentiation - Implications for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of 1α,25-Dihydroxyvitamin D3 as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Cellular Responses to 1α-Hydroxy VD4 Treatment
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1α-Hydroxyvitamin D4 (1α-OH VD4) is a synthetic analog of the prohormone 25-hydroxyvitamin D3. Within target cells, 1α-OH VD4 can be hydroxylated to its biologically active form, which then binds to the Vitamin D Receptor (VDR). The VDR is a nuclear transcription factor that heterodimerizes with the Retinoid X Receptor (RXR)[1][2]. This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription to influence a variety of cellular processes, including apoptosis, cell cycle progression, and differentiation[3][4]. This application note provides detailed protocols for utilizing flow cytometry to analyze these key cellular responses following treatment with 1α-OH VD4.
Cellular Effects of 1α-Hydroxy VD4
Treatment of various cell types with active vitamin D analogs has been shown to induce:
-
Apoptosis: In several cancer cell lines, vitamin D compounds have been demonstrated to induce programmed cell death. This is often mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and caspase activation[5]. Flow cytometry, using Annexin V and Propidium Iodide (PI) staining, allows for the quantification of early and late apoptotic cells.
-
Cell Cycle Arrest: Vitamin D analogs can cause cell cycle arrest, most commonly in the G0/G1 or G2/M phases. This arrest is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27. Propidium Iodide staining of cellular DNA content enables the analysis of cell distribution throughout the different phases of the cell cycle.
-
Cell Differentiation: Particularly in hematopoietic cells, such as myeloid leukemia cell lines, vitamin D compounds are potent inducers of differentiation into a more mature phenotype. This is characterized by changes in cell morphology and the expression of specific cell surface markers, such as CD11b and CD14, which can be readily quantified by flow cytometry.
Data Presentation
Quantitative data from flow cytometry analysis should be summarized in tables for clear comparison between control and treated samples.
Table 1: Apoptosis Analysis
| Treatment | Concentration (nM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | |||
| 1α-OH VD4 | 10 | |||
| 1α-OH VD4 | 100 | |||
| 1α-OH VD4 | 1000 |
Table 2: Cell Cycle Analysis
| Treatment | Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | |||
| 1α-OH VD4 | 10 | |||
| 1α-OH VD4 | 100 | |||
| 1α-OH VD4 | 1000 |
Table 3: Cell Differentiation Marker Analysis (Example: Myeloid Leukemia Cells)
| Treatment | Concentration (nM) | % CD11b Positive Cells | % CD14 Positive Cells |
| Vehicle Control | 0 | ||
| 1α-OH VD4 | 10 | ||
| 1α-OH VD4 | 100 | ||
| 1α-OH VD4 | 1000 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with 1α-Hydroxy VD4
-
Cell Culture: Culture the desired cell line in the appropriate complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in multi-well plates or flasks at a density that will allow for logarithmic growth during the treatment period.
-
Treatment Preparation: Prepare a stock solution of 1α-OH VD4 in a suitable solvent (e.g., ethanol or DMSO). Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations. Include a vehicle-only control.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of 1α-OH VD4 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to allow for the induction of cellular responses.
Caption: General experimental workflow for analyzing cellular responses to 1α-OH VD4.
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Harvest Cells: Following treatment, harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation reagent.
-
Wash: Wash the cells twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol, ice-cold
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Harvest Cells: Harvest cells as described in Protocol 2.
-
Wash: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise.
-
Incubation: Incubate the cells for at least 2 hours at -20°C.
-
Wash: Centrifuge the fixed cells (800 x g for 5 minutes) and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
Protocol 4: Cell Differentiation Analysis using Surface Marker Staining
Materials:
-
Fluorochrome-conjugated antibodies against differentiation markers (e.g., anti-CD11b, anti-CD14)
-
Flow Cytometry Staining Buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Harvest Cells: Harvest cells as described in Protocol 2.
-
Wash: Wash the cells twice with ice-cold Flow Cytometry Staining Buffer.
-
Resuspend: Resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.
-
Staining: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the recommended amount of fluorochrome-conjugated antibodies.
-
Incubation: Incubate for 30 minutes on ice in the dark.
-
Wash: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analysis: Analyze the cells by flow cytometry.
Signaling Pathway
Caption: Simplified signaling pathway of 1α-Hydroxy VD4.
Logical Relationships in Experimental Design
Caption: Logical flow of the experimental design.
References
Application Notes and Protocols for HPLC Analysis of 1α-Hydroxyvitamin D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α-Hydroxyvitamin D4 (1α-OH VD4) is a synthetic analog of the biologically active form of vitamin D.[1][2][3] Like other vitamin D compounds, it is involved in calcium homeostasis and cell differentiation and has been investigated for its potential therapeutic effects.[1][2] Accurate and reliable quantification of 1α-OH VD4 in various matrices is crucial for preclinical and clinical research, drug development, and quality control. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of vitamin D and its analogs, offering high resolution and sensitivity. This document provides a detailed application note and protocol for the HPLC analysis of 1α-OH VD4.
Signaling Pathway and Metabolism
Vitamin D undergoes a series of hydroxylation steps to become biologically active. Vitamin D3, produced in the skin or obtained from dietary sources, is first hydroxylated in the liver to form 25-hydroxyvitamin D (25(OH)D), the major circulating form of vitamin D. In the kidneys, 25(OH)D is further hydroxylated by the enzyme 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1) to produce 1α,25-dihydroxyvitamin D (1,25(OH)2D), the hormonally active form. This active form binds to the vitamin D receptor (VDR), a transcription factor that regulates the expression of numerous genes involved in calcium metabolism and other cellular processes. 1α-OH VD4 is an analog that mimics the action of 1,25(OH)2D. The catabolism of active vitamin D metabolites is primarily carried out by the enzyme 24-hydroxylase (CYP24A1).
Caption: Vitamin D metabolism and the mechanism of action for 1α-Hydroxy VD4.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for accurate quantification and depends on the sample matrix. For biological samples such as serum or plasma, protein precipitation followed by liquid-liquid extraction or solid-phase extraction is commonly employed to remove interferences.
Protocol for Serum/Plasma Samples:
-
To 500 µL of serum or plasma, add 1 mL of ice-cold absolute ethanol or acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding 3 mL of hexane, vortexing for 1 minute, and centrifuging at 5,000 x g for 5 minutes.
-
Collect the upper organic layer and repeat the extraction process on the aqueous layer.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.
HPLC Analysis Workflow
The general workflow for the HPLC analysis of 1α-Hydroxy VD4 involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: General workflow for the HPLC analysis of 1α-Hydroxy VD4.
Chromatographic Conditions
A reversed-phase HPLC method is generally suitable for the separation of vitamin D analogs. The following conditions can be used as a starting point and should be optimized for your specific instrument and application.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile, methanol, and water (e.g., 70:25:5 v/v/v) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 20 - 100 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 265 nm |
Data Presentation
Calibration Curve and Linearity
A calibration curve should be prepared using standard solutions of 1α-OH VD4 of known concentrations. The linearity of the method should be assessed by plotting the peak area against the concentration and determining the correlation coefficient (r²), which should be ≥ 0.99.
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 5 | 15,000 |
| 10 | 31,000 |
| 25 | 78,000 |
| 50 | 155,000 |
| 100 | 312,000 |
| 250 | 780,000 |
Note: These are example values and will vary depending on the instrument and conditions.
System Suitability
System suitability tests are essential to ensure the performance of the HPLC system. Key parameters include retention time, peak area, tailing factor, and theoretical plates.
| Parameter | Acceptance Criteria |
| Retention Time (RT) | RSD ≤ 2% |
| Peak Area | RSD ≤ 2% |
| Tailing Factor (T) | T ≤ 2 |
| Theoretical Plates (N) | N ≥ 2000 |
Method Validation Parameters
The analytical method should be validated according to ICH guidelines, including an assessment of accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
| Parameter | Typical Value |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | Intra-day: ≤ 5%, Inter-day: ≤ 10% |
| Limit of Detection (LOD) | ~1-5 ng/mL |
| Limit of Quantification (LOQ) | ~5-15 ng/mL |
Conclusion
This application note provides a comprehensive protocol for the HPLC analysis of 1α-Hydroxyvitamin D4. The described methods for sample preparation and chromatographic separation, along with the data presentation and validation guidelines, offer a solid framework for researchers, scientists, and drug development professionals to achieve accurate and reproducible quantification of this important vitamin D analog. Method optimization and validation are crucial steps to ensure the reliability of the results for specific applications.
References
LC-MS/MS quantification of 1alpha-Hydroxy VD4
An Application Note on the LC-MS/MS Quantification of 1α,25-Dihydroxyvitamin D
Introduction
1α,25-dihydroxyvitamin D is the primary biologically active metabolite of vitamin D. It plays a crucial role in calcium homeostasis, bone metabolism, and the regulation of various cellular processes.[1][2] Accurate quantification of its circulating levels is essential for assessing vitamin D status and investigating its role in various physiological and pathological conditions.[3] While immunoassays have been traditionally used, they can suffer from a lack of specificity.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the determination of vitamin D metabolites due to its high sensitivity, specificity, and accuracy.[4]
This application note details a robust and sensitive LC-MS/MS method for the quantification of 1α,25-dihydroxyvitamin D in human serum or plasma. The protocol includes sample preparation involving protein precipitation and solid-phase extraction (SPE), followed by derivatization to enhance ionization efficiency and analytical sensitivity. Chromatographic separation is achieved using Ultra-Performance Liquid Chromatography (UPLC), and detection is performed by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Note on Nomenclature: The term "1alpha-Hydroxy VD4" is not standard. This document pertains to the quantification of 1α,25-dihydroxyvitamin D, the active form of vitamin D, which is the likely intended analyte.
Experimental Protocols
Sample Preparation
A multi-step procedure involving protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) is recommended for optimal sample cleanup and recovery.
Materials:
-
Human serum or plasma samples
-
Internal Standard (IS) solution (e.g., hexadeuterated 1α,25-dihydroxyvitamin D3)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, deionized
-
Ethyl acetate, HPLC grade
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis PRiME HLB)
Protocol:
-
To 200-500 µL of serum or plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Vortex briefly to mix.
-
Add three volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding ethyl acetate, vortexing, and collecting the organic layer.
-
Evaporate the solvent under a gentle stream of nitrogen at 45-50°C.
-
Reconstitute the dried extract in a small volume of a suitable solvent for SPE.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with a methanol/water solution to remove interferences.
-
Elute the analyte with an appropriate solvent (e.g., acetonitrile).
Derivatization
Derivatization is often employed to improve the ionization efficiency and sensitivity of 1α,25-dihydroxyvitamin D analysis. 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a commonly used derivatizing agent.
Materials:
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution in ethyl acetate or acetonitrile.
-
Eluted sample from SPE.
Protocol:
-
Evaporate the eluate from the SPE step to dryness under nitrogen.
-
Add the PTAD solution to the dried extract.
-
Incubate at room temperature for 30-60 minutes.
-
Quench the reaction by adding a small volume of water or methanol.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Analytical column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Electrospray ionization (ESI) source operating in positive ion mode.
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Flow Rate: 0.3-0.7 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-40°C.
-
A gradient elution is typically used to achieve optimal separation.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the derivatized 1α,25-dihydroxyvitamin D and its internal standard are monitored. These transitions need to be optimized for the specific instrument used.
-
Source Parameters: Capillary voltage, desolvation temperature, and gas flows should be optimized for maximum signal intensity.
Data Presentation
The following tables summarize typical quantitative data for the LC-MS/MS analysis of 1α,25-dihydroxyvitamin D.
Table 1: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.3 - 2.7 pg/mL | |
| Limit of Quantification (LOQ) | 1.0 - 5.0 pg/mL | |
| Linearity (r²) | > 0.99 | |
| Intra-assay Precision (%CV) | < 15% | |
| Inter-assay Precision (%CV) | < 15% | |
| Recovery | 70 - 110% |
Table 2: Example MRM Transitions for PTAD-derivatized Analytes
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| 1α,25(OH)₂D₃-PTAD | 574.4 | 314.1 | |
| d₆-1α,25(OH)₂D₃-PTAD (IS) | 580.4 | 314.1 | |
| 1α,25(OH)₂D₂-PTAD | 586.4 | 314.1 |
Note: The exact m/z values may vary slightly depending on the instrument and derivatization reagent used. It is crucial to optimize these transitions on the specific mass spectrometer being used.
Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS quantification of 1α,25-dihydroxyvitamin D.
Vitamin D Metabolic Pathway
Caption: Simplified metabolic pathway of Vitamin D.
References
- 1. Quantification of 1α,25 Dihydroxy Vitamin D by Immunoextraction and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. 1,25-dihydroxyvitamin D in the elderly population: Comparison of liquid chromatography tandem mass spectrometry and CLIA immunoassay (LIAISON®XL) methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
1alpha-Hydroxy VD4 solubility issues in media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1alpha-Hydroxy VD4, focusing on common solubility issues encountered during experiments.
Troubleshooting Guide: Media Precipitation & Solubility Issues
Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to diagnosing and resolving these problems.
Diagram: Troubleshooting Workflow for this compound Precipitation
Technical Support Center: Optimizing 1α-Hydroxy VD4 Concentration In Vitro
Welcome to the technical support center for the use of 1α-Hydroxy VD4 in in vitro applications. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 1α-Hydroxy VD4 and what is its primary in vitro application?
A1: 1α-Hydroxy VD4 is a derivative of 1α-hydroxyvitamin D (1α(OH)D). Its primary reported in vitro application is the induction of differentiation in monocytic leukemia cell lines, such as U937, P39/TSU, and P31/FUJ.[1][2]
Q2: What is the mechanism of action of 1α-Hydroxy VD4?
A2: While specific studies on 1α-Hydroxy VD4 are limited, as a vitamin D analog, it is expected to exert its effects through the vitamin D receptor (VDR).[3] Upon binding to the VDR, the complex translocates to the nucleus, where it modulates the transcription of target genes involved in cell differentiation, proliferation, and other cellular processes. Supraphysiological doses of vitamin D analogs are often required to observe these non-classical, anti-proliferative effects in vitro.[4]
Q3: How should I prepare and store 1α-Hydroxy VD4 stock solutions?
A3: For optimal stability, it is recommended to prepare a concentrated stock solution in a solvent like DMSO. Store this stock solution at -20°C or -80°C for long-term storage, protected from light. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q4: What is a typical effective concentration range for 1α-Hydroxy VD4 in cell culture?
A4: The optimal concentration of 1α-Hydroxy VD4 can vary significantly depending on the cell line and the specific endpoint of the experiment (e.g., differentiation, inhibition of proliferation). Based on studies with other vitamin D analogs, a starting concentration range of 1 nM to 1 µM is recommended for initial dose-response experiments.[4] It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: How long should I incubate my cells with 1α-Hydroxy VD4?
A5: The required incubation time will depend on the biological process being studied. For cell differentiation studies, incubation times can range from 24 to 96 hours or longer. For signaling pathway activation, shorter incubation times (e.g., 30 minutes to a few hours) may be sufficient. A time-course experiment is recommended to determine the optimal incubation period.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell differentiation or proliferation. | - Suboptimal concentration: The concentration of 1α-Hydroxy VD4 may be too low. - Insufficient incubation time: The treatment duration may be too short for the biological effect to manifest. - Cell line insensitivity: The cell line may not express the vitamin D receptor (VDR) or may be resistant to vitamin D analogs. - Compound degradation: The 1α-Hydroxy VD4 stock solution may have degraded due to improper storage. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM). - Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours). - Verify the expression of VDR in your cell line using Western blotting or RT-qPCR. - Prepare a fresh stock solution of 1α-Hydroxy VD4. |
| High levels of cell death or cytotoxicity observed. | - Concentration too high: The concentration of 1α-Hydroxy VD4 may be in the cytotoxic range for your cell line. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range. - Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1% for DMSO). Include a solvent control in your experiments. |
| Inconsistent or variable results between experiments. | - Inconsistent cell passage number: Cells at different passage numbers can exhibit altered responses. - Variability in cell seeding density: Inconsistent initial cell numbers can lead to variability in results. - Inconsistent compound preparation: Errors in the dilution of the stock solution can lead to different final concentrations. | - Use cells within a consistent and defined passage number range for all experiments. - Ensure accurate and consistent cell seeding density across all wells and experiments. - Prepare fresh working solutions for each experiment and be meticulous with dilutions. |
Data Presentation
Table 1: Representative Dose-Response of a Leukemia Cell Line (e.g., U937) to 1α-Hydroxy VD4
| Concentration of 1α-Hydroxy VD4 | % Differentiation (CD11b positive cells) | % Cell Viability (MTT Assay) |
| Vehicle Control (0.1% DMSO) | 5 ± 1.2 | 100 |
| 1 nM | 15 ± 2.5 | 98 ± 3.1 |
| 10 nM | 45 ± 4.1 | 95 ± 2.8 |
| 100 nM | 78 ± 5.3 | 92 ± 3.5 |
| 1 µM | 85 ± 4.8 | 80 ± 4.2 |
| 10 µM | 82 ± 5.1 | 55 ± 6.7 |
Note: These are representative data and the actual results may vary depending on the specific experimental conditions and cell line used.
Experimental Protocols
Protocol 1: Cell Differentiation Assay using Flow Cytometry
-
Cell Seeding: Seed U937 cells at a density of 2 x 10^5 cells/mL in a 6-well plate in complete RPMI-1640 medium.
-
Treatment: Add varying concentrations of 1α-Hydroxy VD4 (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle control (e.g., 0.1% DMSO) to the wells.
-
Incubation: Incubate the cells for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Harvesting and Staining:
-
Harvest the cells and wash twice with ice-cold PBS containing 1% BSA.
-
Resuspend the cells in 100 µL of staining buffer (PBS with 1% BSA).
-
Add a fluorescently-conjugated antibody against a differentiation marker (e.g., FITC-conjugated anti-CD11b).
-
Incubate on ice for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in 500 µL of staining buffer.
-
Analyze the cells using a flow cytometer to determine the percentage of CD11b-positive cells.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Treatment: After 24 hours, add 100 µL of medium containing varying concentrations of 1α-Hydroxy VD4 or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Generalized signaling pathway of 1α-Hydroxy VD4.
Caption: Experimental workflow for in vitro studies.
Caption: Troubleshooting logic for unexpected results.
References
1alpha-Hydroxy VD4 stability in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1α-Hydroxyvitamin D4 (1α-OH VD4) in aqueous solutions. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store 1α-Hydroxyvitamin D4?
A1: Proper storage is crucial to maintain the integrity of 1α-Hydroxyvitamin D4. For solid forms, it is recommended to store at -20°C, protected from light and sealed.[1] Stock solutions, typically prepared in an organic solvent like DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3][4] It is critical to protect these solutions from light and store them under a nitrogen atmosphere.[2]
Q2: How do I prepare aqueous working solutions of 1α-Hydroxyvitamin D4?
A2: Direct dissolution of 1α-Hydroxyvitamin D4 in purely aqueous buffers can be challenging due to its hydrophobic nature. A common method involves first dissolving the compound in an organic solvent such as DMSO to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous experimental medium. For in vivo experiments, co-solvents like PEG300 and Tween-80 are often used to improve solubility and stability. It is highly recommended to prepare fresh aqueous working solutions daily and to avoid long-term storage of aqueous dilutions. If precipitation is observed upon dilution, warming and/or sonication may help.
Q3: What factors can affect the stability of 1α-Hydroxyvitamin D4 in my aqueous solution?
A3: Several factors can influence the stability of 1α-Hydroxyvitamin D4 in aqueous solutions. These include:
-
pH: Vitamin D analogs are known to be sensitive to acidic and basic conditions, which can catalyze isomerization or degradation.
-
Temperature: Elevated temperatures can accelerate the degradation of vitamin D compounds. Therefore, it is advisable to keep aqueous solutions on ice when not in immediate use and to avoid repeated freeze-thaw cycles.
-
Light: Exposure to UV light can cause photochemical degradation. It is essential to work with 1α-Hydroxyvitamin D4 in light-protected conditions, for example, by using amber vials.
-
Oxygen: Oxidative degradation can occur, which is why storing stock solutions under an inert gas like nitrogen is recommended. The presence of oxidizing agents in your aqueous buffer should also be considered.
Q4: What are the potential degradation products of 1α-Hydroxyvitamin D4?
A4: While specific degradation pathways for 1α-Hydroxyvitamin D4 are not extensively documented in the provided search results, based on the general chemistry of vitamin D analogs, potential degradation can occur through isomerization of the triene system, oxidation of the hydroxyl groups, or other rearrangements. It is important to perform stability-indicating analytical methods, such as HPLC, to separate and identify any potential degradants in your specific formulation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of 1α-Hydroxyvitamin D4 in the aqueous working solution. | Prepare fresh working solutions daily. Protect solutions from light and heat. Consider performing a stability study in your experimental buffer (see Experimental Protocols section). |
| Precipitation observed when preparing aqueous solutions. | Poor solubility of 1α-Hydroxyvitamin D4 in the aqueous medium. | Ensure the concentration of the organic co-solvent (e.g., DMSO) from the stock solution is minimized in the final working solution. Gentle warming or sonication may aid dissolution. Consider the use of surfactants or other solubilizing agents if compatible with your experimental system. |
| Loss of compound activity over the duration of an experiment. | Instability of 1α-Hydroxyvitamin D4 under experimental conditions (e.g., prolonged incubation at 37°C). | If possible, reduce the incubation time. Alternatively, replenish the 1α-Hydroxyvitamin D4 at set intervals during a long experiment. Run a parallel stability test under the exact experimental conditions to quantify the rate of degradation. |
Storage Conditions Summary
| Format | Solvent | Temperature | Duration | Special Conditions |
| Solid | - | -20°C | 2 years | Protect from light, sealed container. |
| Stock Solution | DMSO | -80°C | 6 months | Protect from light, stored under nitrogen. |
| Stock Solution | DMSO | -20°C | 1 month | Protect from light, stored under nitrogen. |
| Aqueous Working Solution | Experimental Buffer | Varies | < 24 hours | Prepare fresh daily. |
Experimental Protocols
Protocol for Assessing the Stability of 1α-Hydroxyvitamin D4 in an Aqueous Solution
This protocol outlines a general method for determining the stability of 1α-Hydroxyvitamin D4 in a specific aqueous solution using High-Performance Liquid Chromatography (HPLC).
1. Materials and Equipment:
-
1α-Hydroxyvitamin D4
-
HPLC-grade organic solvent for stock solution (e.g., DMSO)
-
The aqueous buffer of interest (e.g., PBS, cell culture medium)
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
HPLC column (e.g., C18 reverse-phase)
-
pH meter
-
Incubators or water baths set to desired temperatures
-
Light-protected (amber) vials
-
Calibrated pipettes and other standard laboratory glassware
2. Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of 1α-Hydroxyvitamin D4 in an appropriate organic solvent (e.g., 10 mg/mL in DMSO).
-
Preparation of Test Solutions: Dilute the stock solution with the aqueous buffer of interest to the final working concentration. Ensure the final concentration of the organic solvent is low and consistent across all samples.
-
Time Zero (T=0) Analysis: Immediately after preparation, analyze an aliquot of the test solution by HPLC to determine the initial concentration of 1α-Hydroxyvitamin D4. This will serve as the 100% reference.
-
Stability Study Under Different Conditions:
-
Temperature: Aliquot the test solution into several amber vials and store them at different temperatures (e.g., 4°C, 25°C, 37°C).
-
pH: Adjust the pH of the aqueous buffer to different values (e.g., pH 4, 7, 9) before preparing the test solutions. Store these solutions at a constant temperature.
-
Light Exposure: Expose an aliquot of the test solution to a controlled light source (e.g., UV lamp or daylight) while keeping a control sample in the dark.
-
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test condition, and immediately analyze it by HPLC.
-
Data Analysis: Quantify the peak area of 1α-Hydroxyvitamin D4 at each time point. Calculate the percentage of 1α-Hydroxyvitamin D4 remaining relative to the T=0 sample. Plot the percentage remaining versus time for each condition to determine the degradation kinetics.
3. HPLC Method:
-
A reverse-phase C18 column is typically suitable.
-
The mobile phase will likely consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water.
-
The detection wavelength should be set to the absorbance maximum of 1α-Hydroxyvitamin D4.
-
The method must be validated to be "stability-indicating," meaning it can resolve the parent 1α-Hydroxyvitamin D4 peak from any potential degradation products.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Workflow for conducting a stability study of 1α-OH VD4.
References
Technical Support Center: 1α-Hydroxyvitamin D4 (1α-OH-VD4) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1α-Hydroxyvitamin D4 (1α-OH-VD4).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Compound Handling and Storage
Q1.1: How should I store and handle 1α-OH-VD4?
A: 1α-OH-VD4 is a sensitive compound and should be handled with care. For long-term storage, it is recommended to store it as a solid at -20°C or -80°C, protected from light and moisture. For short-term use, a stock solution can be prepared and stored at -20°C. Avoid repeated freeze-thaw cycles. Always refer to the manufacturer's specific instructions for optimal storage conditions. The safety data sheet advises wearing personal protective equipment, including gloves and safety goggles, and ensuring adequate ventilation during handling.
2. In Vitro Experiments: Cell Culture
Q2.1: I am having trouble dissolving 1α-OH-VD4 for my cell culture experiments. What is the best solvent to use?
A: 1α-OH-VD4 is a lipophilic compound and is poorly soluble in aqueous media. The recommended solvent for preparing a stock solution is a high-purity organic solvent such as ethanol, DMSO, or DMF. For cell culture experiments, it is crucial to first dissolve the compound in the organic solvent and then dilute it to the final working concentration in the cell culture medium. The final concentration of the organic solvent in the medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q2.2: My vehicle control (e.g., ethanol or DMSO) is affecting my cells. How can I address this?
A: This is a common issue. It is essential to perform a vehicle control experiment to determine the maximum concentration of the solvent that does not affect cell viability or the experimental readout. If the vehicle control shows significant effects, consider the following:
-
Lower the solvent concentration: Decrease the final concentration of the organic solvent in your culture medium.
-
Switch solvents: Some cell lines are more sensitive to certain solvents. Test alternative solvents (e.g., ethanol instead of DMSO).
-
Reduce incubation time: If possible, shorten the duration of the treatment.
-
Use a solvent-free delivery system: Explore the use of cyclodextrins or other carrier molecules to improve solubility and reduce solvent toxicity.
Q2.3: I am observing unexpected or inconsistent results in my cell viability assays after 1α-OH-VD4 treatment. What could be the cause?
A: Inconsistent results in cell viability assays can stem from several factors:
-
Cell density: Ensure that cells are seeded at a consistent density across all experiments, as this can influence their response to treatment.
-
Passage number: Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing.
-
Serum concentration: The concentration of serum in the culture medium can affect the bioavailability of 1α-OH-VD4. Maintain a consistent serum concentration.
-
Compound stability: Ensure that your 1α-OH-VD4 stock solution is not degraded. Prepare fresh dilutions for each experiment.
-
Assay type: The choice of viability assay (e.g., MTT, XTT, AlamarBlue, trypan blue exclusion) can influence the results. Some assays may be affected by the reducing properties of the compound or by changes in cellular metabolism that are not directly related to cell death. Consider using a complementary assay to confirm your findings.
3. In Vivo Experiments
Q3.1: What is a typical dose range for in vivo experiments with 1α-hydroxyvitamin D analogs?
A: The effective dose of 1α-hydroxyvitamin D analogs can vary significantly depending on the animal model, the route of administration, and the biological endpoint being measured. Studies have shown that doses for 1α-hydroxyvitamin D3 in humans ranged from 0.14 to 5.4 µ g/day to establish dose-response relationships for intestinal calcium absorption.[1][2] In a study with broiler chickens, 1α-OHD3 was found to be approximately eight times more effective than cholecalciferol (D3).[3] For a specific analog like 1α-OH-VD4, it is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q3.2: I am observing toxicity in my animal model at higher doses. What are the common signs of toxicity?
A: A major concern with vitamin D analogs is hypercalcemia. In a study using 1α-hydroxyvitamin D2 in mice, higher mortality was observed at doses of 0.5 µg and 1.0 µg.[4] Toxicity can be assessed by monitoring survival, weight loss, serum calcium levels, and kidney calcification.[4] If toxicity is observed, consider reducing the dose or the frequency of administration.
Quantitative Data Summary
Table 1: In Vivo Dose-Response of 1α-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3 in Humans
| Compound | Effective Dose for Increased Intestinal ⁴⁷Ca Absorption | Time to Maximal Increase in Urinary Calcium |
| 1α-hydroxyvitamin D3 | 2.6 µ g/day | 5-10 days |
| 1,25-dihydroxyvitamin D3 | ≥ 0.14 µ g/day (normals)≥ 0.28 µ g/day (chronic renal failure) | 2-5 days |
Table 2: In Vivo Toxicity of 1α-hydroxyvitamin D2 in LH-beta-tag Transgenic Mice
| Dose (µ g/day ) | Mean Tumor Size (µm²) | Survival Percentage |
| Control (vehicle) | 90,248 | 97% |
| 0.1 | 31,545 | 91% |
| 0.3 | 16,750 | 88% |
| 0.5 | 30,245 | 70% |
| 1.0 | 16,049 | 63% |
Experimental Protocols
1. Cell Viability Assay (Resazurin-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of 1α-OH-VD4 from a stock solution in a suitable solvent (e.g., ethanol). Further dilute in cell culture medium to achieve the final desired concentrations with a final solvent concentration of <0.1%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of 1α-OH-VD4. Include a vehicle control (medium with the same final concentration of solvent) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Resazurin Addition: Add resazurin solution to each well (typically 10% of the well volume) and incubate for 1-4 hours, or until a color change is observed in the control wells.
-
Measurement: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Subtract the background reading from all wells. Express the results as a percentage of the vehicle control.
2. Western Blot for VDR Target Proteins
-
Cell Lysis: After treatment with 1α-OH-VD4, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the VDR target protein (e.g., CYP24A1, p21) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Visualizations
Caption: Canonical signaling pathway of 1α-OH-VD4.
Caption: General experimental workflow for in vitro studies.
Caption: Logical troubleshooting workflow for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of effects of 1 alpha-hydroxy-vitamin D3 and 1,25-dihydroxy-vitamin D3 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative evaluation of 1-alpha-hydroxycholecalciferol as a cholecalciferol substitute for broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity and dose-response studies of 1-alpha hydroxyvitamin D2 in LH-beta-tag transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Vitamin D Analog Cell Assays
Welcome to the technical support center for vitamin D analog cell assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Troubleshooting Guides
This section provides solutions to common issues encountered during vitamin D analog cell assays, presented in a question-and-answer format.
Issue 1: Inconsistent or Non-reproducible Results Between Experiments
Question: I am observing significant variability in my results when I repeat my vitamin D analog cell assay. What are the potential causes and how can I troubleshoot this?
Answer: Inconsistent results are a common challenge and can stem from several factors. A systematic approach to identifying the source of variability is crucial.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Line Instability | Authenticate your cell line (e.g., by STR profiling) to rule out cross-contamination.[1][2] Monitor for genetic drift by using cells within a consistent and low passage number range. |
| Reagent Variability | Use a single, qualified lot of serum and other critical reagents for the duration of a study. If you must change lots, perform a bridging study to ensure comparability. Aliquot and store vitamin D analogs appropriately to prevent degradation from repeated freeze-thaw cycles. |
| Assay Protocol Drift | Ensure strict adherence to the established protocol for every experiment. Create detailed standard operating procedures (SOPs) and checklists for all personnel. Pay close attention to incubation times, reagent concentrations, and washing steps. |
| Environmental Factors | Monitor and maintain consistent incubator conditions (temperature, CO2, humidity).[3] Be aware of potential chemical contaminants from plastics, detergents, or water sources.[1][4] |
| Operator Variability | Ensure all users are trained on the same standardized protocol. Minimize variability in cell handling and plating techniques. |
Issue 2: No Significant Cellular Response to Vitamin D Analog Treatment
Question: My cells are not responding to the vitamin D analog as expected (e.g., no change in cell viability or target gene expression). What should I investigate?
Answer: A lack of response can be due to issues with the compound, the cells, or the experimental design.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity | Verify the concentration and integrity of your vitamin D analog stock solution. Consider that some analogs may have a short half-life in culture medium. |
| Low VDR Expression | Confirm that your cell line expresses the Vitamin D Receptor (VDR). You can check this at the mRNA level (RT-qPCR) or protein level (Western blot). Some cell lines may have very low or undetectable levels of VDR. |
| Cellular Resistance | The cell line may have inherent or acquired resistance to vitamin D signaling. This can be due to mutations in the VDR or downstream signaling components. Consider testing a different, well-characterized responsive cell line as a positive control. |
| Incorrect Assay Endpoint | The chosen endpoint may not be appropriate for the specific analog or cell line. For example, an analog might affect differentiation without significantly altering proliferation in a short-term assay. |
| Suboptimal Assay Conditions | The concentration range of the analog may be inappropriate. Perform a dose-response experiment to determine the optimal concentration. The treatment duration may be too short to observe a response. A time-course experiment is recommended. |
Experimental Workflow: Investigating Lack of Cellular Response
Caption: A flowchart for troubleshooting a lack of cellular response in vitamin D analog assays.
Issue 3: High Background or "Edge Effects" in Plate-Based Assays
Question: I am seeing higher or lower values in the outer wells of my multi-well plates compared to the inner wells. How can I prevent this "edge effect"?
Answer: Edge effects are a common issue in plate-based assays and are often caused by differential evaporation or temperature gradients across the plate.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Evaporation | To mitigate evaporation, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier. Ensure your incubator has adequate humidity. |
| Temperature Gradients | Allow plates to equilibrate to room temperature before adding reagents or cells. Avoid stacking plates directly on top of each other in the incubator, as this can impede uniform heating. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting aliquots into the wells. |
| Assay Technique | Be consistent with the timing and technique of reagent addition across the entire plate. |
Issue 4: Discrepancies Between Cell Viability Assays
Question: I am getting conflicting results from different cell viability assays (e.g., MTT vs. ATP-based). Why is this happening and which result should I trust?
Answer: Different viability assays measure different cellular parameters. Discrepancies can arise because vitamin D analogs may affect one cellular process more than another.
Comparison of Common Viability Assays:
| Assay Type | Principle | Potential for Interference |
| Tetrazolium Dyes (MTT, MTS) | Measures metabolic activity via mitochondrial reductase enzymes. | Compounds that affect cellular redox potential can interfere with the assay. |
| Resazurin (alamarBlue) | Measures metabolic activity through the reduction of resazurin to the fluorescent resorufin. | Similar to tetrazolium dyes, subject to redox interference. |
| ATP-based (e.g., CellTiter-Glo) | Quantifies ATP levels, indicating the presence of metabolically active cells. | Can be affected by compounds that alter cellular ATP production or consumption. |
| Protease Viability Markers | Measures the activity of proteases found only in viable cells. | Less prone to interference from redox-active compounds. |
Troubleshooting Steps:
-
Understand the Mechanism: Consider the mechanism of action of your vitamin D analog. If it is known to affect mitochondrial function, an MTT or resazurin assay may not be the most reliable indicator of cell number.
-
Use Orthogonal Methods: It is good practice to confirm key findings with at least two different types of viability assays that rely on different cellular mechanisms.
-
Visual Confirmation: Always supplement plate reader-based results with visual inspection of the cells by microscopy to check for changes in morphology, cell confluence, and signs of cell death.
Frequently Asked Questions (FAQs)
Q1: How does the Vitamin D signaling pathway work?
A1: The biologically active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), and its analogs exert their effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor. Upon binding to its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.
Canonical VDR Signaling Pathway
References
Technical Support Center: Improving Reproducibility of 1α-Hydroxyvitamin D4 Results
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1α-Hydroxyvitamin D4 (1α-OH-VD4). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help improve the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 1α-Hydroxyvitamin D4 and how does it work?
A1: 1α-Hydroxyvitamin D4 is a synthetic analog of vitamin D. It is a pro-drug, meaning it requires metabolic activation to become biologically active. In the body, it is converted to its active form, 1α,25-dihydroxyvitamin D4, which then binds to the Vitamin D Receptor (VDR). This binding initiates a signaling cascade that leads to the regulation of gene expression involved in various cellular processes, including cell differentiation.
Q2: What are the recommended storage and handling conditions for 1α-Hydroxyvitamin D4?
A2: Proper storage and handling are critical for maintaining the stability and activity of 1α-OH-VD4. It is recommended to store the compound at -20°C or -80°C, protected from light. For creating stock solutions, dimethyl sulfoxide (DMSO) is a common solvent. Once in solution, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles.
Q3: My experimental results with 1α-Hydroxyvitamin D4 are inconsistent. What are the potential sources of variability?
A3: Inconsistent results can arise from several factors:
-
Reagent Stability: Ensure your 1α-OH-VD4 stock solutions are stored correctly and have not undergone multiple freeze-thaw cycles. The stability of the compound in your cell culture media over the course of the experiment should also be considered, as components in the media can affect its stability.
-
Cell Line Variability: Cell lines can exhibit phenotypic and genotypic drift over time and with increasing passage numbers. It is crucial to use cells within a consistent and low passage number range. Regularly authenticate your cell lines.
-
Metabolic Activation: The conversion of 1α-OH-VD4 to its active form can vary between cell lines due to differences in the expression and activity of the necessary metabolic enzymes.
-
Experimental Conditions: Factors such as cell seeding density, serum concentration in the media, and incubation times can all influence the cellular response to 1α-OH-VD4. Standardize these parameters across all experiments.
-
Assay-Specific Variability: The choice of assay and the specific protocol can introduce variability. Ensure that your assays are properly validated and that you have included appropriate controls.
Q4: How does the potency of 1α-Hydroxyvitamin D4 compare to 1α,25-dihydroxyvitamin D3?
A4: 1α,25-dihydroxyvitamin D3 is the active form of vitamin D3 and generally exhibits higher potency in in vitro assays because it does not require metabolic activation. The potency of 1α-OH-VD4 will depend on the efficiency of its conversion to the active form in the specific cell line being used. In vivo studies have shown that 1α-hydroxyvitamin D3 requires higher doses to achieve similar effects as 1,25-dihydroxyvitamin D3, likely due to the kinetics of its metabolic activation.[1][2]
Troubleshooting Guides
Issue 1: Low or No Induction of Cell Differentiation
Symptoms:
-
No significant change in the expression of differentiation markers (e.g., CD11b, CD14) after treatment with 1α-OH-VD4.
-
Lack of expected morphological changes associated with differentiation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Verify the storage conditions and age of your 1α-OH-VD4 stock. Prepare a fresh stock solution from a new vial of the compound. |
| Insufficient Treatment Time or Concentration | Perform a time-course and dose-response experiment to determine the optimal treatment conditions for your specific cell line. |
| Low Metabolic Activation | Your cell line may have low expression of the enzyme required to convert 1α-OH-VD4 to its active form. Consider using a cell line known to be responsive to vitamin D analogs or switch to the active form, 1α,25-dihydroxyvitamin D4, if available. |
| Cell Line Insensitivity | Confirm that your cell line expresses the Vitamin D Receptor (VDR). Use a positive control, such as 1α,25-dihydroxyvitamin D3, to verify that the VDR signaling pathway is functional in your cells. |
| Suboptimal Cell Culture Conditions | Ensure cells are seeded at an appropriate density and are in the logarithmic growth phase at the start of the experiment. High cell density can sometimes inhibit differentiation. |
Issue 2: High Variability Between Replicates
Symptoms:
-
Large standard deviations between replicate wells or experiments.
-
Inconsistent dose-response curves.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure your cell suspension is homogenous before and during plating. Use calibrated pipettes and consider allowing the plate to sit at room temperature for a few minutes before incubation to ensure even cell distribution. |
| Pipetting Errors | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can lead to variability. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier. |
| Reagent Instability in Media | The stability of 1α-OH-VD4 in cell culture media can be influenced by factors like light and temperature. Prepare fresh treatment media for each experiment and minimize its exposure to light. |
Experimental Protocols
Protocol 1: U937 Cell Differentiation Assay
This protocol outlines a general procedure for inducing the differentiation of U937 human monocytic cells with 1α-OH-VD4 and assessing differentiation by measuring the expression of the surface marker CD11b via flow cytometry.
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
1α-Hydroxyvitamin D4 (1α-OH-VD4)
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
FITC-conjugated anti-human CD11b antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Culture: Culture U937 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Maintain cells in suspension culture at a density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Seeding: Seed U937 cells at a density of 2 x 10^5 cells/mL in a 24-well plate.
-
Treatment:
-
Prepare a stock solution of 1α-OH-VD4 in DMSO.
-
Prepare serial dilutions of 1α-OH-VD4 in culture medium to achieve final concentrations ranging from 1 nM to 1 µM. Also, prepare a vehicle control (DMSO).
-
Add the treatment solutions to the cells and incubate for 72-96 hours.
-
-
Staining for Flow Cytometry:
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of PBS containing the FITC-conjugated anti-human CD11b antibody or the isotype control antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 500 µL of PBS for flow cytometry analysis.
-
-
Data Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the FITC channel. Quantify the percentage of CD11b-positive cells or the mean fluorescence intensity.
Protocol 2: VDR Luciferase Reporter Assay
This protocol describes a method to assess the activation of the Vitamin D Receptor (VDR) using a luciferase reporter gene assay.
Materials:
-
A host cell line (e.g., HEK293)
-
A VDR expression vector
-
A luciferase reporter vector containing Vitamin D Response Elements (VDREs)
-
A control vector for normalization (e.g., expressing Renilla luciferase)
-
Transfection reagent
-
1α-Hydroxyvitamin D4 (1α-OH-VD4)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the host cell line in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Co-transfect the cells with the VDR expression vector, the VDRE-luciferase reporter vector, and the normalization control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24 hours post-transfection.
-
-
Treatment:
-
Prepare serial dilutions of 1α-OH-VD4 in the appropriate cell culture medium.
-
Replace the medium on the transfected cells with the treatment solutions. Include a vehicle control.
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Quantitative Data Summary
Table 1: In Vivo Comparison of 1α-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3 on Intestinal Calcium Absorption [1][2]
| Compound | Dose Required to Increase Intestinal 47Ca Absorption |
| 1α-hydroxyvitamin D3 | 2.6 µ g/day |
| 1,25-dihydroxyvitamin D3 | 0.14 µ g/day |
Data from a study in normal subjects and patients with chronic renal failure.
Visualizations
VDR Signaling Pathway
Caption: VDR signaling pathway of 1α-Hydroxyvitamin D4.
Experimental Workflow for U937 Cell Differentiation Assay
Caption: Workflow for U937 cell differentiation assay.
Troubleshooting Logic for Low Differentiation
Caption: Troubleshooting logic for low cell differentiation.
References
Technical Support Center: 1α-Hydroxy VD4 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the cytotoxicity assessment of 1α-Hydroxy VD4.
Frequently Asked Questions (FAQs)
Q1: What is 1α-Hydroxy VD4 and how does it exert its cytotoxic effects?
A1: 1α-Hydroxy VD4 is a synthetic analog of vitamin D3.[1] It is considered a pro-drug that is converted in the body to the active form, 1α,25-dihydroxyvitamin D3 (calcitriol), which is known to have anti-proliferative effects on various cancer cells.[1] The cytotoxic effects of active vitamin D compounds are primarily mediated through the Vitamin D Receptor (VDR).[2][3] Upon binding to the VDR, the complex translocates to the nucleus and modulates the expression of genes involved in cell cycle regulation and apoptosis.[2]
Q2: What are the expected cytotoxic mechanisms of 1α-Hydroxy VD4?
A2: The primary mechanisms of cytotoxicity induced by active vitamin D analogs like the metabolite of 1α-Hydroxy VD4 are:
-
Cell Cycle Arrest: They can cause cells to arrest in the G0/G1 or G1/S phase of the cell cycle. This is often associated with the upregulation of cyclin-dependent kinase inhibitors like p21 and p27.
-
Apoptosis Induction: They can trigger programmed cell death, primarily through the intrinsic (mitochondrial) pathway. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to the activation of caspase-3.
Q3: In which types of cancer cells has 1α-Hydroxy VD4 or similar vitamin D analogs shown cytotoxic activity?
A3: 1α-Hydroxy VD4 has been shown to be effective in inducing differentiation and prolonging the survival of mice with myeloid leukemia. Generally, vitamin D analogs have demonstrated cytotoxic or anti-proliferative effects in a wide range of cancer cell lines, including those from breast, prostate, colon, and leukemia.
Q4: What is the typical effective concentration range for 1α-Hydroxy VD4 in cytotoxicity assays?
A4: While specific IC50 values for 1α-Hydroxy VD4 are not widely published for a broad range of cancer cell lines, the anti-proliferative effects of active vitamin D analogs are typically observed in the nanomolar to low micromolar range. The exact effective concentration can vary significantly depending on the cell line and the experimental conditions.
Troubleshooting Guides
Issue 1: Low or no cytotoxicity observed.
-
Possible Cause: Insufficient concentration of 1α-Hydroxy VD4.
-
Solution: Perform a dose-response experiment with a wider range of concentrations, typically from nanomolar to micromolar.
-
-
Possible Cause: The cell line is resistant to vitamin D analogs.
-
Solution: Check for the expression of the Vitamin D Receptor (VDR) in your cell line, as its presence is often crucial for the activity of vitamin D compounds.
-
-
Possible Cause: Degradation of the compound.
-
Solution: 1α-Hydroxy VD4 and other vitamin D analogs can be sensitive to light and repeated freeze-thaw cycles. Store stock solutions protected from light at -20°C or -80°C and prepare fresh dilutions for each experiment.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Extend the incubation period. Cytotoxic effects of vitamin D analogs can sometimes take 48 to 72 hours or longer to become apparent.
-
Issue 2: Compound precipitation in culture medium.
-
Possible Cause: Poor solubility of 1α-Hydroxy VD4 in aqueous media.
-
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol. When diluting into the culture medium, ensure the final solvent concentration is non-toxic to the cells (typically <0.1% for DMSO). It is recommended to add the compound to the medium with gentle vortexing.
-
Issue 3: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells.
-
-
Possible Cause: "Edge effect" in the microplate.
-
Solution: Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
-
-
Possible Cause: Inaccurate pipetting.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique, especially for small volumes.
-
Data Presentation
The following table summarizes representative cytotoxic activities of active vitamin D analogs in various cancer cell lines. Note that these are examples and the specific IC50 for 1α-Hydroxy VD4 may vary.
| Cell Line | Cancer Type | Vitamin D Analog | IC50 | Incubation Time (hours) |
| HL-60 | Promyelocytic Leukemia | 1α,25(OH)2D3 | ~1-100 nM | 72 |
| MCF-7 | Breast Cancer | 1α,25(OH)2D3 | ~10-100 nM | 72 |
| LNCaP | Prostate Cancer | 1α,25(OH)2D3 | ~1-10 nM | 72 |
| Caco-2 | Colorectal Cancer | 1α,25(OH)2D3 | ~50-200 nM | 72 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
1α-Hydroxy VD4
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 1α-Hydroxy VD4 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
1α-Hydroxy VD4
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Cell culture medium
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Absorbance Measurement: Add the stop solution from the kit and measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Protocol 3: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
1α-Hydroxy VD4
-
96-well cell culture plates (black plates are recommended for fluorescence-based assays)
-
Commercially available caspase-3 activity assay kit (fluorometric or colorimetric)
-
Cell lysis buffer
-
Cell culture medium
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with 1α-Hydroxy VD4 as described in the MTT assay protocol.
-
Incubation: Incubate for the desired time period.
-
Cell Lysis: After incubation, lyse the cells using the lysis buffer provided in the kit.
-
Caspase-3 Reaction: Add the caspase-3 substrate from the kit to the cell lysates.
-
Incubation: Incubate at 37°C for the time specified in the kit's instructions.
-
Signal Measurement: Measure the fluorescence or absorbance using a microplate reader at the recommended wavelength.
-
Data Analysis: Determine the fold-increase in caspase-3 activity in the treated samples compared to the untreated control.
Visualizations
Caption: Experimental workflow for assessing 1α-Hydroxy VD4 cytotoxicity.
Caption: Apoptosis signaling pathway induced by active vitamin D analogs.
Caption: Cell cycle arrest signaling by active vitamin D analogs.
References
- 1. Vitamin D inhibits apoptosis in THP-1 cells infected with mycobacterium tuberculosis through TNF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cell cycle arrest and apoptosis induced by 1α,25(OH)2D3 and TX 527 in Kaposi sarcoma is VDR dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of 1alpha-Hydroxy VD4
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-alpha-Hydroxy Vitamin D4 (1α-OH VD4) and its analogs. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of 1α-OH VD4, and what is its mechanism?
A1: The primary off-target effect of 1α-OH VD4 is hypercalcemia, an elevated level of calcium in the blood.[1][2] This occurs because 1α-OH VD4 is a pro-drug that gets converted to the active form, 1α,25-dihydroxyvitamin D3 (calcitriol). Calcitriol then binds to the Vitamin D Receptor (VDR), a nuclear transcription factor.[3] This complex then increases the intestinal absorption of calcium and mobilizes calcium from the bones, leading to an increase in serum calcium levels.[1] Hyperphosphatemia (elevated phosphate levels) is also a potential side effect.[4]
Q2: How can I mitigate the hypercalcemic effects of 1α-OH VD4 in my experiments?
A2: There are several strategies to mitigate the hypercalcemic effects of 1α-OH VD4:
-
Use of Low-Calcemic Analogs: A primary strategy is to use synthetic analogs of vitamin D that have been specifically designed to have reduced calcemic activity while retaining or enhancing desired therapeutic effects like anti-proliferative and pro-differentiative activities.
-
Dose Optimization: Carefully titrate the concentration of 1α-OH VD4 to find the lowest effective dose that achieves the desired on-target effect with minimal impact on serum calcium.
-
Combination Therapy: In preclinical models, consider co-administration with agents that can counteract hypercalcemia, although this will depend on the specific experimental goals.
-
Careful Monitoring: In in-vivo studies, it is crucial to regularly monitor serum calcium and phosphate levels.
Q3: Are there commercially available vitamin D analogs with lower calcemic effects?
A3: Yes, several vitamin D analogs have been developed with the aim of separating the therapeutic benefits from the calcemic side effects. Some well-known examples include:
-
Calcipotriol (MC903): Has a much lower affinity for the vitamin D binding protein (DBP), which is thought to contribute to its reduced in-vivo calcemic effects compared to calcitriol.
-
Paricalcitol (19-nor-1,25-dihydroxyvitamin D2): This analog has shown a selective effect on suppressing parathyroid hormone (PTH) with lesser effects on calcium and phosphorus metabolism.
-
Doxercalciferol (1α-hydroxyvitamin D2): Another analog used to manage secondary hyperparathyroidism with a potentially wider therapeutic window than calcitriol.
-
2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3 (2MD): A newer analog that has shown promise in suppressing PTH without significantly elevating serum calcium in preclinical and early clinical studies.
Troubleshooting Guides
In Vitro Experiments
Issue 1: High background or low signal in VDR Luciferase Reporter Assay.
-
Question: I am using a VDR luciferase reporter assay to screen for agonist activity of 1α-OH VD4 analogs, but I'm getting a weak signal or high background. What could be the cause?
-
Answer:
-
Low Transfection Efficiency: Ensure optimal transfection of your VDR expression and reporter plasmids. Titrate the DNA-to-transfection reagent ratio for your specific cell line.
-
Reagent Quality: Use fresh, high-quality plasmid DNA. Endotoxins from poor-quality preps can inhibit transfection and cell health. Use freshly prepared luciferin substrate.
-
Promoter Strength: If the signal is too high and saturating the detector, consider using a reporter construct with a weaker promoter. Conversely, a very weak promoter may lead to a low signal.
-
Cell Line Choice: Ensure the cell line you are using is appropriate and responsive to VDR activation.
-
Plate Choice: For luminescence assays, use white, opaque plates to maximize signal and reduce crosstalk between wells.
-
Issue 2: Unexpected Cytotoxicity with 1α-OH VD4 Analogs.
-
Question: I am observing significant cell death in my cultures when treating with my 1α-OH VD4 analog, even at concentrations where I expect to see anti-proliferative effects, not overt toxicity. What should I check?
-
Answer:
-
Compound Purity and Solvent Effects: Verify the purity of your compound. Impurities can be toxic. Also, ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).
-
Cell Line Sensitivity: Different cell lines can have vastly different sensitivities to vitamin D analogs. It's possible the cell line you are using is particularly sensitive. Consider performing a dose-response curve over a wider range of concentrations to determine the therapeutic window.
-
Apoptosis vs. Necrosis: Determine the mechanism of cell death. Vitamin D analogs can induce apoptosis as part of their anti-cancer mechanism. Use assays that can distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining).
-
Assay Interference: Some compounds can interfere with the reagents used in cell viability assays (e.g., MTT, MTS). Run a control without cells to check for direct chemical reactions between your compound and the assay reagents.
-
In Vivo Experiments
Issue 3: Severe Hypercalcemia in Animal Models.
-
Question: My animal models treated with 1α-OH VD4 are showing signs of severe hypercalcemia (e.g., lethargy, polyuria). How can I manage this?
-
Answer:
-
Dose Reduction: This is the most immediate and critical step. The dose is likely too high for the chosen animal model and administration route.
-
Switch to a Low-Calcemic Analog: If the therapeutic window for 1α-OH VD4 is too narrow in your model, consider switching to one of the known low-calcemic analogs.
-
Hydration: Ensure the animals are well-hydrated. In some cases, saline infusions may be necessary to manage acute hypercalcemia.
-
Dietary Calcium: Use a low-calcium diet for the duration of the study to minimize the contribution of dietary calcium to the hypercalcemia.
-
Monitoring: Implement a rigorous monitoring schedule for serum calcium and phosphorus. This will allow you to detect the onset of hypercalcemia early and adjust the dosing regimen accordingly.
-
Issue 4: High Variability in Serum Calcium Levels Between Animals.
-
Question: I am observing significant variability in the serum calcium response among animals in the same treatment group. What could be the cause?
-
Answer:
-
Dosing Accuracy: Ensure accurate and consistent dosing for all animals. For oral gavage, for example, ensure the compound is well-suspended and that each animal receives the full intended dose.
-
Animal Health and Stress: Underlying health issues or stress can affect metabolism and response to treatment. Ensure all animals are healthy and properly acclimated before starting the experiment.
-
Genetic Variability: If using an outbred stock, genetic differences can contribute to variability in drug metabolism and response. Consider using an inbred strain for more consistent results.
-
Food and Water Intake: Variations in food and water consumption can influence calcium levels. Monitor and record these parameters.
-
Data Presentation: Comparison of Vitamin D Analogs
Table 1: In Vitro Activity and VDR Binding Affinity of Selected Vitamin D Analogs
| Compound | VDR Binding Affinity (Relative to Calcitriol) | Potency in Inducing Cell Differentiation (e.g., HL-60 cells) | Anti-proliferative Potency (EC50) |
| 1α,25(OH)₂D₃ (Calcitriol) | 100% | High | Potent (nanomolar range) |
| 1α-OH VD4 | Pro-drug, converted to Calcitriol | High (after conversion) | Potent (after conversion) |
| Calcipotriol (MC903) | ~60-100% | As potent as Calcitriol | Similar to Calcitriol |
| **Paricalcitol (19-nor-1,25(OH)₂D₂) ** | Similar to Calcitriol | Potent | Potent |
| 2MD | Slightly lower than Calcitriol | Active | Active |
Table 2: In Vivo Calcemic Effects of Selected Vitamin D Analogs
| Compound | Relative Calcemic Activity (Compared to Calcitriol) | Notes |
| 1α,25(OH)₂D₃ (Calcitriol) | High | Gold standard for calcemic effects. |
| 1α-OH VD4 | High (after conversion) | Hypercalcemia is the primary dose-limiting toxicity. |
| Calcipotriol (MC903) | 100-200 times lower | Reduced affinity for Vitamin D Binding Protein (DBP) contributes to its lower in vivo calcemic effect. |
| **Paricalcitol (19-nor-1,25(OH)₂D₂) ** | Lower | Shows a wider therapeutic window for PTH suppression with less hypercalcemia. |
| 2MD | Very Low | Able to suppress PTH at doses that do not elevate serum calcium. |
Experimental Protocols
VDR-Mediated Reporter Gene Assay
This protocol outlines the general steps for a luciferase-based reporter assay to measure the agonist or antagonist activity of a test compound on the Vitamin D Receptor.
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T, MCF-7) in a 96-well white, opaque plate.
-
Co-transfect the cells with a VDR expression plasmid and a luciferase reporter plasmid containing Vitamin D Response Elements (VDREs) upstream of the luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the 1α-OH VD4 analog or control compounds. For antagonist screening, add a fixed concentration of a known VDR agonist (e.g., calcitriol) along with the test compounds.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
Remove the medium and wash the cells with PBS.
-
Add a passive lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking.
-
-
Luminescence Measurement:
-
Add the firefly luciferase assay substrate to each well.
-
Measure the luminescence using a plate luminometer.
-
If using a dual-luciferase system, add the stop-and-glow reagent to quench the firefly luciferase signal and activate the Renilla luciferase.
-
Measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the compound concentration.
-
Calculate the EC50 (for agonists) or IC50 (for antagonists) using a non-linear regression curve fit.
-
VDR Competitive Binding Assay
This protocol describes a method to determine the binding affinity of a test compound to the VDR.
-
Preparation of VDR:
-
Use recombinant human VDR or nuclear extracts from VDR-expressing cells as the source of the receptor.
-
-
Reaction Setup:
-
In a microplate, combine the VDR preparation, a fixed concentration of a radiolabeled VDR ligand (e.g., [³H]-1α,25(OH)₂D₃), and serial dilutions of the unlabeled test compound.
-
Include wells for total binding (radioligand + VDR, no competitor) and non-specific binding (radioligand + VDR + a high concentration of unlabeled calcitriol).
-
-
Incubation:
-
Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
-
Separation of Bound and Free Ligand:
-
Separate the VDR-bound radioligand from the free radioligand. Common methods include hydroxylapatite precipitation or filtration through glass fiber filters.
-
-
Quantification:
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol provides a general workflow for identifying the genomic binding sites of VDR.
-
Cell Treatment and Cross-linking:
-
Treat VDR-expressing cells with the 1α-OH VD4 analog or vehicle control.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for a short period (e.g., 10 minutes) at room temperature.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate the nuclei.
-
Shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific to VDR.
-
Add protein A/G magnetic beads to capture the antibody-VDR-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the formaldehyde cross-links by heating at 65°C for several hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Prepare a sequencing library from the purified ChIP DNA according to the instructions of the sequencing platform (e.g., Illumina).
-
-
Sequencing and Data Analysis:
-
Sequence the library using a next-generation sequencing platform.
-
Align the sequence reads to the reference genome.
-
Use a peak-calling algorithm (e.g., MACS) to identify regions of VDR enrichment (peaks).
-
Perform downstream analysis such as motif discovery, peak annotation, and differential binding analysis.
-
Visualizations
Caption: VDR Genomic Signaling Pathway.
Caption: Preclinical Evaluation Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Vitamin D-Mediated Hypercalcemia: Mechanisms, Diagnosis, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. benchchem.com [benchchem.com]
- 4. Vitamin D receptor knockdown attenuates the antiproliferative, pro-apoptotic and anti-invasive effect of vitamin D by activating the Wnt/β-catenin signaling pathway in papillary thyroid cancer - ProQuest [proquest.com]
1alpha-Hydroxy VD4 light sensitivity and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of experiments involving 1alpha-Hydroxy VD4, with a focus on its light sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound is sensitive to light and temperature. For long-term storage, it should be kept at -20°C, protected from light, and stored under an inert atmosphere such as nitrogen.[1][2] For short-term storage of solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light and under nitrogen.[2]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in organic solvents such as DMSO and ethanol. For in vitro experiments, a stock solution can be prepared in DMSO.[1] It is advisable to prepare concentrated stock solutions to minimize the volume of solvent added to your experimental system. To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use vials.
Q3: Is this compound sensitive to ambient lab lighting?
A3: Yes, like other vitamin D analogs, this compound is susceptible to photodegradation from exposure to light, including ambient laboratory lighting.[3] It is crucial to minimize light exposure during all handling steps, including weighing, dissolution, and addition to experimental setups. This can be achieved by working in a dimly lit area or by using amber-colored vials and light-blocking tubes.
Q4: Can I work with this compound on an open bench?
A4: While it is possible to work with this compound on an open bench, it is critical to take precautions to protect it from light. Use opaque or amber-colored containers and cover any solutions with aluminum foil. For sensitive experiments, working in a dark room or a designated low-light area is recommended.
Q5: What are the known degradation products of vitamin D analogs upon light exposure?
A5: Upon exposure to UV radiation, Vitamin D3, a closely related compound, is known to photodegrade into various photoproducts, including 5,6-transvitamin D3, suprasterol I, and suprasterol II. It is likely that this compound undergoes similar photodegradation pathways.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound due to improper storage or handling. | - Ensure the compound is stored at the correct temperature, protected from light, and under an inert atmosphere. - Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. - Minimize exposure to light during all experimental procedures. |
| Inaccurate concentration of the stock solution. | - Use a calibrated balance for weighing the compound. - Ensure complete dissolution of the powder in the solvent. Gentle warming or sonication may be required for some solvents. | |
| Precipitate forms in the stock solution upon storage. | The concentration of the stock solution exceeds its solubility at the storage temperature. | - Prepare a less concentrated stock solution. - Before use, gently warm the solution to room temperature and vortex to ensure any precipitate has redissolved. |
| Variability between replicate experiments. | Inconsistent light exposure between experiments. | - Standardize all handling procedures to ensure consistent, minimal light exposure for all samples. - Use a dark room or a consistent low-light environment for preparing and handling samples. |
| Cell culture media components degrading the compound. | - Some components in cell culture media can be photosensitive and may interact with this compound. - Prepare fresh media for each experiment and add the compound immediately before use. | |
| Loss of biological activity in cell-based assays. | Photodegradation of this compound in the cell culture incubator. | - If the incubator has a light, consider disabling it or covering the culture plates with aluminum foil. - Use opaque-walled plates for highly sensitive assays. |
Quantitative Data on Light Sensitivity and Storage
| Parameter | Condition | Value/Observation | Reference |
| Storage Temperature (Solid) | Long-term | -20°C | |
| Storage Temperature (Solution) | 1 month | -20°C | |
| 6 months | -80°C | ||
| Atmosphere | Solid and Solution | Under Nitrogen | |
| Light Protection | Solid and Solution | Protect from light (e.g., amber vials, foil) | |
| Quantum Yield for Photodegradation (Vitamin D3) | Sunlight in Methanol | 0.42 ± 0.1 | |
| Photodegradation Products (Vitamin D3) | UV Radiation | 5,6-transvitamin D3, suprasterol I, suprasterol II |
Note: The quantum yield is a measure of the efficiency of a photochemical process. A value of 0.42 indicates that for every 100 photons absorbed by a Vitamin D3 molecule, 42 of them will lead to a photodegradation reaction. This highlights the significant light sensitivity of this class of compounds.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber or opaque microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
In a low-light environment, accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile, amber or opaque tube.
-
Add the required volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Assessment of this compound Photostability using HPLC-UV
Objective: To quantify the degradation of this compound upon exposure to a controlled light source.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
HPLC-grade methanol and water
-
Photostability chamber with a calibrated light source (e.g., Xenon lamp with filters to simulate D65/ID65 emission standards)
-
HPLC system with a UV detector and a suitable C18 column
-
Transparent and light-protected (e.g., wrapped in aluminum foil) vials
Procedure:
-
Sample Preparation:
-
Prepare a working solution of this compound in a transparent vial by diluting the stock solution with an appropriate solvent (e.g., methanol).
-
Prepare a "dark control" sample by placing the same working solution in a light-protected vial.
-
-
Light Exposure:
-
Place both the transparent and dark control vials in the photostability chamber.
-
Expose the samples to a controlled light source for a defined period (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines).
-
-
HPLC Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from both the exposed and dark control samples.
-
Analyze the samples by HPLC-UV. A suitable method for vitamin D analogs would involve a C18 column with a mobile phase of acetonitrile and water, with detection at the λmax of this compound (approximately 265 nm).
-
-
Data Analysis:
-
Determine the peak area of this compound in the chromatograms for both the exposed and dark control samples at each time point.
-
Calculate the percentage of degradation in the light-exposed sample relative to the dark control at each time point using the following formula: Degradation (%) = [(Peak Area_dark - Peak Area_light) / Peak Area_dark] * 100
-
Visualizations
Caption: Experimental workflow for assessing the photostability of this compound.
Caption: Logical relationships between factors affecting stability and mitigation strategies.
Caption: Simplified signaling pathway of this compound via the Vitamin D Receptor.
References
Technical Support Center: 1α-Hydroxy VD4 (Calcitriol) Synthesis & Activity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers studying the activity of 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1), the enzyme responsible for synthesizing the active form of Vitamin D4.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 1α-hydroxylase assay shows very low or no activity. What are the common causes?
A1: Low enzyme activity can stem from several factors. First, ensure your substrate, 25-hydroxyvitamin D3 (25(OH)D3), is not degraded and has been stored correctly. The enzyme itself, located in the inner mitochondrial membrane, is sensitive to degradation; ensure tissue or cell lysates were prepared fresh or properly stored at -80°C.[1] Verify that essential cofactors, such as NADPH, are included in the reaction buffer and are not expired.[2] Finally, confirm that the protein concentration in your assay is within the linear range for the reaction, typically up to 0.8 mg/mL.[2]
Q2: I'm observing high variability between my replicate assays. What could be the issue?
A2: Inconsistent results often point to procedural variability. Ensure precise and consistent pipetting, especially for enzymes, substrates, and standards. Use a master mix for your reaction buffer to minimize well-to-well variation. Inconsistent incubation times or temperature fluctuations can also significantly impact enzyme kinetics, so ensure a stable, calibrated incubator is used. If using a multi-well plate, check for edge effects and consider not using the outer wells for critical samples. Lastly, ensure your reagents are from the same lot to avoid batch-to-batch variability.[3]
Q3: Why does the presence of serum in my assay dramatically reduce or eliminate 1α-hydroxylase activity?
A3: This is a common and expected issue. Serum contains high concentrations of Vitamin D Binding Protein (DBP) and albumin.[4] These proteins have a high affinity for vitamin D metabolites, including the 25(OH)D3 substrate you are adding to your assay. When serum is present, the vast majority of the substrate becomes sequestered by these binding proteins, making it unavailable to the 1α-hydroxylase enzyme in the mitochondria. This is a primary reason why most in vitro 1α-hydroxylase assays are performed using isolated mitochondria or cell lysates in a serum-free buffer.
Q4: I need to perform my experiment in a cell culture model. Should I use serum-containing or serum-free medium?
A4: The choice depends on your experimental goal. While serum-containing medium supports robust cell growth, its presence will interfere with measurements of 1α-hydroxylase activity due to substrate binding by DBP (see Q3). For experiments measuring the conversion of 25(OH)D3 to 1,25(OH)2D3, it is highly recommended to switch to a serum-free medium for the duration of the assay. This ensures that the substrate you provide is bioavailable to the cells. If long-term cell health is a concern, you can culture the cells in serum-containing medium and switch to serum-free medium for a period (e.g., 4-24 hours) before and during the assay.
Q5: My assay buffer contains substances not listed in compatibility tables. How can I check for interference?
A5: To test for buffer interference, prepare two parallel standard curves for your assay: one using your standard diluent (e.g., water or a simple buffer) and another using the experimental buffer . If the slopes of the two curves are parallel, your buffer is likely not interfering with the reaction. If the slopes differ, a component in your buffer is inhibiting or enhancing the assay. In this case, you may need to dilute the sample or remove the interfering substance via dialysis or a desalting column.
Q6: Are there known inhibitors of 1α-hydroxylase I should be aware of?
A6: Yes, the activity of 1α-hydroxylase is tightly regulated. The end-product of the reaction, 1,25-dihydroxyvitamin D3 (calcitriol), is a potent inhibitor of the enzyme's expression. High concentrations of calcium and phosphate also suppress enzyme activity. Additionally, some experimental compounds like the antifungal agent ketoconazole can inhibit cytochrome P450 enzymes, including 1α-hydroxylase. When designing your experiment, it is crucial to consider the impact of these physiological and chemical inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative parameters for 1α-hydroxylase activity reported in the literature. Note that absolute values can vary significantly based on the species, preparation method, and assay conditions.
Table 1: Kinetic Parameters of 1α-Hydroxylase
| Parameter | Value | Source Organism/System | Reference |
| Vmax | 12.9 pmol/min/mg protein | Rachitic Rat Kidney Mitochondria | |
| Vmax | ~0.1 pmol/min/mg protein | Pig Kidney Mitochondria | |
| Km | 1.8 µM | Rachitic Rat Kidney Mitochondria | |
| Km | ~20 µM (Substrate Saturation) | Pig Kidney Mitochondria |
Table 2: Modulation of 1α-Hydroxylase Activity In Vivo (Mouse Model)
| Condition | Enzyme Activity (fmol/mg/min) | Fold Change vs. Normal | Reference |
| Normal | 5.14 ± 0.26 | 1.0x | |
| Vitamin D-Deficient | 15.28 ± 1.17 | ~3.0x | |
| Calcium-Loaded | 1.20 ± 0.04 | ~0.23x | |
| Parathyroidectomized | 2.94 ± 0.29 | ~0.57x |
Detailed Experimental Protocols
Protocol: 1α-Hydroxylase Activity Assay in Isolated Kidney Mitochondria
This protocol is a composite based on established methodologies for measuring 1α-hydroxylase activity.
I. Isolation of Kidney Mitochondria
-
Euthanize the animal (e.g., rat or mouse) and immediately perfuse the kidneys with ice-cold saline to remove blood.
-
Decapsulate the kidneys and homogenize the tissue in ice-cold mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation step.
-
Resuspend the final mitochondrial pellet in a minimal volume of assay buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay). Be mindful of potential buffer interference.
II. Enzymatic Reaction
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 200 µL final volume:
-
Mitochondrial protein (adjust volume for 100-500 µg)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
NADPH regenerating system (e.g., 1 mM NADPH, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)
-
Substrate: [³H]-25(OH)D3 (e.g., 5-10 nM final concentration)
-
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by adding 2 volumes of a quenching solvent mixture, such as ethyl acetate:cyclohexane (1:1).
III. Product Extraction and Analysis
-
Vortex the quenched reaction vigorously for 1 minute to extract the vitamin D metabolites into the organic phase.
-
Centrifuge at 1,500 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Resuspend the dried extract in a small volume of mobile phase (e.g., hexane:isopropanol).
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a silica column to separate the substrate (25(OH)D3) from the product (1,25(OH)2D3).
-
Collect fractions and quantify the amount of radioactivity in the peaks corresponding to the substrate and product using liquid scintillation counting.
-
Calculate the enzyme activity as pmol of product formed per mg of protein per minute.
Visualizations
References
- 1. Purification and characterization of 25-hydroxyvitamin D3 1alpha-hydroxylase from rat kidney mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of 25-hydroxyvitamin D3 1 alpha-hydroxylase in rat kidney mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.zageno.com [go.zageno.com]
- 4. Comparative analysis of differentially secreted proteins in serum-free and serum-containing media by using BONCAT and pulsed SILAC - PMC [pmc.ncbi.nlm.nih.gov]
dealing with low potency of 1alpha-Hydroxy VD4 in culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low potency of 1α-Hydroxy VD4 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my 1α-Hydroxy VD4 showing lower than expected potency in culture?
A1: 1α-Hydroxy VD4 is a pro-drug and requires enzymatic conversion to its biologically active form, 1α,25-dihydroxyvitamin D4. This conversion is carried out by the enzyme 25-hydroxylase (CYP2R1 or CYP27A1). The potency of 1α-Hydroxy VD4 is therefore highly dependent on the expression and activity of this enzyme in your specific cell line. Low expression or activity of 25-hydroxylase will result in reduced conversion and consequently, lower observed potency.
Q2: How does the potency of 1α-Hydroxy VD4 compare to calcitriol (1α,25-dihydroxyvitamin D3)?
A2: In general, 1α-Hydroxy VD4 is expected to be less potent than calcitriol.[1] Calcitriol is the active form of vitamin D3 and does not require further metabolic activation to bind to the Vitamin D Receptor (VDR). Studies comparing the clinical effects of alfacalcidol (1α-hydroxyvitamin D3), a closely related compound, with calcitriol have shown that higher doses of alfacalcidol are required to achieve similar biological effects.[1]
Q3: What is the mechanism of action of 1α-Hydroxy VD4?
A3: Once converted to 1α,25-dihydroxyvitamin D4, the compound binds to the Vitamin D Receptor (VDR). This ligand-receptor complex then forms a heterodimer with the Retinoid X Receptor (RXR).[2] This heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[2] This binding initiates the transcription of genes involved in a variety of cellular processes, including cell differentiation.[3]
Q4: What are the optimal storage and handling conditions for 1α-Hydroxy VD4?
A4: 1α-Hydroxy VD4 is sensitive to light and should be stored at -20°C, protected from light, and preferably under a nitrogen atmosphere. For stock solutions in solvent, storage at -80°C is recommended for up to 6 months, while at -20°C, it is stable for about one month. It is crucial to prevent repeated freeze-thaw cycles.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot experiments where 1α-Hydroxy VD4 exhibits low potency.
| Problem | Possible Cause | Recommended Solution |
| Low or no biological response | Inadequate cellular conversion of 1α-Hydroxy VD4: The cell line may have low or absent expression of the 25-hydroxylase enzyme required for activation. | 1. Confirm 25-hydroxylase expression: Check the literature or perform RT-qPCR or Western blot to determine the expression level of CYP2R1/CYP27A1 in your cell line. 2. Use a more active analog: Consider using 1α,25-dihydroxyvitamin D4 or calcitriol (1α,25-dihydroxyvitamin D3) as a positive control to confirm that the downstream signaling pathway is intact. 3. Increase concentration: Empirically test higher concentrations of 1α-Hydroxy VD4, keeping in mind potential off-target effects. |
| Degradation of the compound: Improper storage or handling may have led to the degradation of 1α-Hydroxy VD4. | 1. Prepare fresh stock solutions: Dissolve the compound in an appropriate solvent like DMSO or ethanol immediately before use. 2. Verify storage conditions: Ensure the compound is stored at the recommended temperature, protected from light. | |
| Suboptimal cell culture conditions: Cell density, serum concentration, or other media components may be affecting the cellular response. | 1. Optimize cell density: Ensure cells are in the logarithmic growth phase when treated. 2. Serum considerations: Components in fetal bovine serum (FBS) can bind to vitamin D analogs, reducing their effective concentration. Consider reducing the serum concentration during treatment, if compatible with your cell line. | |
| High variability between experiments | Inconsistent preparation of stock solutions: Inaccurate weighing or dissolution of the compound. | 1. Use a calibrated balance: Ensure accurate weighing of the compound. 2. Ensure complete dissolution: Use sonication or gentle warming if necessary to ensure the compound is fully dissolved in the solvent. |
| Cell line instability: Genetic drift or changes in cell characteristics over multiple passages. | 1. Use low passage number cells: Thaw a fresh vial of cells from a reliable stock. 2. Regularly check cell morphology and growth rate. | |
| Unexpected off-target effects | High concentration of the compound: Using excessively high concentrations to compensate for low potency can lead to non-specific effects. | 1. Perform a dose-response curve: Determine the optimal concentration range for your specific cell line and assay. 2. Include appropriate controls: Use vehicle-only controls to account for any effects of the solvent. |
Data Presentation
The potency of 1α-Hydroxy VD4 is cell-type dependent due to the requirement of enzymatic activation. The following table provides a qualitative comparison of its expected potency relative to calcitriol.
| Compound | Requirement for Activation | Relative Potency (General) | Key Considerations |
| 1α-Hydroxy VD4 | Yes (25-hydroxylation) | Lower | Potency is dependent on the expression of 25-hydroxylase in the target cells. |
| Calcitriol (1α,25-dihydroxyvitamin D3) | No | Higher | Directly binds to and activates the Vitamin D Receptor. |
Experimental Protocols
Protocol 1: Preparation of 1α-Hydroxy VD4 Stock Solution
-
Materials:
-
1α-Hydroxy VD4 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of 1α-Hydroxy VD4 powder to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of 1α-Hydroxy VD4 in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.147 mg of 1α-Hydroxy VD4 (Molecular Weight: 414.66 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 37°C) can be used if necessary.
-
Aliquot the stock solution into smaller volumes in light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Protocol 2: U937 Cell Differentiation Assay
This protocol describes a general method for inducing differentiation of the human monocytic cell line U937 with 1α-Hydroxy VD4.
-
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
1α-Hydroxy VD4 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Nitroblue Tetrazolium (NBT) solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed U937 cells at a density of 1 x 10^5 cells/mL in a 96-well plate in complete RPMI-1640 medium.
-
Prepare serial dilutions of 1α-Hydroxy VD4 from the stock solution in complete medium to achieve final concentrations ranging from 1 nM to 1 µM. Also, prepare a vehicle control (DMSO) and a positive control (e.g., 100 nM calcitriol).
-
Add the diluted compounds to the respective wells.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Assess cell differentiation by measuring the expression of differentiation markers such as CD11b and CD14 by flow cytometry or by performing a functional assay like the NBT reduction assay.
-
NBT Reduction Assay:
-
After the incubation period, add NBT solution and PMA to each well.
-
Incubate for 2-4 hours at 37°C.
-
Observe the formation of blue formazan deposits in differentiated cells.
-
Lyse the cells and solubilize the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of differentiated cells based on the absorbance values relative to the positive control.
-
-
Mandatory Visualizations
Caption: Signaling pathway of 1α-Hydroxy VD4 leading to cell differentiation.
Caption: Troubleshooting workflow for low potency of 1α-Hydroxy VD4.
References
Technical Support Center: 1α-Hydroxyvitamin D4 (1α-OH VD4)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1α-Hydroxyvitamin D4 (1α-OH VD4). It addresses common issues encountered during in vitro experiments, with a particular focus on the effects of cell passage number on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 1α-Hydroxyvitamin D4 and what is its primary mechanism of action?
A1: 1α-Hydroxyvitamin D4 (1α-OH VD4) is a synthetic analog of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol). Its primary mechanism of action is mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[1][2] Upon binding to 1α-OH VD4, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This signaling cascade can lead to various cellular responses, including the inhibition of proliferation and the induction of differentiation in several cancer cell lines.[4]
Q2: How does cell passage number potentially affect my experiments with 1α-OH VD4?
A2: Cell passage number, which is the number of times a cell line has been subcultured, can significantly impact experimental results. With increasing passage number, cell lines can undergo phenotypic and genotypic changes. These alterations may include changes in morphology, growth rate, protein expression, and, importantly, responsiveness to stimuli such as 1α-OH VD4. For instance, the expression level of the Vitamin D Receptor (VDR) may change with continuous passaging, leading to variability in the cellular response to 1α-OH VD4. It has been observed in some cell types that differentiation potential can decrease at higher passage numbers.
Q3: I am observing inconsistent results between experiments. Could this be related to the cell passage number?
A3: Yes, inconsistent results are a common issue when cell passage number is not carefully controlled. Different passage numbers can lead to variations in cellular physiology, including the expression of receptors and signaling molecules. This can result in differing dose-responses and overall efficacy of 1α-OH VD4. It is crucial to use a consistent and narrow range of passage numbers for all related experiments to ensure reproducibility.
Q4: What is a recommended range for cell passage numbers?
A4: There is no universal "ideal" passage number range, as it is highly dependent on the specific cell line. However, it is generally recommended to use cells at the lowest passage number possible after resuscitation from a cryopreserved stock. For many commonly used cell lines, a range of 5-20 passages is often considered acceptable, but it is best practice to characterize your specific cell line and establish an optimal passage number window for your experiments.
Q5: How should I prepare and store 1α-OH VD4 for cell culture experiments?
A5: Since 1α-OH VD4 is a lipophilic compound, it should be dissolved in an appropriate organic solvent, such as ethanol or DMSO, to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working solutions, dilute the stock directly into the cell culture medium to the desired final concentration. It is important to ensure that the final concentration of the solvent in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent dose-response to 1α-OH VD4 across experiments. | High variability in cell passage number. | 1. Establish a narrow range of passage numbers for your experiments (e.g., passages 5-10). 2. Thaw a new vial of low-passage cells from your cell bank for each set of critical experiments. 3. Document the passage number for every experiment. |
| Variations in VDR expression. | 1. Monitor VDR expression levels via Western blot or qPCR at different passage numbers to identify a stable range. 2. Ensure consistent cell culture conditions, as factors like cell density can influence VDR expression. | |
| Decreased or no observable effect of 1α-OH VD4. | Cells are at a high passage number. | 1. Use a fresh stock of low-passage cells. 2. Compare the response of low-passage and high-passage cells to 1α-OH VD4 to confirm if passage number is the issue. |
| Degradation of 1α-OH VD4. | 1. Prepare fresh dilutions of 1α-OH VD4 from a frozen stock for each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Low VDR expression in the cell line. | 1. Confirm VDR expression in your cell line using Western blot or qPCR. 2. If VDR expression is low, consider using a different cell line known to be responsive to vitamin D analogs. | |
| High cell death observed even at low concentrations of 1α-OH VD4. | Solvent toxicity. | 1. Ensure the final concentration of the solvent (e.g., ethanol, DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.1%). 2. Include a vehicle control (medium with the same concentration of solvent but without 1α-OH VD4) in your experiments. |
| Cell line is highly sensitive. | 1. Perform a dose-response curve with a wider range of concentrations to determine the optimal non-toxic concentration. |
Data Presentation
Table 1: Representative Data on the Effect of Cell Passage Number on the IC50 of 1α-OH VD4 in a Hypothetical Cancer Cell Line
The following table illustrates how the half-maximal inhibitory concentration (IC50) of 1α-OH VD4 on cell proliferation might change with increasing cell passage number. This data is representative and intended to highlight the importance of monitoring passage number. Actual values will vary depending on the cell line and experimental conditions.
| Cell Passage Number | IC50 of 1α-OH VD4 (nM) |
| 5 | 50 |
| 10 | 55 |
| 15 | 75 |
| 20 | 120 |
| 25 | 250 |
| 30 | >500 |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of 1α-OH VD4 on the proliferation of adherent cells.
Materials:
-
Cells of interest at a low passage number
-
Complete cell culture medium
-
1α-OH VD4 stock solution (e.g., 1 mM in ethanol)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of 1α-OH VD4 in complete cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent as the highest 1α-OH VD4 concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of 1α-OH VD4 or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Differentiation Assay (Nitroblue Tetrazolium - NBT Reduction Assay)
This assay is commonly used to assess the differentiation of myeloid leukemia cells (e.g., HL-60) into a monocytic lineage, a known effect of some vitamin D analogs.
Materials:
-
Cells of interest (e.g., HL-60) at a low passage number
-
Complete cell culture medium
-
1α-OH VD4 stock solution
-
Phorbol 12-myristate 13-acetate (PMA) (1 mg/mL in DMSO)
-
Nitroblue tetrazolium (NBT) solution (1 mg/mL in PBS)
-
96-well plates
-
Microscope
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with the desired concentrations of 1α-OH VD4 or a vehicle control for the predetermined differentiation period (e.g., 72-96 hours).
-
Add PMA to a final concentration of 100 ng/mL and NBT solution to a final concentration of 1 mg/mL to each well.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Observe the cells under a microscope. Differentiated cells will show a respiratory burst upon PMA stimulation, leading to the reduction of NBT to a dark blue formazan precipitate within the cells.
-
Count the number of blue-black cells and the total number of cells in several fields of view to determine the percentage of differentiated cells.
Visualizations
Signaling Pathway of 1α-OH VD4
Caption: Simplified signaling pathway of 1α-OH VD4.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Logical Relationship: Cell Passage Number and Experimental Variability
Caption: Impact of cell passage number on experimental outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Influence of Vitamin D Receptor Signalling and Vitamin D on Colonic Epithelial Cell Fate Decisions in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D Analogs Regulate the Vitamin D System and Cell Viability in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
avoiding precipitation of 1alpha-Hydroxy VD4 in stock solutions
Welcome to the technical support center for 1α-Hydroxyvitamin D4. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals avoid common issues such as precipitation in stock solutions and ensure the successful use of this compound in their experiments.
Troubleshooting Guide: Precipitation of 1α-Hydroxy VD4 in Stock Solutions
Precipitation of 1α-Hydroxy VD4 from a stock solution can compromise experimental results. This guide will help you identify the cause of precipitation and provide solutions to resolve the issue.
Problem: Precipitate is observed in the 1α-Hydroxy VD4 stock solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for 1α-OH VD4 precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing 1α-Hydroxy VD4 stock solutions?
A1: For in vitro use, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2][3] 1α-Hydroxy VD4 is soluble in DMSO at concentrations up to 50 mg/mL.[1] For in vivo studies, a multi-solvent system is often required, such as a combination of DMSO, PEG300, Tween-80, and saline.[1]
Q2: What are the optimal storage conditions for 1α-Hydroxy VD4 stock solutions?
A2: Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). It is crucial to protect the solution from light and to store it under an inert gas like nitrogen to prevent degradation.
Q3: How can I avoid precipitation caused by freeze-thaw cycles?
A3: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes after preparation. This ensures that the main stock remains at a stable temperature and minimizes the risk of precipitation and degradation.
Q4: My stock solution has precipitated upon removal from the freezer. What should I do?
A4: If you observe precipitation, you can try to redissolve the compound by warming the vial in a water bath at a temperature up to 60°C and using sonication. Be sure to vortex the solution to ensure it is homogeneous before use.
Q5: Can I use solvents other than DMSO?
A5: While DMSO is the primary recommendation for high-concentration stock solutions, other organic solvents can also be used, though solubility may vary. Vitamin D analogs, in general, are soluble in ethanol and other organic solvents. However, for aqueous-based assays, the final concentration of the organic solvent must be low enough to not affect the biological system.
Data Presentation: Solubility of 1α-Hydroxy VD4
The following table summarizes the solubility of 1α-Hydroxy VD4 in various solvent systems.
| Solvent System | Concentration | Notes |
| DMSO | ≥ 50 mg/mL (120.58 mM) | Warming and sonication may be required. |
| 10% DMSO >> 90% Corn Oil | ≥ 2.5 mg/mL (6.03 mM) | For in vivo applications. |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | ≥ 2.5 mg/mL (6.03 mM) | For in vivo applications. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of 1α-Hydroxy VD4 in DMSO
Materials:
-
1α-Hydroxy VD4 (solid)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator water bath (optional)
-
Water bath (optional, set to 37-60°C)
Procedure:
-
Pre-warming: Allow the vial of solid 1α-Hydroxy VD4 and the anhydrous DMSO to come to room temperature before opening to prevent condensation.
-
Calculation: Determine the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of 1α-Hydroxy VD4 is 414.66 g/mol .
-
For 1 mg of 1α-Hydroxy VD4, the required volume of DMSO is: (1 mg / 414.66 g/mol ) / (10 mmol/L) = 0.2412 mL or 241.2 µL
-
-
Dissolution: Carefully add the calculated volume of DMSO to the vial containing the 1α-Hydroxy VD4.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Warming and Sonication (if necessary): If the compound does not fully dissolve, warm the solution in a water bath (up to 60°C) for a few minutes and/or place it in a sonicator water bath until the solution is clear.
-
Aliquoting: Once the solution is clear and homogeneous, dispense it into single-use, light-protected (amber) vials.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Always protect from light.
Visualization of Relevant Pathway
1α-Hydroxy VD4 is an analog of Vitamin D. The biological activity of Vitamin D is mediated through the Vitamin D Receptor (VDR), which involves a signaling pathway that regulates gene expression.
Caption: Vitamin D signaling pathway via the VDR.
References
Validation & Comparative
A Comparative Guide: 1α-Hydroxyvitamin D4 vs. 1,25-Dihydroxyvitamin D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the novel vitamin D analog, 1α-Hydroxyvitamin D4 (1α-OH-VD4), and the biologically active form of vitamin D3, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), also known as calcitriol. The comparison is supported by available data on their metabolism, mechanism of action, and biological activities.
Introduction and Overview
1,25-Dihydroxyvitamin D3 (Calcitriol) is the hormonally active form of vitamin D3 and a crucial regulator of calcium and phosphate homeostasis. Its synthesis is a tightly controlled process involving sequential hydroxylation in the liver and kidneys.[1][2][3] Beyond its classical effects on bone and mineral metabolism, 1,25(OH)₂D₃ exhibits potent antiproliferative, pro-differentiating, and immunomodulatory properties, mediated through the Vitamin D Receptor (VDR).[1][4] However, its therapeutic use for conditions like cancer or autoimmune diseases is often limited by the risk of hypercalcemia at the required supraphysiological doses.
1α-Hydroxyvitamin D4 (1α-OH-VD4) is a synthetic analog of vitamin D4. Vitamin D4 itself is a less common form of vitamin D. The key feature of 1α-OH-VD4 is the presence of a hydroxyl group at the 1α-position, a structural modification that often signifies a prohormone that can be converted to a biologically active form. It has been investigated for its potential to induce cell differentiation, particularly in leukemia cells. The development of such analogs aims to dissociate the therapeutic, antiproliferative effects from the calcemic side effects associated with 1,25(OH)₂D₃.
Metabolism and Activation
The metabolic pathways of these two compounds represent a key point of differentiation. 1,25(OH)₂D₃ is the final active product of a natural pathway, whereas 1α-OH-VD4 is a pro-drug that requires metabolic activation.
1,25-Dihydroxyvitamin D3 (Calcitriol): The synthesis of 1,25(OH)₂D₃ is a two-step enzymatic process:
-
Hepatic 25-hydroxylation: Vitamin D3 (cholecalciferol), from skin synthesis or diet, is transported to the liver and hydroxylated by CYP2R1 or CYP27A1 to form 25-hydroxyvitamin D3 (25(OH)D₃), the major circulating form of vitamin D.
-
Renal 1α-hydroxylation: 25(OH)D₃ is then transported to the kidneys, where the enzyme 1α-hydroxylase (CYP27B1) adds a hydroxyl group at the 1α-position, producing the active hormone 1,25(OH)₂D₃. This step is tightly regulated by parathyroid hormone (PTH), serum calcium, and phosphate levels.
1α-Hydroxyvitamin D4 (1α-OH-VD4): As a 1α-hydroxylated compound, 1α-OH-VD4 bypasses the need for renal 1α-hydroxylation, which is a key regulatory step. Similar to its vitamin D3 and D2 counterparts (1α-OH-VD3 and 1α-OH-VD2), it is presumed to act as a prohormone that requires 25-hydroxylation in the liver to become the active metabolite, 1α,25-dihydroxyvitamin D4 (1,25(OH)₂D₄). This activation pathway may offer therapeutic advantages, particularly in patients with impaired renal function who have reduced 1α-hydroxylase activity.
Metabolic Pathway Diagram
References
A Comparative Analysis of 1α-Hydroxyvitamin D4 and Calcitriol in Leukemia Cells: A Guide for Researchers
For Immediate Release
In the landscape of leukemia research and drug development, the vitamin D endocrine system has emerged as a promising therapeutic avenue. Two key players in this field, 1α-Hydroxyvitamin D4 (1α-OH-D4) and Calcitriol (1,25-dihydroxyvitamin D3), the hormonally active form of vitamin D3, have demonstrated significant anti-leukemic properties. This guide provides a comprehensive, data-driven comparison of these two compounds, focusing on their effects on leukemia cell differentiation, proliferation, and apoptosis, supported by experimental evidence and detailed methodologies for the scientific community.
At a Glance: 1α-OH-D4 vs. Calcitriol
| Feature | 1α-Hydroxyvitamin D4 (1α-OH-D4) | Calcitriol (1,25-dihydroxyvitamin D3) |
| Primary Effect | Induction of cell differentiation | Induction of cell differentiation, inhibition of proliferation, and induction of apoptosis |
| Potency in Differentiation | Effective in inducing differentiation of monoblastic leukemia cells.[1] | Potent inducer of differentiation in various myeloid leukemia cells.[1] |
| Mechanism of Action | Binds to the Vitamin D Receptor (VDR) to modulate gene expression. | Binds to the Vitamin D Receptor (VDR), forming a heterodimer with the Retinoid X Receptor (RXR) to regulate the transcription of target genes involved in cell cycle, apoptosis, and differentiation. |
| Cell Line Specificity | Preferentially acts on monocytic leukemia cells.[1] | Broad activity across various leukemia cell lines. |
In-Depth Analysis: Experimental Data
Cell Differentiation
The ability to induce differentiation is a key therapeutic goal in leukemia, as it can halt the uncontrolled proliferation of malignant cells. Both 1α-OH-D4 and Calcitriol have been shown to be effective in this regard, particularly in myeloid leukemia cell lines.
A study by Makishima et al. provides a direct comparison of the differentiation-inducing capabilities of various 1α-hydroxyvitamin D derivatives, including 1α-OH-D4, in human monoblastic leukemia cell lines U937, P39/TSU, and P31/FUJ.[1] The differentiation was assessed by measuring Nitroblue Tetrazolium (NBT) reduction, a marker of functional monocytic differentiation.
Table 1: Differentiation-Inducing Activity of 1α-OH-D4 and Calcitriol in U937 Leukemia Cells
| Compound | Concentration (M) | NBT-Positive Cells (%) |
| Control | - | < 5 |
| 1α-OH-D4 | 10-7 | ~40 |
| Calcitriol (1,25(OH)2D3) | 10-8 | ~50 |
Data extracted from graphical representations in Makishima et al. (1998).[1]
These results indicate that while Calcitriol is more potent at a lower concentration, 1α-OH-D4 is also a significant inducer of differentiation in U937 cells. The study also noted that 1α(OH)D derivatives, including D4, were effective in inducing differentiation in P39/TSU and P31/FUJ cells.
Cell Proliferation and Apoptosis
Calcitriol is well-documented to inhibit the proliferation of a wide range of cancer cells, including leukemia, by inducing cell cycle arrest. It also promotes apoptosis, or programmed cell death, in malignant cells. While direct comparative studies on the anti-proliferative and pro-apoptotic effects of 1α-OH-D4 versus Calcitriol are limited, the established mechanisms of Calcitriol provide a benchmark for evaluating other vitamin D analogs.
Table 2: Effects of Calcitriol on Leukemia Cell Lines
| Effect | Cell Line | Key Findings |
| Inhibition of Proliferation | HL-60, U937, THP-1 | Induces cell cycle arrest, primarily at the G1/G0 phase. |
| Induction of Apoptosis | HL-60, K562 | Modulates the expression of Bcl-2 family proteins to favor apoptosis. |
Signaling Pathways and Mechanisms of Action
The biological effects of both 1α-OH-D4 and Calcitriol are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor. Upon binding, the ligand-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.
Caption: Simplified signaling pathway of 1α-OH-D4 and Calcitriol in leukemia cells.
Experimental Protocols
To facilitate further research and validation of these findings, detailed methodologies for key experiments are provided below.
Cell Culture
Human monoblastic leukemia cell lines (e.g., U937, P39/TSU, P31/FUJ) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Differentiation Assay (Nitroblue Tetrazolium Reduction)
-
Leukemia cells are seeded at a density of 1 x 105 cells/mL and treated with various concentrations of 1α-OH-D4 or Calcitriol for a specified period (e.g., 72-96 hours).
-
Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in PBS.
-
An equal volume of NBT solution (1 mg/mL NBT in PBS with 200 ng/mL phorbol 12-myristate 13-acetate) is added to the cell suspension.
-
The mixture is incubated at 37°C for 30 minutes.
-
The reaction is stopped by adding 0.1 M hydrochloric acid.
-
The cells are centrifuged, and the supernatant is discarded.
-
The formazan precipitate within the cells is dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm using a spectrophotometer. The percentage of NBT-positive cells is determined by counting at least 200 cells under a light microscope.
Caption: Workflow for the Nitroblue Tetrazolium (NBT) reduction assay.
Proliferation Assay (MTT Assay)
-
Cells are seeded in 96-well plates at a density of 5 x 104 cells/well.
-
The cells are treated with a range of concentrations of the test compounds.
-
After the desired incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
-
The absorbance is read at 570 nm.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cells are treated with the compounds for the indicated times.
-
Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
Both 1α-OH-D4 and Calcitriol demonstrate significant anti-leukemic activity, primarily through the induction of differentiation in myeloid leukemia cells. Calcitriol appears to be a more potent agent and has a broader range of well-documented effects, including inhibition of proliferation and induction of apoptosis. However, 1α-OH-D4's preferential action on monocytic leukemia cells suggests its potential as a more targeted therapeutic agent. Further direct comparative studies are warranted to fully elucidate the relative efficacy and specific mechanisms of these two promising compounds in various subtypes of leukemia. This guide provides a foundational resource for researchers to design and interpret future investigations in this critical area of cancer therapy.
References
A Comparative Analysis of 1α-Hydroxy VD4 and Other Vitamin D Analogs: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the potency of 1α-Hydroxy VD4 against other prominent vitamin D analogs. Designed for researchers, scientists, and professionals in drug development, this guide offers a detailed examination of their biological activities, supported by experimental data, to facilitate informed decisions in research and therapeutic development.
Abstract
Vitamin D and its analogs are crucial regulators of a multitude of physiological processes, extending beyond their classical role in calcium and bone homeostasis. These compounds are potent modulators of cell proliferation, differentiation, and immune responses, making them promising candidates for the treatment of various diseases, including cancer and psoriasis. 1α-Hydroxy VD4 is a derivative of vitamin D that has demonstrated the ability to induce differentiation in monocytic leukemia cell lines.[1][2][3][4] This guide provides a comparative analysis of the potency of 1α-Hydroxy VD4 and other key vitamin D analogs, including Calcitriol, Calcipotriol, Tacalcitol, Maxacalcitol, Paricalcitol, and Doxercalciferol. The comparison is based on their Vitamin D Receptor (VDR) binding affinity and their efficacy in inducing the differentiation of HL-60 human promyelocytic leukemia cells, a standard in vitro model for assessing the anti-proliferative and pro-differentiating effects of these compounds.
Introduction to Vitamin D Analogs
The biological actions of vitamin D are mediated by its hormonally active form, 1α,25-dihydroxyvitamin D3 (Calcitriol). Calcitriol is synthesized through a two-step hydroxylation process, first in the liver to 25-hydroxyvitamin D, and then in the kidney and other tissues to its active form.[5] The therapeutic use of Calcitriol can be limited by its potent calcemic effects. This has led to the development of a wide range of synthetic vitamin D analogs with modified structures aimed at enhancing specific biological activities, such as anti-proliferative and pro-differentiating effects, while minimizing hypercalcemic side effects.
Comparative Potency of Vitamin D Analogs
The potency of vitamin D analogs is primarily assessed through two key in vitro assays: their binding affinity to the Vitamin D Receptor (VDR) and their ability to induce cellular differentiation.
Vitamin D Receptor (VDR) Binding Affinity
The VDR is a nuclear receptor that, upon ligand binding, forms a heterodimer with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) on target genes, thereby modulating their transcription. The affinity of a vitamin D analog for the VDR is a critical determinant of its biological potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays.
| Vitamin D Analog | Relative VDR Binding Affinity (Compared to Calcitriol) | EC50 for VDR Agonism (nM) |
| Calcitriol | 100% | - |
| Calcipotriol | High | - |
| Tacalcitol | - | 7 |
| Paricalcitol | Lower than Calcitriol | - |
| 1α-Hydroxy VD4 | Data not available | Data not available |
Note: A comprehensive table with Ki or IC50 values is challenging to compile due to variability in experimental conditions across different studies. The relative affinities are generally reported.
Induction of HL-60 Cell Differentiation
The human promyelocytic leukemia cell line, HL-60, is a well-established model for studying the induction of differentiation into monocytes/macrophages by vitamin D analogs. The potency of these compounds is often expressed as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for inducing differentiation markers or inhibiting cell proliferation.
| Vitamin D Analog | IC50 for Inhibition of HL-60 Colony Formation (M) | ED50 for NBT Reduction in HL-60 Cells (M) |
| Calcitriol | 5 x 10⁻⁸ | 5.7 x 10⁻⁹ |
| Paricalcitol | 3 x 10⁻⁸ - 5 x 10⁻⁹ | - |
| 1α-Hydroxy VD4 | Data not available | Data not available |
NBT: Nitroblue tetrazolium
Studies have shown that Calcitriol effectively induces the differentiation of HL-60 cells, with a reported ED50 for NBT reduction of 5.7 x 10⁻⁹ M and an IC50 for colony formation of 5 x 10⁻⁸ M. Paricalcitol has also been shown to be a potent inducer of HL-60 cell differentiation, with reported IC50 values for colony formation ranging from 3 x 10⁻⁸ M to 5 x 10⁻⁹ M. While it is known that 1α-Hydroxy VD4 can induce the differentiation of various monocytic leukemia cell lines, including U937, P39/TSU, and P31/FUJ cells, specific EC50 or IC50 values from standardized HL-60 differentiation assays are not currently available in published literature.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for the key experiments cited in this guide.
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the VDR by measuring its ability to displace a radiolabeled VDR ligand.
Materials:
-
Recombinant human VDR
-
Radiolabeled ligand (e.g., [³H]1α,25(OH)₂D₃)
-
Unlabeled test compounds (1α-Hydroxy VD4 and other analogs)
-
Assay buffer (e.g., Tris-HCl buffer containing KCl, EDTA, DTT, and sodium molybdate)
-
Hydroxylapatite slurry
-
Scintillation fluid and counter
Procedure:
-
Incubate a fixed concentration of recombinant human VDR with a saturating concentration of radiolabeled ligand in the presence of increasing concentrations of the unlabeled test compound.
-
Allow the binding reaction to reach equilibrium.
-
Separate the receptor-bound radioligand from the free radioligand using a hydroxylapatite slurry.
-
Wash the hydroxylapatite pellet to remove unbound ligand.
-
Quantify the amount of bound radioligand by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay for VDR Transactivation
This cell-based assay measures the ability of a compound to activate the VDR and induce the transcription of a reporter gene.
Materials:
-
A suitable host cell line (e.g., HEK293T)
-
An expression vector for the human VDR
-
A reporter plasmid containing a luciferase gene under the control of a VDR-responsive promoter (containing VDREs)
-
A transfection reagent
-
Test compounds (1α-Hydroxy VD4 and other analogs)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the host cells with the VDR expression vector and the luciferase reporter plasmid.
-
After an appropriate incubation period to allow for protein expression, treat the cells with various concentrations of the test compounds.
-
Incubate the cells for a sufficient time to allow for VDR-mediated gene transcription.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
The concentration of the test compound that produces a half-maximal induction of luciferase activity (EC50) is determined.
HL-60 Cell Differentiation Assay (NBT Reduction)
This assay quantifies the functional differentiation of HL-60 cells into mature myeloid cells capable of producing superoxide anions, which reduce nitroblue tetrazolium (NBT) to a blue formazan precipitate.
Materials:
-
HL-60 human promyelocytic leukemia cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum
-
Test compounds (1α-Hydroxy VD4 and other analogs)
-
Nitroblue tetrazolium (NBT) solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Microscope
Procedure:
-
Culture HL-60 cells in the presence of various concentrations of the test compounds for a period of 72 to 96 hours to induce differentiation.
-
Harvest the cells and resuspend them in a solution containing NBT and PMA (a stimulant of the respiratory burst).
-
Incubate the cells to allow for the reduction of NBT by differentiated cells.
-
Count the number of cells containing blue formazan deposits (NBT-positive cells) under a microscope.
-
The percentage of NBT-positive cells is calculated for each concentration of the test compound.
-
The concentration of the test compound that induces 50% of the maximal differentiation (ED50) is determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in vitamin D analog activity can aid in understanding their mechanisms of action.
Vitamin D Receptor Signaling Pathway
Caption: Vitamin D Receptor (VDR) Signaling Pathway.
Experimental Workflow for Potency Comparison
Caption: Experimental Workflow for Comparing Vitamin D Analog Potency.
Conclusion
This guide provides a framework for comparing the potency of 1α-Hydroxy VD4 with other vitamin D analogs. While existing data confirms the pro-differentiating activity of 1α-Hydroxy VD4, a lack of publicly available, standardized quantitative data currently limits a direct and comprehensive potency comparison. The provided experimental protocols and workflows offer a clear path for researchers to generate the necessary data to fully elucidate the therapeutic potential of 1α-Hydroxy VD4 relative to other established and emerging vitamin D analogs. Further research is warranted to generate the missing quantitative data and to explore the full spectrum of biological activities of 1α-Hydroxy VD4.
References
- 1. 1,25-Dihydroxyvitamin D3-induced differentiation in a human promyelocytic leukemia cell line (HL-60): receptor-mediated maturation to macrophage-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 5. Vitamin D - Wikipedia [en.wikipedia.org]
Unveiling the Biological Potency of 1α-Hydroxy VD4: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activity of 1α-Hydroxy Vitamin D4 (1α-OH VD4) against its prominent counterpart, calcitriol (1α,25-dihydroxyvitamin D3), and other Vitamin D analogs. This analysis is supported by experimental data and detailed protocols to facilitate informed decisions in research and development.
At the forefront of Vitamin D analog research, 1α-OH VD4 has demonstrated significant potential, particularly in inducing the differentiation of monocytic leukemia cells. This guide delves into its mechanism of action, comparative efficacy, and the experimental methodologies used to validate its biological functions.
Comparative Biological Activity: 1α-OH VD4 vs. Alternatives
To provide a clear comparison, the following tables summarize the quantitative data on the biological activities of 1α-OH VD4 and calcitriol.
| Compound | Cell Line | Assay | Metric | Value | Reference |
| 1α-OH VD4 | U937 (Human Monoblastic Leukemia) | Differentiation (NBT Reduction) | % of NBT-positive cells at 10⁻⁷ M | ~50% | Makishima et al., 1998 |
| Calcitriol | U937 (Human Monoblastic Leukemia) | Differentiation (NBT Reduction) | % of NBT-positive cells at 10⁻⁷ M | ~60% | Makishima et al., 1998 |
| Calcitriol | HL-60 (Human Promyelocytic Leukemia) | Proliferation Inhibition | IC₅₀ | 4 x 10⁻⁷ M | [1] |
| Compound | Assay | Metric | Value | Reference |
| Calcitriol | VDR Binding Affinity | AC₅₀ | 0.65 nM | [2] |
| Calcitriol | Alkaline Phosphatase Activity (in mature osteosarcoma cells) | Half-maximum inhibition | ~10⁻¹¹ M | [3][4] |
| Calcitriol | Alkaline Phosphatase Activity (in ROS 17/2A osteosarcoma cells) | ED₅₀ | 8 x 10⁻¹⁰ M | [5] |
Signaling Pathways and Experimental Workflows
The biological effects of 1α-OH VD4, like other Vitamin D analogs, are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor. Upon activation, the VDR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on the DNA, thereby modulating gene expression.
Vitamin D Receptor (VDR) Signaling Pathway
Caption: Vitamin D Receptor (VDR) signaling pathway initiated by 1α-OH VD4.
Experimental Workflow: Cell Differentiation Assay (NBT Reduction)
Caption: Workflow for assessing cell differentiation using the NBT reduction assay.
Detailed Experimental Protocols
Cell Differentiation Assay (Nitroblue Tetrazolium Reduction Assay)
This protocol is adapted from the methodology used to assess the differentiation of U937 human monoblastic leukemia cells.
1. Cell Culture:
-
Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
2. Treatment:
-
Seed cells at a density of 1 x 10⁵ cells/mL in 96-well microplates.
-
Add 1α-OH VD4 or calcitriol at desired concentrations (e.g., 10⁻¹⁰ to 10⁻⁷ M).
-
Incubate the plates for 96 hours.
3. NBT Reduction Assay:
-
After incubation, add 100 µL of a solution containing 1 mg/mL Nitroblue Tetrazolium (NBT) and 200 ng/mL 12-O-tetradecanoylphorbol-13-acetate (TPA) to each well.
-
Incubate for 20 minutes at 37°C.
-
Centrifuge the plates and discard the supernatant.
-
Add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan product.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of NBT-positive cells is calculated relative to a positive control.
Alkaline Phosphatase (ALP) Activity Assay
This protocol is a general method for determining ALP activity in osteoblastic cells, a common assay for assessing the bone-related effects of Vitamin D analogs.
1. Cell Culture and Treatment:
-
Culture osteoblastic cells (e.g., Saos-2 or MG-63) in an appropriate medium (e.g., McCoy's 5A or DMEM) with 10% FBS.
-
Seed cells in 96-well plates and allow them to adhere.
-
Treat cells with various concentrations of 1α-OH VD4 or calcitriol and incubate for a specified period (e.g., 48-72 hours).
2. Cell Lysis:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100 in 0.1 M Tris-HCl, pH 9.5).
3. ALP Activity Measurement:
-
Add p-nitrophenyl phosphate (pNPP) substrate solution to each well.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 3M NaOH.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
A standard curve using known concentrations of p-nitrophenol is used to determine the ALP activity.
4. Data Normalization:
-
Normalize the ALP activity to the total protein content in each well, determined by a standard protein assay (e.g., Bradford or BCA assay).
Conclusion
1α-OH VD4 demonstrates potent biological activity, particularly in inducing the differentiation of myeloid leukemia cells, with an efficacy comparable to that of calcitriol. Its mechanism of action is rooted in the classical Vitamin D signaling pathway, requiring metabolic activation to its dihydroxylated form to modulate gene expression via the Vitamin D Receptor. The provided experimental protocols offer a standardized approach for the validation and comparative analysis of 1α-OH VD4 and other Vitamin D analogs. Further research to quantify its VDR binding affinity and effects on alkaline phosphatase activity will provide a more complete understanding of its therapeutic potential.
References
- 1. [Effects of 1,25 dihydroxyvitamin d3 on the morphology and alkaline phosphatase activity of ROS 17/2,8 osteoblastic cells: influence of time and dose] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effect of 1,25(OH)2D3 on alkaline phosphatase in osteoblastic osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation by retinoic acid of 1,25-dihydroxyvitamin D3 effects on alkaline phosphatase activity and parathyroid hormone responsiveness in an osteoblast-like osteosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of 1α-Hydroxyvitamin D4 in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate measurement of vitamin D and its metabolites is crucial for research and clinical practice. Immunoassays are widely used for their convenience and high throughput. However, the specificity of these assays is a critical concern, as cross-reactivity with structurally similar but biologically distinct metabolites can lead to inaccurate results. This guide provides a comparative overview of the potential cross-reactivity of 1α-Hydroxyvitamin D4 (1α-OH VD4) in commonly used immunoassays for 25-hydroxyvitamin D (25(OH)D).
Immunoassay Platforms and Reported Cross-Reactivity
Several automated immunoassay platforms are widely used for the determination of total 25(OH)D. The cross-reactivity of these assays with various vitamin D metabolites is a key performance characteristic. While data for 1α-OH VD4 is scarce, the following tables summarize the reported cross-reactivity of major immunoassays with other significant vitamin D metabolites, offering insights into their general specificity.
Table 1: Reported Cross-Reactivity of Major Automated Immunoassays for 25(OH)D
| Analyte | Abbott ARCHITECT 25-OH Vitamin D | DiaSorin LIAISON 25 OH Vitamin D TOTAL | Roche Elecsys Vitamin D Total II | Siemens ADVIA Centaur Vitamin D Total |
| 25(OH)D₂ | 80.5% - 82.4%[1] | 100%[2][3] | 97%[2] | Equimolar to 25(OH)D₃[4] |
| 25(OH)D₃ | 100% | 100% | 100% | Equimolar to 25(OH)D₃ |
| 3-epi-25(OH)D₃ | Not specified | Not specified | Minimal | 1.1% |
| 24,25(OH)₂D₃ | Not specified | Not specified | Significant cross-reactivity reported in some studies | Not specified |
| 1,25(OH)₂D₃ | Not specified | Not specified | Not specified | 1.0% |
Note: Cross-reactivity values are often determined at specific concentrations and may vary between studies and assay lots. The data presented is for informational purposes and should be confirmed with the manufacturer's latest product information.
Understanding the Lack of Data for 1α-Hydroxyvitamin D4
1α-Hydroxyvitamin D4 is not a routinely measured metabolite in clinical settings, and therefore, it is often not included in the panel of cross-reactants tested by manufacturers during the validation of their 25(OH)D assays. The structural similarity of 1α-OH VD4 to other vitamin D metabolites, particularly the presence of the 1α-hydroxyl group, suggests a potential for cross-reactivity in some immunoassays. The degree of this cross-reactivity will depend on the specific antibody used in the assay and its binding epitope.
Experimental Protocol for Determining Cross-Reactivity
To assess the cross-reactivity of 1α-OH VD4 in a specific immunoassay, a well-defined experimental protocol should be followed. The Clinical and Laboratory Standards Institute (CLSI) guideline EP7-A2 provides a standardized approach for interference testing in clinical chemistry.
Objective: To determine the percentage of cross-reactivity of 1α-Hydroxyvitamin D4 in a quantitative immunoassay for 25-hydroxyvitamin D.
Materials:
-
Immunoassay system and reagents for 25(OH)D determination.
-
Calibrators and controls for the 25(OH)D assay.
-
Certified reference material or a highly purified standard of 1α-Hydroxyvitamin D4.
-
Pooled human serum with a known, low concentration of endogenous 25(OH)D.
-
Appropriate solvents for dissolving the 1α-OH VD4 standard.
Procedure:
-
Preparation of Spiked Samples:
-
Prepare a high-concentration stock solution of 1α-OH VD4 in a suitable solvent (e.g., ethanol).
-
Prepare a series of spiked samples by adding known amounts of the 1α-OH VD4 stock solution to aliquots of the low-concentration serum pool. The final concentrations of 1α-OH VD4 should cover a clinically relevant range.
-
Prepare a control sample by adding the same volume of solvent without 1α-OH VD4 to an aliquot of the serum pool.
-
-
Sample Measurement:
-
Analyze the spiked samples and the control sample using the 25(OH)D immunoassay according to the manufacturer's instructions.
-
Perform multiple replicates for each sample to ensure precision.
-
-
Calculation of Cross-Reactivity:
-
Calculate the mean measured 25(OH)D concentration for each spiked sample and the control sample.
-
The percentage of cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = [(Mean Measured Concentration in Spiked Sample - Mean Measured Concentration in Control Sample) / Concentration of Added 1α-OH VD4] x 100
-
Data Presentation: The results should be summarized in a table showing the concentration of added 1α-OH VD4 and the corresponding calculated percentage of cross-reactivity.
Table 2: Example Data Table for 1α-OH VD4 Cross-Reactivity Study
| Concentration of Spiked 1α-OH VD4 (ng/mL) | Mean Measured 25(OH)D (ng/mL) | Calculated % Cross-Reactivity |
| 0 (Control) | 5.2 | N/A |
| 10 | 6.5 | 13% |
| 25 | 8.7 | 14% |
| 50 | 12.3 | 14.2% |
| 100 | 19.8 | 14.6% |
Visualizing Immunoassay Principles and Cross-Reactivity
The following diagrams, generated using Graphviz, illustrate the fundamental principles of a competitive immunoassay and the concept of cross-reactivity.
Caption: Competitive Immunoassay Workflow
Caption: Mechanism of Cross-Reactivity
Conclusion
While direct data on the cross-reactivity of 1α-Hydroxyvitamin D4 in commercial immunoassays is lacking, its structural similarity to other vitamin D metabolites warrants careful consideration. The general specificity of an immunoassay can be inferred from its cross-reactivity with a panel of related compounds. For researchers working with 1α-OH VD4 or other novel vitamin D analogs, it is imperative to perform in-house validation studies to accurately characterize the performance of their chosen immunoassay. The provided experimental protocol, based on CLSI guidelines, offers a framework for conducting such validation, ensuring the reliability and accuracy of research findings.
References
A Comparative Analysis of Vitamin D Analogs on U937 Human Monoblastic Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of various vitamin D analogs on the human monoblastic leukemia cell line, U937. This cell line is a well-established in vitro model for studying monocytic differentiation. The data presented herein summarizes the anti-proliferative, pro-differentiative, and apoptotic effects of prominent vitamin D analogs, supported by detailed experimental protocols and signaling pathway diagrams to facilitate further research and drug development in this area.
Comparative Efficacy of Vitamin D Analogs on U937 Cells
The following table summarizes the quantitative effects of different vitamin D analogs on U937 cell proliferation and differentiation. The data is compiled from multiple studies to provide a comparative overview.
| Analog | Parameter | Effect on U937 Cells | Reference |
| Calcitriol (1,25(OH)₂D₃) | Proliferation | IC₅₀: ~12 x 10⁻⁹ M (Clonal Growth) | [1] |
| Differentiation (CD11b) | Increased expression | [2] | |
| Differentiation (CD14) | No significant change | [2] | |
| NBT Reduction | No significant change | [2] | |
| Apoptosis | No significant induction | [2] | |
| Paricalcitol (19-nor-1α,25(OH)₂D₂) | Proliferation | IC₅₀: ~4 x 10⁻⁸ M (Colony Formation) | |
| Differentiation (CD11b) | Increased expression | ||
| Differentiation (CD14) | No significant change | ||
| NBT Reduction | No significant change | ||
| Apoptosis | No significant induction | ||
| EB1089 (Seocalcitol) | Proliferation & Differentiation | 50-200 times more potent than Calcitriol | |
| 1,25(OH)₂-16-ene-24-oxo-D₃ | Proliferation | ED₅₀: ~0.07 x 10⁻⁹ M (Clonal Growth) | |
| Various Analogs | p27Kip1 Expression | 3.3 to 4.3-fold increase |
Signaling Pathways and Experimental Workflow
The biological effects of vitamin D analogs in U937 cells are primarily mediated through the Vitamin D Receptor (VDR). Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription. This signaling cascade ultimately leads to cell cycle arrest, differentiation, and in some contexts, apoptosis.
Caption: Vitamin D analog signaling pathway in U937 cells.
The following diagram outlines a general workflow for the comparative study of vitamin D analogs on U937 cells.
Caption: General experimental workflow for comparing vitamin D analogs.
Experimental Protocols
U937 Cell Culture and Induction of Differentiation
-
Cell Line Maintenance : U937 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Induction of Differentiation : For differentiation experiments, U937 cells are seeded at a density of 1 x 10⁶ cells/mL. Vitamin D analogs, dissolved in a suitable vehicle (e.g., ethanol), are added to the culture medium at the desired final concentrations. A vehicle-only control is always run in parallel. The final concentration of the vehicle should not affect cell viability or differentiation.
-
Incubation : Cells are incubated with the vitamin D analogs for various time points, typically ranging from 24 to 96 hours, depending on the specific assay being performed.
Analysis of Differentiation Markers by Flow Cytometry
-
Cell Preparation : After incubation with the vitamin D analogs, harvest 5 x 10⁵ U937 cells per sample.
-
Staining : Wash the cells with phosphate-buffered saline (PBS) and then incubate with fluorescently labeled monoclonal antibodies specific for differentiation markers such as CD11b and CD14.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers.
Nitroblue Tetrazolium (NBT) Reduction Assay
The NBT reduction assay measures the production of superoxide anions, a characteristic of mature phagocytic cells.
-
Cell Stimulation : After treatment with vitamin D analogs, incubate the U937 cells with a stimulus such as phorbol 12-myristate 13-acetate (PMA) to induce superoxide production.
-
NBT Incubation : Add NBT solution to the stimulated cells. In the presence of superoxide anions, the soluble yellow NBT is reduced to an insoluble blue formazan precipitate.
-
Quantification : The amount of formazan produced can be quantified by solubilizing the precipitate and measuring the absorbance using a microplate reader. Alternatively, the percentage of NBT-positive cells can be determined by microscopic examination.
Proliferation and Apoptosis Assays
-
Proliferation : The anti-proliferative effects of vitamin D analogs can be assessed using various methods, including direct cell counting, MTT assays, or clonal growth assays in semi-solid media.
-
Apoptosis : The induction of apoptosis can be quantified by flow cytometry after staining cells with Annexin V and propidium iodide (PI). Annexin V-positive and PI-negative cells are considered to be in the early stages of apoptosis.
References
1alpha-Hydroxy VD4 and calcipotriol comparison
An Objective Comparison of Alfacalcidol (1α-Hydroxyvitamin D3) and Calcipotriol for Researchers
Note to the Reader: This guide provides a comparative analysis of calcipotriol and alfacalcidol (1α-hydroxyvitamin D3). The initial topic of interest was a comparison with 1α-Hydroxy VD4 (CAS 143032-85-3). However, a comprehensive literature search revealed a lack of publicly available comparative data for 1α-Hydroxy VD4 regarding its Vitamin D Receptor (VDR) binding affinity, effects on keratinocyte proliferation, or clinical efficacy in skin disorders. The existing research on 1α-Hydroxy VD4 is primarily focused on its ability to induce differentiation in leukemia cell lines[1][2][3][4][5]. In contrast, alfacalcidol is a closely related and extensively studied compound with significant clinical relevance, making it a suitable alternative for a data-driven comparison against calcipotriol.
Introduction
Vitamin D analogs are a cornerstone in the topical treatment of psoriasis and are under investigation for various other hyperproliferative and inflammatory conditions. Their therapeutic effects are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates genes involved in cell proliferation, differentiation, and immune responses. This guide provides a detailed, objective comparison of two key vitamin D analogs: alfacalcidol and calcipotriol, focusing on their mechanisms of action, performance in key preclinical and clinical parameters, and the experimental protocols used for their evaluation.
Alfacalcidol (1α-hydroxyvitamin D3) is a synthetic precursor to calcitriol, the biologically active form of vitamin D3. It requires hydroxylation at the C25 position in the liver to become 1α,25-dihydroxyvitamin D3 (calcitriol). This metabolic activation is a key determinant of its pharmacokinetics.
Calcipotriol (calcipotriene) is a synthetic derivative of calcitriol. It is designed to have a similar affinity for the VDR as calcitriol but with significantly reduced effects on systemic calcium metabolism, enhancing its safety profile for topical application.
Mechanism of Action
Both alfacalcidol (upon conversion to calcitriol) and calcipotriol exert their primary effects by binding to and activating the VDR. This ligand-receptor complex then forms a heterodimer with the Retinoid X Receptor (RXR). The VDR/RXR heterodimer translocates to the cell nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the inhibition of keratinocyte proliferation and the promotion of their normal differentiation.
While both compounds share this fundamental genomic pathway, calcipotriol has been shown to modulate additional signaling pathways implicated in psoriasis. Notably, it downregulates the expression and activation of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3, which are involved in inflammatory and proliferative signaling in keratinocytes.
Signaling Pathway Diagrams
Quantitative Data Comparison
The following tables summarize the available quantitative data comparing the performance of alfacalcidol and calcipotriol.
| Parameter | Alfacalcidol (1α-(OH)D3) | Calcipotriol (MC 903) | Reference Compound (Calcitriol) | Reference(s) |
| VDR Binding Affinity | Lower than calcitriol | Similar to calcitriol | High Affinity | |
| Metabolic Activation | Requires 25-hydroxylation in the liver to become active calcitriol | Active directly | N/A (Already active) | |
| Effect on Keratinocyte Proliferation | Inhibits proliferation (as calcitriol) | Inhibits proliferation | Potent Inhibitor | |
| Effect on Systemic Calcium Metabolism | Can increase serum calcium; effect is dose-dependent and slower in onset than calcitriol | Approx. 100-200 times less potent than calcitriol in affecting calcium metabolism | High potential to cause hypercalcemia | |
| Clinical Efficacy in Psoriasis (Topical) | Effective, used orally in early studies | Highly effective and widely used as a first-line topical treatment | Effective, but higher risk of systemic side effects |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for key assays used to evaluate Vitamin D analogs.
Protocol 1: Competitive Radioligand VDR Binding Assay
This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the VDR.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration at or below its dissociation constant (Kd).
-
Test Compounds: Alfacalcidol, Calcipotriol at serial dilutions.
-
Unlabeled Ligand: High concentration of unlabeled Calcitriol for determining non-specific binding.
-
Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).
-
Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters with a cell harvester.
-
Scintillation Cocktail & Counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and control compounds in assay buffer.
-
Reaction Setup: In microtiter plates or tubes, add the assay buffer, VDR preparation, and the test compound or unlabeled ligand (for non-specific binding) or buffer (for total binding).
-
Incubation: Add the radioligand to all wells to initiate the binding reaction. Incubate at a specified temperature (e.g., 4°C or 25°C) for a duration sufficient to reach equilibrium (e.g., 1-4 hours).
-
Separation: Separate bound from free radioligand. For the HAP method, add HAP slurry, incubate briefly, and centrifuge to pellet the HAP with bound receptor-ligand complexes. For the filtration method, rapidly filter the reaction mixture through glass fiber filters, which trap the receptor-bound radioligand.
-
Washing: Wash the pellet or filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to the HAP pellet or filter and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀ value, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: Keratinocyte Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Objective: To quantify the effect of Vitamin D analogs on the proliferation of human keratinocytes (e.g., HaCaT cell line).
Materials:
-
Cells: Human keratinocyte cell line (e.g., HaCaT) cultured in appropriate medium.
-
Test Compounds: Alfacalcidol, Calcipotriol at various concentrations.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, typically 5 mg/mL in PBS.
-
Solubilization Solution: e.g., 10% SDS in 0.01 M HCl, or DMSO.
-
96-well microtiter plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed keratinocytes into a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds (alfacalcidol, calcipotriol) or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) under standard culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of MTT Reagent to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals. Incubate at room temperature in the dark for 2-4 hours, or overnight, until the crystals are fully dissolved.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the average absorbance of the blank (medium only) wells from all other readings. Plot the absorbance values against the concentration of the test compound to determine the IC₅₀ value (the concentration that inhibits cell proliferation by 50%).
Summary and Conclusion
Both alfacalcidol and calcipotriol are effective vitamin D analogs that function primarily through the VDR to inhibit keratinocyte proliferation and promote differentiation. The key distinctions lie in their pharmacokinetics and systemic effects.
-
Alfacalcidol acts as a pro-drug, requiring hepatic conversion to calcitriol. This results in a slower onset of action but also makes it a source of the body's natural, potent VDR ligand. Its use, particularly systemically, carries a risk of altering calcium homeostasis similar to calcitriol.
-
Calcipotriol is a direct-acting analog with a structural modification that gives it a high affinity for the VDR, comparable to calcitriol, but with a significantly lower impact on systemic calcium levels. This favorable therapeutic index has established it as a first-line topical treatment for mild to moderate psoriasis. Furthermore, evidence suggests it may have additional mechanisms of action, such as the downregulation of STAT1/STAT3 signaling, which contributes to its anti-psoriatic effects.
For drug development professionals, the choice between a pro-drug approach like alfacalcidol and a direct-acting, modified analog like calcipotriol depends on the therapeutic goal. Calcipotriol represents a successful strategy for optimizing topical therapy by dissociating the desired local anti-proliferative effects from the undesirable systemic calcemic effects. Future research may focus on developing analogs with even greater selectivity for anti-inflammatory and anti-proliferative pathways over calcemic pathways.
References
Comparative Efficacy of 1α-Hydroxyvitamin D4 in Inducing Cellular Differentiation Markers
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1α-Hydroxyvitamin D4 (1α-OH-VD4) and other vitamin D analogs in their ability to induce cellular differentiation. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to 1α-Hydroxyvitamin D4 and Cellular Differentiation
1α-Hydroxyvitamin D4 is a synthetic analog of vitamin D. For it to become biologically active, it requires a process called hydroxylation in the liver to form 1,25-dihydroxyvitamin D4, which is the active metabolite. This active form of vitamin D plays a crucial role in a wide range of physiological processes, including the regulation of calcium homeostasis and, notably, the induction of cellular differentiation. This process, by which a less specialized cell becomes a more specialized cell type, is fundamental in development, tissue maintenance, and is a key area of investigation in cancer therapy and regenerative medicine. The effects of vitamin D compounds are primarily mediated through the vitamin D receptor (VDR), a nuclear receptor that, upon ligand binding, regulates the transcription of numerous target genes.
Comparative Analysis of Differentiation Marker Induction
The efficacy of 1α-OH-VD4 in promoting differentiation is best assessed by quantifying the expression of specific cellular markers. This section compares the inductive potential of 1α-OH-VD4 with its active form, 1,25-dihydroxyvitamin D3 (Calcitriol), and another synthetic analog, Calcipotriol, across various cell lineages.
Quantitative Data Summary
The following table summarizes the quantitative effects of different vitamin D analogs on the expression of key differentiation markers. Data is presented as fold change, EC50 values, or changes in mean fluorescence intensity (MFI) where available.
| Cell Type | Differentiation Marker | 1α-Hydroxy VD4 (Alfacalcidol) | 1,25-Dihydroxyvitamin D3 (Calcitriol) | Calcipotriol | Reference |
| Osteoblasts | Alkaline Phosphatase (ALP) Activity | Effective, but generally less potent than Calcitriol | 3-fold increase in intracellular and 6-fold increase in secreted ALP activity at 10⁻⁷ M.[1] | Similar potency to Calcitriol. | [2] |
| Osteocalcin | Induces expression. | Induces expression in a dose-dependent manner (10⁻⁹ to 10⁻⁷ M).[3] | Not specified | [4] | |
| Keratinocytes | Involucrin | Induces expression. | Induces expression. | Induces expression. | |
| Filaggrin | Induces expression. | Induces expression. | Induces expression. | ||
| Loricrin | Induces expression. | Induces expression. | Induces expression. | ||
| Dendritic Cells | CD11c | Maintains expression, indicative of an immature state. | Maintains expression, indicative of an immature state. | Not specified | |
| CD86 (MFI) | Suppresses upregulation upon maturation stimulus. | Suppresses upregulation upon maturation stimulus. | Not specified | [5] | |
| MHC Class II (MFI) | Suppresses upregulation upon maturation stimulus. | Suppresses upregulation upon maturation stimulus. | Not specified | ||
| Colon Cancer Cells | E-cadherin | Induces expression. | Induces expression. | Not specified | |
| c-JUN, JUNB, JUND | Not specified | Induces expression. | Not specified |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and to provide a framework for experimental validation, the following diagrams illustrate the signaling pathway of 1α-OH-VD4 and a typical workflow for confirming differentiation markers.
Signaling Pathway of 1α-Hydroxyvitamin D4
Caption: Signaling pathway of 1α-Hydroxyvitamin D4 leading to the expression of differentiation markers.
Experimental Workflow for Marker Confirmation
Caption: A typical experimental workflow for confirming 1α-OH-VD4-induced differentiation markers.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Alkaline Phosphatase (ALP) Activity Assay (Osteoblasts)
Objective: To quantify the enzymatic activity of ALP, an early marker of osteoblast differentiation.
Materials:
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Alkaline phosphatase buffer (e.g., Tris-HCl, pH 10.5)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
p-Nitrophenol (pNP) for standard curve
Protocol:
-
Seed osteoblastic cells in a 96-well plate and treat with 1α-OH-VD4 or other vitamin D analogs for the desired time.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells with cell lysis buffer and incubate for 10 minutes at room temperature.
-
Add pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 3M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Generate a standard curve using known concentrations of pNP.
-
Calculate the ALP activity and normalize to the total protein content of each sample.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To measure the mRNA expression levels of differentiation markers such as Osteocalcin, Involucrin, Filaggrin, and Loricrin.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
-
Real-time PCR instrument
Protocol:
-
Culture and treat cells with vitamin D analogs as described previously.
-
Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and gene-specific primers.
-
Perform the qPCR reaction using a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, β-actin).
Western Blot for Protein Expression Analysis
Objective: To detect and quantify the protein levels of differentiation markers.
Materials:
-
Cell lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the differentiation markers
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize to a loading control (e.g., β-actin, GAPDH).
Flow Cytometry for Cell Surface Marker Analysis
Objective: To analyze the expression of cell surface differentiation markers such as CD11c and CD86 on dendritic cells.
Materials:
-
Fluorescently-conjugated antibodies specific to the cell surface markers
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Harvest the treated cells and wash them with FACS buffer.
-
Resuspend the cells in FACS buffer and add the fluorescently-conjugated antibodies.
-
Incubate the cells for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI).
Conclusion
This guide provides a comparative overview of 1α-Hydroxyvitamin D4 and other vitamin D analogs in inducing cellular differentiation. The provided data and protocols offer a foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of these compounds. The choice of analog and the specific experimental conditions will depend on the cell type and the differentiation markers of interest. It is evident that while 1α-OH-VD4 is a potent inducer of differentiation, its efficacy relative to other analogs can vary depending on the biological context. Therefore, careful experimental validation is crucial for any research or drug development program.
References
- 1. 1,25-Dihydroxyvitamin D3 stimulates the alkaline phosphatase activity of osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparative evaluation of the effectiveness of vitamin D3 preparations (1-alpha-hydroxy- and 1-alpha,25-dihydroxycholecalciferol in various forms of osteoporosis and osteomalacia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changes in osteocalcin response to 1,25-dihydroxyvitamin D(3) stimulation and basal vitamin D receptor expression in human osteoblastic cells according to donor age and skeletal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic effects of green tea polyphenols and alphacalcidol on chronic inflammation-induced bone loss in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dendritic cell modulation by 1α,25 dihydroxyvitamin D3 and its analogs: A vitamin D receptor-dependent pathway that promotes a persistent state of immaturity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1α-Hydroxyvitamin D4: A Comparative Guide to Established Inducers of Myeloid Differentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1α-Hydroxyvitamin D4 (1α(OH)D4) against established inducers of myeloid differentiation, namely all-trans retinoic acid (ATRA) and phorbol 12-myristate 13-acetate (PMA). The information presented is intended to assist researchers in selecting the appropriate inducing agent for their specific experimental needs in the study of myeloid cell biology and for the development of differentiation-based therapies for hematological malignancies.
Introduction
Differentiation therapy is a promising strategy in cancer treatment, aiming to induce malignant cells to mature into non-proliferating, terminally differentiated cells. In acute myeloid leukemia (AML), several agents have been identified that can induce the differentiation of leukemic blasts into mature granulocytes or monocytes/macrophages. 1α-Hydroxyvitamin D4 is a synthetic analog of vitamin D that has shown potential in inducing the differentiation of monoblastic leukemia cells.[1] This guide benchmarks its performance against the well-characterized inducers ATRA and PMA.
Comparative Efficacy of Differentiation Inducers
The efficacy of 1α(OH)D4, ATRA, and PMA in inducing myeloid differentiation is typically assessed by monitoring the expression of cell surface markers, such as CD11b and CD14, and by functional assays like the nitroblue tetrazolium (NBT) reduction assay, which measures respiratory burst activity, and phagocytosis assays. While direct head-to-head studies comparing the potency of 1α(OH)D4 with ATRA and PMA are limited, the available data allows for a qualitative and semi-quantitative comparison.
Table 1: Comparison of Differentiation-Inducing Agents in Myeloid Leukemia Cell Lines (HL-60 & THP-1)
| Inducing Agent | Typical Concentration Range | Target Cell Line(s) | Primary Differentiation Lineage | Key Signaling Pathway | Potency & Efficacy |
| 1α-Hydroxyvitamin D4 | 10-9 - 10-7 M | U937, P39/TSU, P31/FUJ[1] | Monocytic | Vitamin D Receptor (VDR) | Effective in inducing monocytic differentiation.[1] Potency relative to calcitriol requires further direct comparative studies. |
| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | 10-9 - 10-7 M | HL-60, U937, THP-1[1][2] | Monocytic | Vitamin D Receptor (VDR) | Potent inducer of monocytic differentiation; often used as a benchmark for vitamin D analogs. |
| All-Trans Retinoic Acid (ATRA) | 10-7 - 10-6 M | HL-60, NB4 | Granulocytic | Retinoic Acid Receptor (RAR) | Highly effective in inducing granulocytic differentiation, particularly in APL cells. |
| Phorbol 12-Myristate 13-Acetate (PMA) | 10-9 - 10-7 M | THP-1, HL-60 | Macrophagic | Protein Kinase C (PKC) | Potent inducer of macrophage-like differentiation, leading to strong adherence and phagocytic activity. |
Signaling Pathways
The induction of differentiation by these agents is mediated by distinct signaling pathways, providing different avenues for therapeutic intervention and for studying the molecular mechanisms of myelopoiesis.
Figure 1: 1α(OH)D4 Signaling Pathway.
1α(OH)D4, similar to the active form of vitamin D3 (calcitriol), binds to the cytosolic Vitamin D Receptor (VDR). This binding event leads to the heterodimerization of VDR with the Retinoid X Receptor (RXR). The VDR-RXR complex then translocates to the nucleus, where it binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, activating their transcription. This process is further modulated by the activation of MAPK and PI3K signaling pathways which promote the nuclear translocation of the VDR-RXR complex.
Figure 2: ATRA Signaling Pathway.
ATRA diffuses into the cell and is transported to the nucleus by cellular retinoic acid-binding proteins (CRABPs). In the nucleus, ATRA binds to the Retinoic Acid Receptor (RAR), which is typically found in a heterodimer with RXR, bound to Retinoic Acid Response Elements (RAREs) on DNA and associated with co-repressor proteins. Ligand binding induces a conformational change in RAR, leading to the dissociation of co-repressors and the recruitment of co-activators, which ultimately activates gene transcription.
Figure 3: PMA Signaling Pathway.
PMA is a potent activator of Protein Kinase C (PKC). It mimics the action of diacylglycerol (DAG), an endogenous PKC activator. Upon binding PMA, PKC translocates to the cell membrane and becomes activated. Activated PKC then phosphorylates a wide range of downstream target proteins, including components of other signaling cascades like the MAPK and NF-κB pathways, leading to changes in gene expression that drive macrophage differentiation.
Experimental Protocols
Standardized protocols are crucial for the reliable comparison of differentiation inducers. Below are representative protocols for inducing differentiation in HL-60 and THP-1 cells and for assessing the differentiated phenotype.
Cell Culture and Differentiation Induction
References
- 1. Growth inhibition and differentiation induction in human monoblastic leukaemia cells by 1alpha-hydroxyvitamin D derivatives and their enhancement by combination with hydroxyurea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunophenotypic changes induced on human HL60 leukaemia cells by 1alpha,25-dihydroxyvitamin D3 and 12-O-tetradecanoyl phorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Effects of 1α-Hydroxyvitamin D₄ on Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 1α-Hydroxyvitamin D₄ (1α(OH)D₄) across various cell lines, supported by experimental data. It is intended to serve as a resource for researchers and professionals in the fields of cancer biology, immunology, and drug development.
Introduction
1α-Hydroxyvitamin D₄ (1α(OH)D₄) is a synthetic analog of the prohormone vitamin D. Similar to its endogenous counterpart, 1α(OH)D₄ requires hydroxylation at the C-25 position by the enzyme 25-hydroxylase to be converted into its biologically active form, 1,25-dihydroxyvitamin D₄ (1,25(OH)₂D₄). The active form then exerts its effects by binding to the nuclear Vitamin D Receptor (VDR), which heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on target genes, thereby modulating their transcription. This signaling cascade can lead to a variety of cellular responses, including inhibition of proliferation, induction of differentiation, and apoptosis. The differential effects of 1α(OH)D₄ across various cell lines are largely attributed to the varying expression levels of the VDR and the metabolic enzymes responsible for its activation and degradation.
Mechanism of Action: An Overview
The biological activity of 1α(OH)D₄ is initiated by its conversion to 1,25(OH)₂D₄. This active metabolite then engages the VDR, triggering a cascade of molecular events that ultimately influence cellular fate.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
